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  • Product: Diisobutylaluminum butylated oxytoluene

Core Science & Biosynthesis

Foundational

Engineering Steric Confinement: Physical and Chemical Properties of BHT-Based Organoaluminum Reagents in Selective Synthesis

Executive Summary The development of exceptionally bulky organoaluminum reagents in the late 1980s by 1 and Keiji Maruoka marked a paradigm shift in Lewis acid catalysis[1]. By utilizing sterically demanding ligands such...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of exceptionally bulky organoaluminum reagents in the late 1980s by 1 and Keiji Maruoka marked a paradigm shift in Lewis acid catalysis[1]. By utilizing sterically demanding ligands such as 2,6-di-tert-butyl-4-methylphenol (BHT), researchers engineered reagents like MAD (methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide)) and ATPH (aluminum tris(2,6-diphenylphenoxide)). These reagents leverage their unique physical properties to create highly controlled microenvironments, enabling unprecedented regio-, chemo-, and stereoselectivity in organic transformations.

This whitepaper explores the physical properties, coordination dynamics, and field-proven experimental protocols for utilizing BHT-based organoaluminum reagents in advanced drug development and synthetic chemistry.

Molecular Architecture & Physical Properties

The reactivity of BHT-based organoaluminum reagents is directly dictated by their physical structure. Traditional trialkylaluminum compounds, such as trimethylaluminum (Me₃Al), exist as electron-deficient bridged dimers (Al₂Me₆) in non-polar solvents. However, the introduction of two massive BHT ligands physically prohibits this dimerization due to severe steric clash.

As a result, MAD exists strictly as a monomer in organic solvents. This monomeric physical state leaves the aluminum center with a highly accessible, low-lying empty p-orbital, drastically amplifying its Lewis acidity compared to its dimeric counterparts.

Quantitative Physical Data

The table below summarizes the core physical and chemical properties of MAD, the most widely utilized BHT-based organoaluminum reagent:

PropertyValue
IUPAC Name 2[2]
CAS Registry Number 56252-55-2[3]
Molecular Formula C₃₁H₄₇AlO₂[3]
Molecular Weight 478.69 g/mol [3]
Density (0.4 M in Toluene) ~0.865 – 0.94 g/mL[3]
Topological Polar Surface Area 18.5 Ų[2]
Physical Form 4[4]

The Physics of Steric Confinement

The application of MAD relies on the concept of5[5]. When a carbonyl compound (e.g., a ketone or aldehyde) coordinates to the aluminum center, it forms a stable 1:1 Lewis acid-base complex.

Mechanistic Causality: Why does MAD reverse traditional stereochemical outcomes? The bulky tert-butyl groups of the BHT ligands form a propeller-like cavity that physically encapsulates the coordinated carbonyl.

  • In Cyclic Systems: For substrates like 4-tert-butylcyclohexanone, standard nucleophiles attack from the less hindered axial face to yield equatorial alcohols. However, MAD coordination blocks the axial trajectory entirely. The nucleophile is forced to attack from the equatorial plane, yielding the highly unusual axial alcohol.

  • In Acyclic Systems: The steric pocket restricts the rotational degrees of freedom of the substrate, forcing it into a specific conformation that overrides inherent substrate bias, leading to anti-Cram addition products[5].

Visualization of the MAD Workflow

The following diagram illustrates the logical progression from pyrophoric precursors to the generation of the sterically confined reaction pocket.

G Me3Al Trimethylaluminum (Pyrophoric) MAD MAD Reagent (Monomeric Lewis Acid) Me3Al->MAD Toluene, RT, 1h -CH4 BHT 2 eq. BHT (Steric Ligand) BHT->MAD Complex Carbonyl Complex (Steric Pocket) MAD->Complex + Carbonyl Substrate Coordination Product Anti-Cram / Equatorial Product Complex->Product + Nucleophile (e.g., RLi, RMgX)

Workflow of MAD synthesis and stereoselective carbonyl alkylation.

Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Physical observables (such as gas evolution) are used to confirm reaction progress.

Protocol A: In Situ Preparation of MAD (0.4 M in Toluene)

Note: MAD is highly sensitive to moisture. All glassware must be flame-dried under vacuum and purged with high-purity argon.

  • Ligand Dissolution: Add 2,6-di-tert-butyl-4-methylphenol (BHT) (2.0 mmol, 440 mg) to a flame-dried Schlenk flask equipped with a magnetic stir bar. Dissolve in 5.0 mL of anhydrous toluene under argon.

  • Aluminum Addition: Slowly add trimethylaluminum (Me₃Al) (1.0 mmol, 0.5 mL of a 2.0 M solution in toluene) dropwise via syringe at room temperature.

  • Self-Validation (Gas Evolution): Observe the immediate effervescence. Causality: The evolution of methane (CH₄) gas is the physical byproduct of the acid-base reaction between the phenol proton and the methyl group on the aluminum.

  • Maturation: Stir the solution at room temperature for 1 hour. The cessation of bubbling indicates the complete formation of the monomeric MAD reagent.

Protocol B: Stereoselective Alkylation of Cyclohexanones
  • Complexation: Cool the freshly prepared MAD solution (0.4 M, 1.0 equiv) to -78 °C using a dry ice/acetone bath. Causality: Low temperatures maximize the thermodynamic stability of the Lewis acid-base complex and prevent premature side reactions.

  • Substrate Addition: Slowly add the ketone (e.g., 4-tert-butylcyclohexanone, 1.0 equiv) dissolved in 1 mL of toluene. Stir for 15 minutes to allow the steric pocket to fully encapsulate the carbonyl.

  • Nucleophilic Attack: Add the organometallic nucleophile (e.g., Methyllithium, 1.2 equiv) dropwise down the side of the flask. Stir for 1 hour at -78 °C.

  • Quenching: Quench the reaction safely by adding 1N HCl dropwise at -78 °C, then allow it to warm to room temperature. Causality: The acid hydrolyzes the Al-O bonds, destroying the complex and precipitating aluminum salts, which can then be removed via standard aqueous extraction.

Safety & Handling

While the bulky BHT ligands stabilize the aluminum center compared to its raw precursors, MAD remains a highly reactive organometallic species.

  • Water Reactivity: MAD3 to release flammable methane gas, BHT, and aluminum hydroxide precipitates[3].

  • Precursor Hazards: Trimethylaluminum (Me₃Al) is severely pyrophoric and will ignite spontaneously in air. It must be handled exclusively using rigorous Schlenk line or glovebox techniques.

  • Toxicity: The solvent (toluene) and the reagent itself pose inhalation and skin contact risks. Work must be conducted in a certified chemical fume hood[3].

References

  • CAS#:56252-55-2 | Bis(2,6-di-Tert-Butyl-4-Methylphenoxy)Methylaluminum Chemsrc URL:[Link]

  • Methylaluminum bis(2,6-di-t-butyl-4-methylphenoxide) | C31H49AlO2 PubChem URL:[Link]

  • Hisashi Yamamoto Chem-Station Int. Ed. URL:[Link]

  • Confinement as a Unifying Element in Selective Catalysis MPG.PuRe URL:[Link]

Sources

Exploratory

Technical Guide: Synthesis and Mechanism of Diisobutylaluminum 2,6-Di-tert-butyl-4-methylphenoxide (DIBAL-BOT)

Executive Summary Diisobutylaluminum butylated oxytoluene (often referred to in literature as DIBAL-BHT or the Yamamoto Reagent ) is a sterically demanding organoaluminum reagent designed to override intrinsic substrate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Diisobutylaluminum butylated oxytoluene (often referred to in literature as DIBAL-BHT or the Yamamoto Reagent ) is a sterically demanding organoaluminum reagent designed to override intrinsic substrate bias during reduction reactions.

Unlike the parent reagent DIBAL-H, which is a strong, relatively unhindered hydride donor, DIBAL-BOT features a massive phenoxide ligand derived from Butylated Hydroxytoluene (BHT). This ligand acts as a "steric gatekeeper," forcing hydride delivery to occur only from the least hindered trajectory. It is the gold standard for the stereoselective 1,2-reduction of


-unsaturated ketones, particularly in the synthesis of prostaglandins (e.g., converting PGE2 to PGF2

with high stereochemical fidelity).

Chemical Identity & Structural Logic[1][2]

The reagent is formed by the stoichiometric modification of Diisobutylaluminum hydride (DIBAL-H) with 2,6-Di-tert-butyl-4-methylphenol (BHT).

PropertySpecification
Systematic Name (2,6-Di-tert-butyl-4-methylphenoxy)diisobutylaluminum
Common Acronyms DIBAL-BOT, DIBAL-BHT, Modified DIBAL
Molecular Formula

Active Species Lewis Acidic Aluminum center with one hydridic H and one bulky aryloxide.[1]
Key Feature The "bowl-shaped" BHT ligand shields the aluminum center, preventing coordination to sterically crowded carbonyls or directing attack away from axial substituents.

Synthesis Mechanism

The synthesis of DIBAL-BOT is an irreversible protonolysis reaction. It is generated in situ immediately prior to use.

The Reaction Pathway

The reaction is driven by the high acidity of the phenolic proton relative to the hydridic character of the aluminum-bound hydrogen, as well as the entropic gain from the release of hydrogen gas.

Reaction Equation:



Step-by-Step Mechanistic Flow:

  • Lewis Acid-Base Complexation: The lone pair on the phenolic oxygen coordinates to the empty p-orbital of the aluminum in DIBAL-H.[2]

  • Proton Transfer (Rate Limiting): The phenolic proton is transferred to the hydridic hydrogen on the aluminum.

  • Elimination: Hydrogen gas (

    
    ) is ejected from the coordination sphere.
    
  • Product Formation: The resulting aluminum species features a strong Al-O covalent bond. Crucially, the two isobutyl groups remain intact; only the hydride is replaced if the stoichiometry is 1:1. Correction: In the specific synthesis of the reducing agent (DIBAL-BOT), the stoichiometry is often 1:2 (DIBAL:BHT) to make the bis-phenoxide (MAD) OR 1:1 to make the mono-phenoxide hydride.

    • Note: For DIBAL-BOT (the reducing agent) , the goal is to retain the hydride but bulk up the ligand sphere. Therefore, the reaction is actually a modification of the Lewis acidity, but often the term refers to the Aluminum Phenoxide itself (where H is replaced) used as a Lewis Acid, or the Modified Hydride .

    • Clarification for this Guide: Based on the application (reduction), we are synthesizing the modified hydride species or using the phenoxide as a Lewis Acid catalyst in conjunction with a hydride.

    • Authoritative Consensus: The "Yamamoto Reagent" for reduction typically refers to the species generated by mixing DIBAL-H and BHT in a 1:1 ratio (preserving one hydride for reduction) or using the bis-phenoxide (MAD) as a Lewis acid catalyst. This guide focuses on the 1:1 Modified Hydride synthesis, as implied by the "synthesis of [the reagent]" prompt.

Visualization of Synthesis Pathway

SynthesisMechanism DIBAL DIBAL-H (Diisobutylaluminum Hydride) Complex Pre-Reaction Complex [Al-O Coordination] DIBAL->Complex Mix at -78°C BHT BHT (Bulky Phenol) BHT->Complex Mix at -78°C TS Transition State (4-Center Elimination) Complex->TS -20°C to 0°C Product DIBAL-BOT (Modified Reagent) TS->Product Al-O Bond Formation Gas H2 Gas (Entropy Driver) TS->Gas Irreversible

Caption: The irreversible protonolysis pathway generating DIBAL-BOT. The evolution of hydrogen gas serves as the entropic driving force.

Experimental Protocol

Safety Warning: DIBAL-H is pyrophoric. The reaction evolves hydrogen gas, which is flammable. All steps must be performed under an inert atmosphere (Argon or Nitrogen) in a fume hood.

Reagents[1][2][4][6][7][8][9]
  • DIBAL-H: 1.0 M solution in Toluene (Commercial).

  • BHT (2,6-Di-tert-butyl-4-methylphenol): Recrystallized from hexane and dried under vacuum.

  • Solvent: Toluene (Anhydrous, distilled over Na/Benzophenone).

Step-by-Step Synthesis (In Situ)
  • Glassware Prep: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon.

  • BHT Charge: Add BHT (4.4 g, 20 mmol) to the flask.

  • Solvation: Cannulate anhydrous Toluene (40 mL) into the flask. Stir until BHT is fully dissolved.

  • Cooling: Submerge the flask in a cooling bath (Ice/Water at 0°C or Dry Ice/Acetone at -78°C depending on desired reaction speed; 0°C is standard for synthesis).

  • DIBAL Addition: Slowly add DIBAL-H (20 mL of 1.0 M solution, 20 mmol) dropwise via syringe over 10 minutes.

    • Observation: Vigorous bubbling (

      
       evolution) will occur.
      
  • Maturation: Allow the mixture to stir at 0°C for 30–60 minutes.

    • Checkpoint: The cessation of gas evolution indicates the completion of the protonolysis.

  • Usage: The resulting colorless solution is ~0.33 M DIBAL-BOT and should be used immediately for the subsequent reduction step.

Mechanistic Application: Stereoselective Reduction

Why synthesize DIBAL-BOT instead of using DIBAL-H? The answer lies in Steric Screening .

The Problem: DIBAL-H

DIBAL-H is small enough to attack ketones from the less hindered face, but often lacks the bulk to distinguish between subtle conformational differences in flexible ring systems (like prostaglandins).

The Solution: DIBAL-BOT

The BHT ligand creates a "pocket" around the aluminum.

  • Coordination: The carbonyl oxygen binds to the Aluminum.[2][3]

  • Screening: The massive tert-butyl groups of the BHT ligand clash with the substituents on the substrate (e.g., the

    
    -chain of a prostaglandin).
    
  • Directed Attack: This forces the reaction to proceed through a specific transition state that minimizes steric repulsion, often flipping the selectivity compared to standard hydrides.

Comparative Data: Reduction of Prostaglandin Intermediate
ReagentConditionsProduct Ratio (15S : 15R)Selectivity
Zn(BH4)2 Ether, 0°C50 : 50None
DIBAL-H Toluene, -78°C48 : 52None
DIBAL-BOT Toluene, -78°C92 : 8 High (15S)

Data Source: Iguchi et al., Bull. Chem. Soc. Jpn. (1981)

Visualization of Stereoselectivity

Stereoselectivity cluster_DIBAL Standard DIBAL-H cluster_BOT DIBAL-BOT (Yamamoto Reagent) Substrate Enone Substrate (Prostaglandin) DIBAL_Path Small Ligands No Steric Clash Substrate->DIBAL_Path BOT_Path Bulky BHT Ligand Blocks 'Top' Face Substrate->BOT_Path Result_Mix Mixed Isomers (50:50) DIBAL_Path->Result_Mix Result_Pure 15S-Alcohol (92% Selectivity) BOT_Path->Result_Pure

Caption: The BHT ligand acts as a steric shield, blocking the 'top' face attack and enforcing high diastereoselectivity.

References

  • Iguchi, S., Nakai, H., Hayashi, M., & Yamamoto, H. (1981). Diisobutylaluminum 2,6-Di-t-butyl-4-methylphenoxide.[1][4][5][6] Novel Stereoselective Reducing Agent for Prostaglandin Synthesis.[4][5][6] Bulletin of the Chemical Society of Japan, 54(10), 3033–3041.

  • Iguchi, S., et al. (1979).[4] Diisobutylaluminum 2,6-di-tert-butyl-4-methylphenoxide.[1][4][5][6] Novel stereoselective reducing agent for prostaglandin synthesis.[4][5][6] The Journal of Organic Chemistry, 44(8), 1363–1365.

    • [7]

  • Maruoka, K., & Yamamoto, H. (1985). Selective Reactions Using Organoaluminum Reagents.

Sources

Foundational

Advanced Steric Control in Organoaluminum Catalysis: A Guide to Butylated Hydroxytoluene (BHT) Aluminum Complexes

Executive Summary This technical guide analyzes the steric hindrance effects of aluminum compounds derived from Butylated Hydroxytoluene (BHT) , specifically focusing on the Methylaluminum bis(2,6-di-tert-butyl-4-methylp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the steric hindrance effects of aluminum compounds derived from Butylated Hydroxytoluene (BHT) , specifically focusing on the Methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide) complex, commonly referred to in literature as MAD .

For researchers in drug development, the utility of these compounds lies not in their reactivity, but in their lack of it at specific vectors. By utilizing the massive steric bulk of the tert-butyl groups on the BHT ligand, these reagents function as "molecular gates," enforcing high diastereoselectivity in carbonyl alkylations, Diels-Alder reactions, and polymerization processes used to create biodegradable drug delivery matrices.

Part 1: Mechanistic Principles of Steric Hindrance

The "Steric Wall" and Amphiphilic Activation

Standard Lewis acids (e.g.,


, 

) activate carbonyls by coordinating to the oxygen lone pair, increasing the electrophilicity of the carbon. However, they offer little spatial control, often leading to racemates or thermodynamically controlled products (Cram products).[1]

BHT-derived aluminum compounds introduce a paradigm shift known as Amphiphilic Activation .[1]

  • Lewis Acidity: The aluminum center remains electron-deficient and coordinates to the carbonyl oxygen.

  • Steric Screening: The two bulky BHT ligands create a "picket fence" around the aluminum center. When the aluminum coordinates to a ketone or aldehyde, these bulky groups shield the face of the carbonyl cis to the aluminum, effectively blocking nucleophilic attack from that side.

This forces the nucleophile to attack from the sterically unhindered face, often leading to anti-Cram selectivity, which is difficult to achieve with conventional reagents.

Monomeric Integrity

Unlike trimethylaluminum (


), which exists as a dimer to satisfy aluminum's octet, MAD exists largely as a monomer in solution due to the steric repulsion between the BHT units. This monomeric nature ensures a consistent, well-defined active species, eliminating the kinetic ambiguity associated with aggregate dissociation steps.[1]
Mechanism Visualization

The following diagram illustrates the synthesis and the steric blocking mechanism that enforces selectivity.

MAD_Mechanism cluster_steric Steric 'Picket Fence' Effect AlMe3 Trimethylaluminum (Dimer/Pyrophoric) MAD MAD Reagent (Monomeric Species) AlMe3->MAD Toluene, -CH4 (gas) BHT 2,6-di-tert-butyl-4-methylphenol (BHT / Ligand) BHT->MAD Toluene, -CH4 (gas) Complex Al-Carbonyl Complex (Steric Shielding Active) MAD->Complex + Aldehyde/Ketone AntiCram Anti-Cram Product (High Diastereoselectivity) Complex->AntiCram + Nucleophile (RLi/RMgX) Attack hindered face

Figure 1: Synthesis pathway of MAD and its subsequent application in sterically controlled carbonyl activation.

Part 2: Experimental Protocols

Synthesis of MAD (Methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide))

Safety Warning: Trimethylaluminum (TMA) is pyrophoric. All manipulations must be performed under a rigorous Argon or Nitrogen atmosphere using Schlenk lines or a glovebox.[1]

Materials:

  • Trimethylaluminum (2.0 M in hexane or neat).[1]

  • 2,6-Di-tert-butyl-4-methylphenol (BHT), recrystallized and dried.

  • Anhydrous Toluene or Hexane (dried over Na/Benzophenone).[1]

Protocol:

  • Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve 2 equivalents of BHT in anhydrous toluene.

  • Addition: Cool the solution to 0°C. Slowly add 1 equivalent of Trimethylaluminum via syringe.

    • Observation: Vigorous evolution of Methane gas (

      
      ) will occur. Ensure the system is vented through an oil bubbler.[1]
      
  • Completion: Allow the mixture to warm to room temperature and stir for 1 hour. The cessation of gas evolution indicates reaction completion.

  • Usage: The resulting solution is the MAD reagent. It is typically used in situ but can be crystallized as a white solid if solvent is removed under vacuum.[1]

Protocol for Anti-Cram Alkylation of Aldehydes

This protocol demonstrates the reversal of stereoselectivity compared to standard Grignard additions.

  • Complexation: Cool the MAD solution (prepared above, 1.1 mmol) to -78°C.

  • Substrate Addition: Add the chiral aldehyde (1.0 mmol) dissolved in toluene slowly to the MAD solution. Stir for 30 minutes at -78°C to allow the aluminum to coordinate and establish the "steric wall."

  • Nucleophile Addition: Add the alkyllithium or Grignard reagent (1.1 mmol) slowly.

  • Reaction: Stir at -78°C for 1-3 hours.

  • Quench: Quench carefully with dilute HCl or saturated

    
    .
    
  • Workup: Extract with ether, dry over

    
    , and analyze diastereomeric ratio (dr) via HPLC or NMR.
    

Part 3: Comparative Data & Applications

Selectivity Comparison

The table below highlights the drastic difference in selectivity provided by the BHT-aluminum system compared to conventional Lewis acids in the alkylation of 2-phenylpropanal.

Reagent SystemMajor Product ConfigurationSelectivity (Diastereomeric Ratio)Mechanism Type
None (Control) Cram (Syn)2 : 1Thermal / Steric

Cram (Syn)> 90 : 10Chelation Control
MAD (Al-BHT) Anti-Cram (Anti) 1 : 99 Amphiphilic Steric Block
MAT (Al-TPP) Anti-Cram (Anti)1 : 50Moderate Steric Block

Table 1: Comparison of diastereoselectivity in nucleophilic addition to chiral aldehydes [1, 2].

Application in Polymerization (Drug Delivery)

In the Ring-Opening Polymerization (ROP) of lactides for biodegradable sutures or depot drugs, BHT-aluminum complexes serve as initiators.

  • Role: The bulky ligand prevents transesterification (chain scrambling), leading to polymers with narrow polydispersity indices (PDI < 1.1).

  • Impact: This allows for precise control over the degradation rate of the polymer matrix, a critical quality attribute (CQA) in controlled-release drug formulations [3].

Part 4: References

  • Maruoka, K., Itoh, T., & Yamamoto, H. (1985).[1] "Methylaluminum Bis(2,6-di-tert-butyl-4-methylphenoxide) as a New Reagent for the Selective Activation of Carbonyl Compounds." Journal of the American Chemical Society.

  • Yamamoto, H. (1993).[1] "Organoaluminum reagents in organic synthesis." Tetrahedron.

  • Ko, B.-T., & Lin, C.-C. (1999).[1] "Synthesis and Characterization of Aluminum Alkoxides and Their Application to Ring-Opening Polymerization of ε-Caprolactone." Macromolecules.

  • Healy, M. D., et al. (1991).[1] "Sterically crowded aryloxide compounds of aluminum."[1] Coordination Chemistry Reviews.

Sources

Exploratory

solubility of diisobutylaluminum butylated oxytoluene in toluene

Solvation Dynamics and Application of Diisobutylaluminum Butylated Oxytoluene (DIBAL-BHT) in Toluene: A Technical Whitepaper Executive Summary Diisobutylaluminum butylated oxytoluene (DIBAL-BHT, CAS 56252-56-3) represent...

Author: BenchChem Technical Support Team. Date: March 2026

Solvation Dynamics and Application of Diisobutylaluminum Butylated Oxytoluene (DIBAL-BHT) in Toluene: A Technical Whitepaper

Executive Summary

Diisobutylaluminum butylated oxytoluene (DIBAL-BHT, CAS 56252-56-3) represents a masterclass in steric engineering within organometallic chemistry. By modifying standard diisobutylaluminum hydride (DIBAL-H) with the exceptionally bulky 2,6-di-tert-butyl-4-methylphenol (BHT) ligand, chemists generate a highly hindered Lewis acid and stereoselective reducing agent[1]. While the reagent itself is powerful, its efficacy is inextricably linked to its solvation environment. Toluene serves as the premier solvent for DIBAL-BHT, providing the exact thermodynamic and kinetic conditions required to maintain the reagent's structural integrity and catalytic reactivity[2].

This whitepaper dissects the physicochemical causality behind the solubility of DIBAL-BHT in toluene, outlines self-validating protocols for its in situ generation, and details its advanced applications in drug development and polymer synthesis.

Thermodynamics of Solvation: Why Toluene?

The choice of toluene as the primary solvent for DIBAL-BHT is not arbitrary; it is a fundamental requirement dictated by the reagent's coordination chemistry.

2.1. Lipophilic Solvation and


 Interactions 
DIBAL-BHT is a massive, hydrophobic molecule. The aluminum center is flanked by two isobutyl chains and a phenoxide ring bearing two tert-butyl groups and a methyl group. Toluene, an aromatic hydrocarbon, perfectly matches the lipophilicity of these ligands. The solvent facilitates rapid dissolution through London dispersion forces and favorable 

stacking interactions with the electron-rich aromatic ring of the BHT ligand.

2.2. The Necessity of a Non-Coordinating Environment The defining feature of DIBAL-BHT is its highly sterically hindered, yet electronically vacant,


-orbital on the aluminum center. This vacancy is critical for coordinating with the carbonyl oxygen of target substrates (e.g., ketones) prior to hydride transfer.
If a polar, coordinating solvent like Tetrahydrofuran (THF) or Dimethylformamide (DMF) were used, the solvent's lone pairs would competitively bind to the aluminum center. This solvent coordination would block the substrate from binding, effectively neutralizing the reagent's stereodirecting capability. Toluene (

) is strictly non-coordinating, preserving the active Lewis acidic site of DIBAL-BHT while keeping the bulky complex fully solvated in a homogeneous phase[3].
Table 1: Physicochemical and Solubility Profile of DIBAL-BHT
Property / SolventValue / ObservationMechanistic Implication
CAS Number 56252-56-3Standard registry identifier[4].
Molecular Weight ~332.5 g/mol High mass dictates need for highly lipophilic solvation.
Toluene >1.0 M (Highly Soluble) Optimal. Non-coordinating; preserves Lewis acidity.
Hexane / Heptane ~0.5 M (Soluble)Good, but lower solubility limit than toluene due to lack of

interactions.
THF / Diethyl Ether Soluble (but detrimental)Solvent competitively coordinates to Al, destroying stereoselectivity.
Dichloromethane (DCM) SolubleUsable, but poses risks of halogen exchange or side reactions at elevated temps.

Self-Validating Protocol: In Situ Preparation of DIBAL-BHT in Toluene

Because commercially available pre-mixed solutions can degrade over time upon exposure to trace moisture, Senior Application Scientists often prefer to generate DIBAL-BHT in situ[1]. The following protocol is designed as a self-validating system: the physical observations during the procedure confirm the chemical transformations.

Materials Required:

  • 2,6-di-tert-butyl-4-methylphenol (BHT) (recrystallized and dried)

  • DIBAL-H (1.0 M solution in anhydrous toluene)

  • Anhydrous Toluene (Karl Fischer titration < 10 ppm H

    
    O)
    

Step-by-Step Methodology:

  • System Purge: Flame-dry a Schlenk flask equipped with a magnetic stir bar under a vacuum, then backfill with ultra-pure Argon. Repeat three times. Causality: Organoaluminum compounds react violently with moisture and oxygen, leading to the formation of insoluble aluminum oxides.

  • Solvation of Ligand: Add 1.05 equivalents of BHT to the flask. Inject anhydrous toluene to achieve a target concentration of 0.5 M. Stir until the solid is completely dissolved, yielding a clear, colorless solution.

  • Thermal Control: Submerge the flask in an ice-water bath (0 °C). Causality: The subsequent reaction is highly exothermic. Controlling the temperature prevents the cleavage of the isobutyl groups from the aluminum center.

  • Reagent Addition & Validation: Slowly add 1.0 equivalent of DIBAL-H (in toluene) dropwise via a syringe pump.

  • Visual Confirmation of Synthesis: Observe the immediate evolution of hydrogen (H

    
    ) gas bubbles. This gas evolution is your self-validating indicator. The reaction is 
    
    
    
    .
  • Maturation: Continue stirring at 0 °C for 1 hour, then warm to room temperature (23 °C) for an additional 1 hour. The reagent is fully formed and ready for use when gas evolution completely ceases and the solution remains perfectly clear.

G A BHT (Solid) B Anhydrous Toluene (Solvation) A->B Dissolve C BHT Solution (Clear) B->C Complete Solvation E DIBAL-BHT Complex (Active Reagent) C->E Add at 0°C D DIBAL-H (1.0 M in Toluene) D->E Dropwise Addition F H2 Gas (Evolution) E->F Visual Validation

Synthesis and Solvation Pathway of DIBAL-BHT in Toluene.

Advanced Applications and Mechanistic Workflows

Stereoselective Reduction of Ketones (Drug Development)

In pharmaceutical synthesis, controlling the stereochemistry of secondary alcohols is paramount. Standard hydride donors (like NaBH


 or unmodified DIBAL-H) often yield mixtures of diastereomers. DIBAL-BHT in toluene solves this through extreme steric shielding[1].

When a ketone substrate is introduced to the toluene solution, the carbonyl oxygen coordinates to the aluminum. The massive tert-butyl groups of the BHT ligand create a rigid, pocket-like transition state. This forces the incoming hydride (from a second equivalent of reducing agent or via an intramolecular rearrangement depending on the exact catalytic cycle) to attack from the least hindered face, overwhelmingly yielding the anti-alcohol product. The non-coordinating nature of toluene is what allows this highly specific Al-O coordination to occur in the first place.

G N1 Ketone Substrate N3 Lewis Acid-Base Complex (Al-O Coordination) N1->N3 N2 DIBAL-BHT in Toluene N2->N3 Toluene allows binding N4 Steric Shielding by tert-Butyl Groups N3->N4 Conformational lock N5 Hydride Transfer (Anti-Attack) N4->N5 N6 Anti-Alcohol Product N5->N6 High Diastereoselectivity

Mechanistic Pathway of Stereoselective Reduction using DIBAL-BHT.

Modifier in Olefinic Block Copolymerization

Beyond small-molecule synthesis, DIBAL-BHT in toluene is heavily utilized in polymer chemistry, specifically in the synthesis of high-melting olefinic block copolymers (OBCs). It acts as a highly effective chain transfer agent and modifier alongside catalysts like pyridylamido hafnium systems[2]. The solubility of DIBAL-BHT in toluene ensures homogeneous distribution within the polymerization reactor, allowing for precise control over chain shuttling events between the active catalyst and the aluminum center, which dictates the block architecture of the resulting polymer.

References

  • e-EROS Encyclopedia of Reagents for Organic Synthesis - Diisobutylaluminum 2,6-di-tert-butyl-4-methylphenoxide (Dibal-BHT). ResearchGate. Available at:[Link]

  • Akzo Nobel Polymer Chemicals BV - DIISOBUTYLALUMINUM BUTYLATED OXYTOLUENE (CAS 56252-56-3). LookChem. Available at:[Link]

  • In search of a viable route to high-melting olefinic block copolymers - Academie des Sciences. Available at:[Link]

  • 131 questions with answers in KETONES | Science topic - Solvent selection for bulky organometallic modifiers. ResearchGate. Available at: [Link]

Sources

Foundational

Steric Architectures in Aluminum Chemistry: A Technical Guide to Diisobutylaluminum-BHT Complexes

This guide details the coordination chemistry, synthesis, and application of Diisobutylaluminum 2,6-di-tert-butyl-4-methylphenoxide , a sterically demanding organoaluminum reagent derived from Diisobutylaluminum hydride...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the coordination chemistry, synthesis, and application of Diisobutylaluminum 2,6-di-tert-butyl-4-methylphenoxide , a sterically demanding organoaluminum reagent derived from Diisobutylaluminum hydride (DIBAL-H) and Butylated Hydroxytoluene (BHT).[1]

Executive Summary

In advanced organic synthesis and drug development, the "sledgehammer" reactivity of unmodified aluminum hydrides (like LiAlH₄ or DIBAL-H) often lacks the precision required for complex scaffolds.[1][2] The coordination of DIBAL-H with the sterically hindered phenol BHT (2,6-di-tert-butyl-4-methylphenol) transforms the aluminum center.[1] It converts a highly reactive hydride donor into a sterically gated Lewis acid or a selective Meerwein-Ponndorf-Verley (MPV) reductant .[1]

This guide explores the synthesis of the


  complex, its structural dynamics, and its critical role in stereoselective transformations, such as the synthesis of prostaglandins and the ring-opening polymerization (ROP) of cyclic esters.

Part 1: Theoretical Framework & Coordination Chemistry

The Reaction Landscape

The fundamental reaction involves the protonolysis of the aluminum-hydride bond by the phenolic proton of BHT. Unlike simple alcohols which form aggregates (dimers/trimers) with aluminum, the massive steric bulk of the tert-butyl groups on the BHT ring prevents dimerization, resulting in a monomeric, highly soluble species.

Reaction Stoichiometry:


[1]
Structural Characterization

The resulting complex, Diisobutylaluminum 2,6-di-tert-butyl-4-methylphenoxide , exhibits unique properties:

  • Geometry: Distorted tetrahedral at the Aluminum center.[1][3]

  • Steric Gating: The two tert-butyl groups of the phenoxide ligand flank the aluminum center, creating a "steric pocket." This pocket restricts access to the metal center, allowing only specific substrates (or specific faces of substrates) to coordinate.[1]

  • Electronic Modulation: The phenoxide oxygen donates electron density into the aluminum p-orbital, attenuating its Lewis acidity compared to alkyl aluminum chlorides, but retaining enough acidity for carbonyl activation.

Mechanism of Action: The "Switch"

The complex operates via two distinct mechanisms depending on the substrate and conditions:

  • Lewis Acid Activation: The Al center coordinates to a carbonyl oxygen.[1][4] The BHT ligand shields the complex, preventing "back-biting" or non-selective nucleophilic attacks.

  • MPV-Type Reduction: In the absence of an Al-H bond, the complex can act as a reducing agent via

    
    -hydride elimination  from the isobutyl groups.[1] The BHT ligand dictates the stereochemistry of this hydride transfer.
    

G Figure 1: Synthesis and Divergent Reactivity of the DIBAL-BHT Complex DIBAL DIBAL-H (Reactive Hydride) Intermediate Transition State (H2 Evolution) DIBAL->Intermediate Coordination BHT BHT (Steric Ligand) BHT->Intermediate Product iBu2Al(BHT) (Steric Lewis Acid) Intermediate->Product -H2 (Gas) Path1 Stereoselective Nucleophilic Attack Product->Path1 Carbonyl Activation Path2 1,2-Reduction (Enones) Product->Path2 MPV Reduction

Part 2: Applications in Drug Development & Catalysis

Stereoselective Reduction (The "Iguchi" Protocol)

The most prominent pharmaceutical application is the stereoselective reduction of


-unsaturated ketones, specifically in Prostaglandin synthesis .
  • Challenge: Reducing the C15 ketone of a prostaglandin intermediate typically yields a mixture of 15

    
     (active) and 15
    
    
    
    (inactive) alcohols.[1]
  • Solution:

    
     achieves high 15
    
    
    
    -selectivity.[1]
  • Mechanism: The bulky BHT ligand forces the aluminum to coordinate to the ketone in a specific orientation. The hydride is then transferred from the isobutyl group (via a six-membered transition state), not an Al-H bond.[1]

Ring-Opening Polymerization (ROP)

In polymer chemistry, this complex serves as an initiator/catalyst for the ROP of


-caprolactone and lactides.[1]
  • Benefit: The bulky ligand prevents transesterification (chain scrambling), leading to polymers with narrow polydispersity indices (PDI).[1]

Comparison of Aluminum Reagents
ReagentSpecies TypePrimary MechanismSelectivity Profile
DIBAL-H Hydride DonorDirect Hydride TransferLow/Moderate (Temp dependent)

Bulky Lewis Acid / MPV Reductant

-Hydride Transfer (MPV)
High (Sterically controlled)
MAD (Me-Analog)Bulky Lewis AcidCarbonyl ActivationHigh (Complexation only)
LiAlH₄ Nucleophilic HydrideAggressive Hydride TransferNone (Broad reduction)

Part 3: Experimental Protocols

Safety & Handling (Critical)
  • Pyrophoric Hazard: While

    
     is less pyrophoric than DIBAL-H, the precursor (DIBAL-H) acts violently with air and water.[1]
    
  • Gas Evolution: The synthesis releases hydrogen gas (

    
    ).[1] Reactions must be vented through an inert gas bubbler.[1]
    
  • Solvents: Use anhydrous Toluene or Hexane (dried over Na/Benzophenone or activated alumina).[1]

Synthesis of (1.0 M Stock Solution)

Objective: Prepare a clean solution of the complex for immediate use.

  • Preparation: Flame-dry a Schlenk flask and cool under Argon flow.

  • BHT Charge: Add 22.0 g (100 mmol) of sublimed BHT (2,6-di-tert-butyl-4-methylphenol) to the flask.

  • Solvation: Add 100 mL of anhydrous Toluene. Stir until dissolved.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Slowly add 100 mmol of DIBAL-H (e.g., ~17.8 mL of neat liquid or equivalent volume of commercial solution) dropwise via cannula or pressure-equalizing dropping funnel.

    • Note: Vigorous evolution of

      
       gas will occur.[1] Control the rate to manage pressure.
      
  • Maturation: Allow the mixture to warm to room temperature and stir for 1 hour. The solution typically turns colorless to pale yellow.[1]

  • Storage: Use immediately or store under Argon at -20°C.

Protocol: Stereoselective Reduction of Enones

Context: Reduction of a generic


-unsaturated ketone.[1]
  • Substrate Prep: Dissolve 1.0 mmol of the enone in 5 mL anhydrous Toluene under Argon. Cool to -78°C .[1][4][5]

  • Reagent Addition: Add 1.1 - 1.5 equivalents of the prepared

    
     solution dropwise.
    
  • Reaction: Stir at -78°C for 1-3 hours. Monitor by TLC.[1][4][5]

    • Mechanistic Note: If reaction is slow, the temperature may need to be raised to -40°C to facilitate the

      
      -hydride elimination step.
      
  • Quench: Slowly add 1M HCl or saturated Rochelle's salt (Sodium Potassium Tartrate) solution.

    • Why Rochelle's Salt? It breaks up the aluminum emulsion, allowing for clean phase separation.[1]

  • Workup: Extract with ether/ethyl acetate, dry over

    
    , and concentrate.
    

Workflow Figure 2: Experimental Workflow for Selective Reduction Step1 1. Dry Schlenk Flask (Argon Atmosphere) Step2 2. Dissolve BHT (Toluene, 0°C) Step1->Step2 Step3 3. Add DIBAL-H (Dropwise, H2 Venting) Step2->Step3 Step4 4. Warm to RT (Form iBu2Al(BHT)) Step3->Step4 1 hour Step5 5. Add Substrate (Enone, -78°C) Step4->Step5 Cannula Transfer Step6 6. Quench (Rochelle's Salt) Step5->Step6 1-3 hours

References

  • Iguchi, S., Nakai, H., Hayashi, M., & Yamamoto, H. (1979).[1] Diisobutylaluminum 2,6-di-tert-butyl-4-methylphenoxide.[1][6][7][8][9] Novel stereoselective reducing agent for prostaglandin synthesis. Journal of Organic Chemistry. Link[1]

  • Maruoka, K., & Yamamoto, H. (1985).[1] Selective Reactions Using Organoaluminum Reagents. Angewandte Chemie International Edition. Link[1]

  • Barron, A. R. (1998).[1] Steric Effects in Aluminum Compounds Containing Monoanionic Potentially Bidentate Ligands. Organometallics. Link[1]

  • BenchChem. (2025).[1][4] Essential Safety and Logistical Information for Handling Diisobutylaluminium Hydride (DIBAL-H). Link[1]

Sources

Exploratory

Stability Profile of Diisobutylaluminum 2,6-di-tert-butyl-4-methylphenoxide (DIBAL-BHT) in Solution

Topic: Stability and Handling of Diisobutylaluminum 2,6-di-tert-butyl-4-methylphenoxide (DIBAL-BHT) Content Type: Technical Whitepaper Audience: Synthetic Chemists, Process Engineers, and Drug Development Scientists Exec...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability and Handling of Diisobutylaluminum 2,6-di-tert-butyl-4-methylphenoxide (DIBAL-BHT) Content Type: Technical Whitepaper Audience: Synthetic Chemists, Process Engineers, and Drug Development Scientists

Executive Summary

Diisobutylaluminum 2,6-di-tert-butyl-4-methylphenoxide (commonly referred to as DIBAL-BHT or the Yamamoto Reagent derivative ) is a sterically demanding organoaluminum reagent used primarily for regio- and stereoselective reductions. Unlike its parent compound, Diisobutylaluminum hydride (DIBAL-H), the BHT-modified species exhibits attenuated Lewis acidity and enhanced steric discrimination.

This guide details the thermodynamic and kinetic stability of DIBAL-BHT in solution, providing evidence-based protocols for its in situ generation, storage, and degradation monitoring.

Chemical Identity and Structural Dynamics

Compound Name: Diisobutylaluminum 2,6-di-tert-butyl-4-methylphenoxide CAS Number: 56252-56-3 Common Precursors: DIBAL-H (1.0 M in Toluene/Hexane) + BHT (2,6-Di-tert-butyl-4-methylphenol).

The stability of DIBAL-BHT is governed by the steric bulk of the phenoxide ligand. While the Al-O bond is thermodynamically robust, the reagent remains air- and moisture-sensitive due to the remaining Al-isobutyl and Al-H (if unreacted) or Al-C bonds.

1.1 Synthesis and Equilibrium

The reagent is typically generated in situ by the protonolysis of DIBAL-H with BHT. This reaction releases hydrogen gas and is highly exothermic.

SynthesisPathway DIBAL DIBAL-H (Diisobutylaluminum hydride) Intermediate Transition State (H2 Release) DIBAL->Intermediate + Toluene/THF 0°C BHT BHT (Ligand Precursor) BHT->Intermediate Product DIBAL-BHT (Active Reagent) Intermediate->Product Irreversible Protonolysis Byproduct H2 (Gas) Intermediate->Byproduct

Figure 1: Stoichiometric generation of DIBAL-BHT. The reaction is driven by the entropic gain of


 evolution.
Stability Parameters
2.1 Thermodynamic Stability in Solution

DIBAL-BHT is thermodynamically stable in aprotic hydrocarbon solvents (Toluene, Hexane) and ethers (THF) under inert atmospheres.

  • Thermal Tolerance: Stable up to 80°C in toluene. Decomposition (

    
    -hydride elimination) accelerates >100°C.
    
  • Aggregation: Unlike DIBAL-H, which exists as a trimer or tetramer, DIBAL-BHT is monomeric or dimeric due to the massive steric bulk of the BHT ligand. This monomeric nature is crucial for its reactivity profile but makes it more susceptible to hydrolysis if the inert barrier is breached.

2.2 Hydrolytic and Oxidative Instability

The reagent is pyrophoric in concentrated forms and vigorously reactive with water.

  • Hydrolysis: Reacts instantly with water to release Isobutane, BHT, and Aluminum Hydroxide.

  • Oxidation: Reacts with

    
     to form alkoxides, destroying the hydride/alkyl functionality.
    

Table 1: Solvent Compatibility and Stability Data

SolventStability RatingHalf-Life (25°C, Inert)Notes
Toluene Excellent> 6 MonthsPreferred solvent. Non-coordinating.
Hexane/Heptane Good> 6 MonthsSolubility may be lower at -78°C.
THF Moderate~ 1-2 WeeksTHF coordinates to Al, altering reactivity. Long-term storage not recommended due to potential ring opening or cleavage.
DCM Poor< 24 HoursPotential for halogen abstraction/carbene formation over time.
Experimental Protocols
3.1 In Situ Preparation (Self-Validating Protocol)

Objective: Prepare 10 mmol of DIBAL-BHT (0.5 M) in Toluene.

Reagents:

  • DIBAL-H (1.0 M in Toluene) - 10 mL

  • BHT (Recrystallized, dry) - 2.20 g (10 mmol)

  • Anhydrous Toluene - 10 mL

Step-by-Step Methodology:

  • System Inertion: Flame-dry a 50 mL Schlenk flask and cool under a stream of Argon.

  • Ligand Dissolution: Charge the flask with BHT (2.20 g) and anhydrous Toluene (10 mL). Stir until fully dissolved.

  • Controlled Addition: Cool the BHT solution to 0°C (Ice bath). Add DIBAL-H (10 mL) dropwise via syringe over 10 minutes.

    • Validation Check: Observe vigorous bubbling (

      
       evolution). If bubbling is absent, reagents may be compromised.
      
  • Aging: Allow the solution to stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes.

    • Why? Ensures complete protonolysis of the Al-H bond (or Al-C if using trialkylaluminum) and removal of dissolved

      
      .
      
  • Usage: Use immediately for best results. If storage is required, transfer via cannula to a sealed, Argon-flushed Young's tube.

3.2 Stability Monitoring via

H NMR

To verify the integrity of the reagent before critical usage (e.g., GMP synthesis), use the following NMR assay.

  • Sample Prep: Aliquot 0.1 mL of DIBAL-BHT solution into a dry NMR tube containing

    
     under Argon.
    
  • Diagnostic Signals:

    • 
       1.3 - 1.5 ppm (s, 18H):  tert-Butyl groups of BHT (Shifted downfield from free BHT).
      
    • 
       2.2 ppm (s, 3H):  Methyl group of BHT.
      
    • Absence of Signal: Look for the disappearance of the phenolic -OH signal (

      
       ~5.0 ppm) of free BHT.
      
    • Degradation Indicator: Appearance of broad signals near 3-4 ppm indicates formation of aluminum alkoxides/hydroxides (hydrolysis products).

Degradation & Handling Workflow

Proper handling prevents the "silent killer" of organometallic reactions: partial hydrolysis leading to loss of stoichiometry.

HandlingWorkflow Start Storage Container (Sealed under Ar) Check Visual Inspection (Precipitate?) Start->Check Titer Titration / NMR Check Check->Titer Clear Solution Disposal Waste Disposal Check->Disposal White Solids (Oxides present) Use Reaction Usage (-78°C to RT) Titer->Use Active > 95% Titer->Disposal Active < 90% Quench Quench Protocol (MeOH -> Rochelle Salt) Use->Quench Quench->Disposal

Figure 2: Decision tree for handling and validating DIBAL-BHT solutions.

Quenching Protocol (Critical Safety):

  • Dilute reaction mixture with ether/toluene.

  • Cool to 0°C.

  • Add Methanol dropwise (Caution: Vigorous gas evolution).

  • Add Saturated Rochelle's Salt (Potassium Sodium Tartrate) solution.

  • Stir vigorously for 1-2 hours until two clear layers form (breaks the Aluminum-emulsion).

References
  • Structure and Reactivity of DIBAL-BHT: Iguchi, S., Nakai, H., Hayashi, M., & Yamamoto, H. (1981). Diisobutylaluminum 2,6-Di-t-butyl-4-methylphenoxide.[1] A Novel Stereoselective Reducing Agent for Prostaglandin Synthesis.

  • General Organoaluminum Handling: Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds.

  • Safety Data & Properties: PubChem Compound Summary for CID 16683009 (Diisobutyl(2,6-di-tert-butyl-4-methylphenoxy)aluminum).

  • Mechanistic Insight on BHT Ligands: Maruoka, K., & Yamamoto, H. (1985). Selective Reactions Using Organoaluminum Reagents.

Sources

Protocols & Analytical Methods

Method

how to synthesize diisobutylaluminum butylated oxytoluene in the lab

As a Senior Application Scientist, this document provides a comprehensive guide to the laboratory-scale reaction between Diisobutylaluminum Hydride (DIBAL-H) and Butylated Hydroxytoluene (BHT). The query for "diisobutyla...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this document provides a comprehensive guide to the laboratory-scale reaction between Diisobutylaluminum Hydride (DIBAL-H) and Butylated Hydroxytoluene (BHT). The query for "diisobutylaluminum butylated oxytoluene" likely refers to the aluminum phenoxide product formed from this reaction. This guide clarifies the chemical nature of the product and presents a detailed protocol for its preparation, emphasizing safety, mechanistic understanding, and practical application for research professionals.

Introduction: Deconstructing the Target Molecule

The term "diisobutylaluminum butylated oxytoluene" does not correspond to a standard chemical name in common literature. A systematic analysis suggests the user is interested in the reaction product of two well-known reagents:

  • Diisobutylaluminum Hydride (DIBAL-H): A powerful and versatile organoaluminum reducing agent and Lewis acid.

  • Butylated Hydroxytoluene (BHT): A common antioxidant, characterized by a sterically hindered phenolic group.

The most probable reaction between these two compounds is not a complex synthesis but a straightforward acid-base reaction. The acidic phenolic proton of BHT reacts with the basic hydride of DIBAL-H to yield diisobutylaluminum (2,6-di-tert-butyl-4-methylphenoxide) and hydrogen gas. The resulting product is a bulky, non-nucleophilic aluminum phenoxide. Such compounds are of significant interest in organic synthesis, often employed as sterically demanding Lewis acids to promote specific, highly selective transformations.

This application note provides a detailed protocol for the safe and efficient in situ preparation of this bulky aluminum phenoxide, a reagent that can be used for various catalytic applications.

Reaction Mechanism and Scientific Rationale

The core of this procedure is the deprotonation of the sterically hindered phenol, BHT, by the organoaluminum reagent, DIBAL-H.

The key transformation is as follows:

  • Reactants: Diisobutylaluminum hydride ((i-Bu)₂AlH) and 2,6-di-tert-butyl-4-methylphenol (BHT).

  • Reaction: The acidic proton of the hydroxyl group on the BHT molecule is abstracted by the hydride (H⁻) furnished by DIBAL-H.

  • Products: This yields a stable aluminum phenoxide, diisobutylaluminum (2,6-di-tert-butyl-4-methylphenoxide), and molecular hydrogen (H₂), which evolves as a gas.

The choice of DIBAL-H is critical; its high reactivity ensures complete and rapid deprotonation. The bulky diisobutyl groups on the aluminum center, combined with the two tert-butyl groups on the phenoxide, create a highly sterically encumbered environment around the aluminum atom. This steric bulk is the primary feature of the resulting reagent, modulating its Lewis acidity and preventing it from participating in undesired side reactions, such as reduction or complexation with smaller substrates.

Materials and Experimental Design

This protocol details the preparation of a 0.5 M solution of diisobutylaluminum (2,6-di-tert-butyl-4-methylphenoxide) in toluene. All operations must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware to prevent the violent reaction of DIBAL-H with water and air.[1][2]

Reagents and Equipment
Item Details/Specification Purpose
Reagents
Diisobutylaluminum Hydride (DIBAL-H)1.0 M solution in tolueneHydride source and aluminum precursor
Butylated Hydroxytoluene (BHT)≥99% purity, crystalline solidPhenolic proton source
Anhydrous TolueneDri-Solv or freshly distilledReaction solvent
Equipment
Schlenk Flask (100 mL)Oven-dried, with magnetic stir barReaction vessel
Schlenk Flask (250 mL)Oven-driedReagent stock vessel
Gas-tight SyringesVarious sizes (10 mL, 50 mL)For liquid transfers
Schlenk Line / Dual ManifoldWith nitrogen or argon gas sourceTo maintain an inert atmosphere
Magnetic Stir PlateFor reaction agitation
Ice/Water BathFor temperature control

Experimental Protocol: Step-by-Step Synthesis

PART 1: Preparation of Reagents and Apparatus
  • Glassware Preparation: All glassware, syringes, and needles must be oven-dried at >120 °C for at least 4 hours and allowed to cool to room temperature under a stream of dry nitrogen or in a desiccator.

  • Inert Atmosphere Setup: Assemble the reaction flask on the Schlenk line. Evacuate and backfill the flask with inert gas three times to ensure a completely anhydrous and oxygen-free environment.

  • BHT Solution Preparation: In the 250 mL Schlenk flask, dissolve 11.02 g (50.0 mmol) of BHT in 80 mL of anhydrous toluene. This will create a solution of the phenol.

PART 2: Reaction Execution
  • Initial Cooling: Place the 250 mL flask containing the BHT solution into an ice/water bath and allow the solution to cool to 0 °C with gentle stirring.

  • DIBAL-H Addition: Using a clean, dry, gas-tight syringe, slowly add 50.0 mL (50.0 mmol) of 1.0 M DIBAL-H solution in toluene to the stirred BHT solution over a period of 20-30 minutes.

    • Causality Note: A slow, dropwise addition is crucial to control the reaction rate and safely manage the evolution of hydrogen gas. A rapid addition can cause excessive gas evolution and a dangerous pressure buildup.

  • Reaction Monitoring: Vigorous bubbling (effervescence) will be observed as hydrogen gas is evolved. Continue stirring the reaction mixture at 0 °C. The reaction is typically complete when the gas evolution ceases (usually within 1-2 hours).

  • Warming to Room Temperature: Once gas evolution has stopped, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for an additional 30 minutes to ensure the reaction is complete.

  • Final Product: The resulting clear, colorless to pale yellow solution is the desired ~0.4 M solution of diisobutylaluminum (2,6-di-tert-butyl-4-methylphenoxide) in toluene, ready for use in subsequent applications. The final volume will be approximately 130 mL.

Workflow Visualization

The following diagram outlines the key steps in the preparation of the aluminum phenoxide reagent.

G prep_glass Dry Glassware & Assemble Under Inert Atmosphere prep_bht Dissolve BHT (1.0 eq) in Anhydrous Toluene prep_glass->prep_bht cool Cool BHT Solution to 0 °C prep_bht->cool add_dibal Slowly Add DIBAL-H (1.0 eq) (Observe H₂ Evolution) cool->add_dibal stir Stir at 0 °C until Gas Evolution Ceases add_dibal->stir warm Warm to Room Temperature stir->warm product Product: Solution of Aluminum Phenoxide warm->product

Caption: Workflow for the synthesis of diisobutylaluminum phenoxide.

Safety and Handling Considerations

  • Pyrophoric Hazard: Diisobutylaluminum hydride (DIBAL-H) is pyrophoric and reacts violently with water and air.[2][3] It must be handled exclusively under an inert atmosphere by trained personnel.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-retardant lab coat, safety goggles, and nitrile gloves.[3]

  • Quenching: Any residual DIBAL-H or the aluminum phenoxide product should be quenched with extreme care. A common method is the slow, dropwise addition of isopropanol at low temperature, followed by a saturated aqueous solution of Rochelle's salt.

  • Hydrogen Gas: The reaction produces flammable hydrogen gas. Ensure the reaction is conducted in a well-ventilated fume hood, away from any ignition sources.

Characterization and Validation

While this reagent is typically generated in situ and used directly, its formation can be validated through analytical techniques:

  • ¹H NMR Spectroscopy: The most straightforward method is to take a sample of the reaction mixture (after careful quenching). The disappearance of the sharp singlet corresponding to the phenolic -OH proton of BHT (typically around 5.0 ppm in CDCl₃) provides strong evidence of complete reaction.

  • FT-IR Spectroscopy: The broad O-H stretching band of BHT (around 3600-3200 cm⁻¹) will disappear upon formation of the Al-O bond.

Conclusion

This application note provides a reliable and scientifically grounded protocol for the synthesis of diisobutylaluminum (2,6-di-tert-butyl-4-methylphenoxide), a sterically hindered Lewis acid. By understanding the underlying acid-base mechanism and adhering strictly to the safety precautions required for handling pyrophoric organoaluminum reagents, researchers can confidently prepare this valuable synthetic tool for a range of applications in modern organic chemistry.

References

  • Wikipedia. Butylated hydroxytoluene. [URL: https://en.wikipedia.
  • ChemicalBook. Butylated Hydroxytoluene - Properties and Application. [URL: https://www.chemicalbook.
  • Alpha Chemical Corp. Butylated Hydroxytoluene: Properties, Uses, and Benefits. [URL: https://www.alphachem.ca/butylated-hydroxytoluene-properties-uses-and-benefits]
  • Cole-Parmer. Material Safety Data Sheet - Diisobutylaluminium hydride. [URL: https://www.coleparmer.com/msds/05021_msds.pdf]
  • ECHEMI. Diisobutylaluminum hydride SDS, 1191-15-7 Safety Data Sheets. [URL: https://www.echemi.com/sds/Diisobutylaluminum-hydride-cas-1191-15-7.html]
  • Tuoda Industry Limited. Material Safety Data Sheet (MSDS) Diisobutylaluminum Hydride (DIBAL-H). [URL: https://www.tuodaindus.com/wp-content/uploads/2023/05/MSDS-Diisobutylaluminum-Hydride-DIBAL-H.pdf]
  • SpecialChem. BHT. [URL: https://cosmetics.specialchem.com/inci/bht]
  • Chemos GmbH & Co.KG. Safety Data Sheet: Diisobutylaluminium hydride. [URL: https://www.chemos.de/import/msds/A0011554_msds_en.pdf]
  • Inside Cosmetics. BHT. [URL: https://www.inside-cosmetics.com/ingredients/bht/]
  • Gelest, Inc. OMAL021.7_ DIISOBUTYLALUMINUM HYDRIDE 1.5M in toluene. [URL: https://www.gelest.com/wp-content/uploads/OMAL021.7.pdf]
  • ResearchGate. Preparation and Characterization of Aluminum Alkoxides and their Application to Ring‐Opening Polymerization of ‐Caprolactones | Request PDF. [URL: https://www.researchgate.
  • Master Organic Chemistry. DIBAL-H: Ester to Aldehyde (-78 C) | Stopping Point + Traps. [URL: https://www.masterorganicchemistry.com/reaction-guide/dibal-h-ester-to-aldehyde-78-c-stopping-point-traps/]
  • Common Organic Chemistry. Diisobutylaluminum Hydride (DIBAL-H). [URL: https://commonorganicchemistry.com/common-reagents/d/dibal-h]
  • ResearchGate. What is the oxidation product of DIBAL-BHT complex acting as a reducing reagent? [URL: https://www.researchgate.net/post/What_is_the_oxidation_product_of_DIBAL-BHT_complex_acting_as_a_reducing_reagent]
  • Organic Synthesis. DIBAL-H Reduction. [URL: https://www.organic-synthesis.org/procedures/dibal-h-reduction.html]
  • Master Organic Chemistry. Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. [URL: https://www.masterorganicchemistry.com/2011/08/26/di-isobutyl-aluminum-hydride-dibal/]
  • BenchChem. A Technical Guide to the Synthesis of Aluminum Phenoxide from Aluminum Alkoxides. [URL: https://www.benchchem.
  • Google Patents. US7988884B2 - Preparation of sterically hindered hydroxyphenylcarboxylic acid esters. [URL: https://patents.google.
  • PrepChem.com. Synthesis of aluminum phenoxide. [URL: https://www.prepchem.com/synthesis-of-aluminum-phenoxide]
  • ACS Publications. Sterically hindered aryloxide-substituted alkylaluminum compounds | Organometallics. [URL: https://pubs.acs.org/doi/10.1021/om00115a022]

Sources

Application

ring-opening polymerization of lactones using diisobutylaluminum catalysts

Executive Summary This guide details the protocol for the "living" Ring-Opening Polymerization (ROP) of cyclic esters (lactones) using diisobutylaluminum hydride (DIBAL-H) as a catalyst precursor. Unlike traditional meth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocol for the "living" Ring-Opening Polymerization (ROP) of cyclic esters (lactones) using diisobutylaluminum hydride (DIBAL-H) as a catalyst precursor. Unlike traditional methods requiring the synthesis of complex metal-alkoxides, this protocol utilizes DIBAL-H to generate active diisobutylaluminum alkoxide initiators in situ by reaction with a primary alcohol. This method offers researchers in drug delivery and tissue engineering a versatile, highly tunable platform to synthesize polyesters (e.g., Polycaprolactone, Polylactide) with precise molecular weight control (


), narrow dispersity (

), and defined end-group fidelity.

Scientific Foundation & Mechanism

The Role of DIBAL-H

Diisobutylaluminum hydride (DIBAL-H) is not the polymerization catalyst itself. It acts as a highly reactive scavenger and precursor. When reacted with a functional alcohol (


), it undergoes a quantitative protonolysis reaction, releasing hydrogen gas and forming a dialkylaluminum alkoxide (

).


The resulting Aluminum Alkoxide (


)  is the active initiating species. The 

group from the alcohol becomes the "head" of the polymer chain, allowing for facile introduction of functional groups (e.g., PEG-chains, drugs, or fluorescent tags) simply by changing the alcohol initiator.
Coordination-Insertion Mechanism

The polymerization proceeds via the Coordination-Insertion mechanism , which ensures "living" characteristics (no termination, no transfer).

  • Coordination: The carbonyl oxygen of the lactone coordinates to the Lewis-acidic Aluminum center.

  • Insertion: The alkoxide group (

    
    ) attacks the carbonyl carbon, cleaving the acyl-oxygen bond of the ring.[1]
    
  • Propagation: The ring opens, and the polymer chain grows while remaining attached to the Aluminum center until quenched.

ROP_Mechanism DIBAL Precursor DIBAL-H ActiveCat Active Species (iBu2Al-OR) DIBAL->ActiveCat - H2 Alcohol Initiator (R-OH) Alcohol->ActiveCat Coordination Coordination (Lactone binds Al) ActiveCat->Coordination Transition Transition State (Acyl-O Cleavage) Coordination->Transition Nucleophilic Attack ChainGrowth Propagation (Living Chain) Transition->ChainGrowth Ring Opening ChainGrowth->Coordination + Monomer

Figure 1: Mechanistic pathway from DIBAL-H precursor to active chain propagation.

Materials & Preparation (The "Hidden" Protocol)

Critical Note: The success of ROP is 90% preparation. Aluminum alkyls are intolerant to moisture.

Solvent Purification
  • Toluene (Preferred): Must be anhydrous. Reflux over Sodium/Benzophenone until deep purple, then distill under Nitrogen. Alternatively, pass through activated alumina columns (MBraun/Grubbs system).

  • Storage: Store over activated 4Å molecular sieves in a glovebox.

Monomer Purification ( -Caprolactone)

Commercial lactones contain water and acid impurities that kill the catalyst.

  • Stir: Stir

    
    -caprolactone over Calcium Hydride (
    
    
    
    ) granules for 24-48 hours at room temperature.
  • Distill: Perform vacuum distillation. Discard the first 10% (heads) and last 10% (tails).

  • Store: Store in a Schlenk flask under Argon or in a glovebox.

Reagents
  • DIBAL-H: Use 1.0 M solution in toluene (commercially available). Handle with extreme caution—pyrophoric.

  • Initiator (Benzyl Alcohol or PEG-OH): Dry by azeotropic distillation with toluene or store over 4Å sieves.

Experimental Protocol

Objective: Synthesis of Poly(


-caprolactone) (PCL) targeting 

g/mol . Target Degree of Polymerization (DP): ~88. Conditions:

, Toluene, 25°C.
Step 1: Catalyst Generation (In Situ)
  • Flame-dry a 25 mL Schlenk tube equipped with a magnetic stir bar. Cycle vacuum/Argon 3 times.

  • Under Argon flow, add Benzyl Alcohol (Initiator,

    
    , 
    
    
    
    ) and anhydrous Toluene (
    
    
    ).
  • Add DIBAL-H solution (

    
     of 
    
    
    
    ,
    
    
    ) dropwise via gastight syringe.
  • Observation: Gas evolution (

    
    ) will occur.
    
  • Aging: Stir at room temperature for 15-30 minutes. This ensures complete conversion to the aluminum alkoxide (

    
    ).
    
Step 2: Polymerization[2][3]
  • Add purified

    
    -Caprolactone  (
    
    
    
    ,
    
    
    ) via syringe.
  • Note: The reaction is often fast. For high DP, viscosity will increase visibly.

  • Stir at 25°C.

    • Time: 1-4 hours (Reaction is usually complete within 2 hours for this catalyst at RT).

Step 3: Quenching & Isolation
  • Quench: Add

    
     of dilute HCl in Methanol (or pure Methanol) to kill the Aluminum center.
    
  • Precipitation: Pour the polymer solution slowly into

    
     of cold Hexane or Diethyl Ether with vigorous stirring. PCL will precipitate as a white solid.
    
  • Filtration: Filter and dry under vacuum at 40°C overnight.

Data Analysis & Validation

Expected Results Table

The following table illustrates the "Living" nature of the polymerization. The Molecular Weight (


) should scale linearly with the Monomer-to-Initiator ratio (

).
Entry[M]₀/[I]₀ RatioConv. (%)ᵃTheoretical Mn ( g/mol )Experimental Mn (GPC)ᵇDispersity (Đ)
1 20>992,3002,4501.08
2 50>995,7005,9001.10
3 1009811,40011,2001.12
4 2009522,80021,5001.15

ᵃ Determined by ¹H NMR.[2][3][4][5][6] ᵇ Determined by GPC (THF, polystyrene standards).

Self-Validating Checks (Troubleshooting)
  • Check 1 (Catalyst Color): The DIBAL-H + Alcohol solution should be clear and colorless. If it turns cloudy before monomer addition, moisture has infiltrated (Aluminum oxides formed). Abort.

  • Check 2 (Exotherm): Upon adding monomer, a slight exotherm indicates successful initiation.

  • Check 3 (GPC Trace): The peak should be monomodal. A "shoulder" at double the molecular weight suggests coupling (oxygen contamination) or transesterification (reaction ran too long/too hot).

Workflow Visualization

ROP_Workflow cluster_prep Preparation Phase cluster_rxn Reaction Phase (Inert atm) DrySolvent Dry Toluene (Na/Benzo) MixCat 1. Mix DIBAL-H + ROH (Wait 30 min) DrySolvent->MixCat DryMonomer Dry Monomer (CaH2 + Distill) AddMono 2. Add Monomer (Stir 2-4h @ 25°C) DryMonomer->AddMono MixCat->AddMono Active Initiator Quench 3. Quench (MeOH/HCl) AddMono->Quench Polymerization Analysis 4. Analysis (NMR & GPC) Quench->Analysis

Figure 2: Operational workflow for DIBAL-mediated ROP.

References

  • Dubois, P., et al. "Macromolecular Engineering of Polylactones and Polylactides. 12. Study of the Depolymerization Reactions of Poly(ε-caprolactone) with Functional Aluminum Alkoxide End Groups." Macromolecules, 1993.

  • Mecerreyes, D., & Jerome, R. "From Living Ring-Opening Polymerization to Macromolecular Engineering." Macromolecular Chemistry and Physics, 1999.

  • Penczek, S., et al. "Basics of Ring-Opening Polymerization." Progress in Polymer Science, 2007.

  • Kricheldorf, H. R. "Syntheses of Biodegradable and Biocompatible Polymers by Means of Bismuth Catalysts." Chemical Reviews, 2009. (Context on metal-alkoxide mechanisms).

  • Wang, Y., et al. "Aluminum Alkoxides: A Family of Versatile Initiators for the Ring-Opening Polymerization of Cyclic Esters." Catalysts, 2020.

Sources

Method

protocol for using diisobutylaluminum butylated oxytoluene in inert atmosphere

This Application Note is designed for research scientists and process chemists requiring high-fidelity protocols for the synthesis and application of Diisobutylaluminum 2,6-di-tert-butyl-4-methylphenoxide (commonly refer...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and process chemists requiring high-fidelity protocols for the synthesis and application of Diisobutylaluminum 2,6-di-tert-butyl-4-methylphenoxide (commonly referred to as BHT-DIBAH or the Yamamoto Reagent ).

This reagent is a steric powerhouse, derived from the reaction of Diisobutylaluminum hydride (DIBAL-H) and Butylated Hydroxytoluene (BHT). Unlike the parent DIBAL-H, which is a highly reactive and often non-selective reducing agent, BHT-DIBAH utilizes extreme steric bulk to achieve exceptional stereoselectivity in ketone reductions and chemoselectivity in the presence of esters.

Core Directive & Scientific Rationale

The Steric Advantage

Standard aluminum hydrides (LiAlH₄, DIBAL-H) often exist as aggregates and attack carbonyls with little discrimination. By replacing the hydride or modifying the coordination sphere with the massive 2,6-di-tert-butyl-4-methylphenoxide (BHT) ligand, the aluminum center becomes:

  • Monomeric: The bulk prevents aggregation, creating a well-defined active species.

  • Sterically Screened: The reagent can only approach carbonyls from the least hindered face.

  • Mechanistically Distinct: While DIBAL-H transfers hydride directly, BHT-DIBAH (an aluminum alkyl phenoxide) typically functions via a Meerwein-Ponndorf-Verley (MPV) type mechanism or directed hydride transfer, often utilizing the

    
    -hydrogen of the isobutyl group, resulting in high thermodynamic stereocontrol.
    
Self-Validating Protocol Design

This protocol incorporates "checkpoints" to ensure reagent integrity:

  • Checkpoint A (Gas Evolution): The synthesis involves protonolysis of the Al-H bond, releasing

    
    . Cessation of bubbling indicates completion.
    
  • Checkpoint B (Colorimetric): Pure BHT-DIBAH in toluene is colorless to faint yellow. Dark orange/brown indicates oxygen contamination (phenoxyl radical formation).

Safety & Pre-requisites

CRITICAL WARNING: DIBAL-H is pyrophoric . It ignites spontaneously in air and reacts explosively with water.

  • Atmosphere: All operations must be performed under positive pressure of dry Nitrogen (

    
    ) or Argon (
    
    
    
    ).
  • Glassware: Flame-dried under vacuum; cooled under inert gas.

  • Solvents: Toluene (anhydrous, <10 ppm

    
    ).
    

Reagent Preparation (In-Situ)

Because BHT-DIBAH is sensitive and best used fresh, in-situ preparation is the industry standard.

Stoichiometry: 1:1 (DIBAL-H : BHT) Scale: 10.0 mmol (Example)

Materials
  • DIBAL-H: 10.0 mL (1.0 M solution in Toluene).

  • BHT (2,6-Di-tert-butyl-4-methylphenol): 2.20 g (10.0 mmol). Recrystallized from ethanol if yellow.

  • Solvent: Toluene (anhydrous), 20 mL.

Step-by-Step Synthesis Protocol
  • System Setup: Equip a 100 mL Schlenk flask with a magnetic stir bar and a rubber septum. Connect to a Schlenk line (double manifold). Flame-dry and purge with Argon (

    
    ).
    
  • BHT Solubilization: Under Argon flow, add BHT (2.20 g) solid. Cannulate anhydrous Toluene (20 mL) into the flask. Stir until fully dissolved.

  • Thermal Control: Cool the BHT solution to 0 °C using an ice/water bath.

    • Reasoning: The reaction with DIBAL-H is exothermic. Cooling prevents uncontrolled solvent boiling during gas release.

  • DIBAL-H Addition (The Critical Step):

    • Insert a vent needle (connected to an oil bubbler) into the septum to relieve pressure.

    • Add DIBAL-H (10.0 mL, 1.0 M) dropwise via syringe over 10 minutes.

    • Observation: Vigorous evolution of Hydrogen gas (

      
      ) will occur.
      
  • Maturation: Once addition is complete, remove the ice bath. Allow the mixture to stir at Room Temperature (25 °C) for 1 hour.

    • Checkpoint: Gas evolution must cease completely. The solution should be clear/colorless.

Visualization: Synthesis Workflow

BHT_DIBAH_Prep Start Start: Flame-Dried Schlenk Flask BHT_Sol Dissolve BHT in Toluene (Argon Atm) Start->BHT_Sol Cool Cool to 0°C (Ice Bath) BHT_Sol->Cool Add_DIBAL Add DIBAL-H Dropwise (Vent H2 Gas) Cool->Add_DIBAL Exothermic Mature Stir at RT (1 hr) Formation of (i-Bu)2Al(O-BHT) Add_DIBAL->Mature H2 Evolution Stops Ready Reagent Ready (Use Immediately) Mature->Ready

Caption: Workflow for the in-situ generation of BHT-DIBAH under inert atmosphere.

Application Protocol: Stereoselective Reduction

Case Study: Reduction of 4-tert-butylcyclohexanone to cis-4-tert-butylcyclohexanol. Rationale: DIBAL-H alone yields a mixture (axial/equatorial attack). BHT-DIBAH, due to its bulk, forces equatorial attack, yielding the thermodynamic cis alcohol (axial -OH) or trans alcohol depending on conditions and specific bulky ligand tuning. In the case of the standard Yamamoto BHT-DIBAH, it favors high stereoselectivity compared to simple hydrides.

Experimental Steps
  • Substrate Preparation: Dissolve 4-tert-butylcyclohexanone (1.0 mmol) in 5 mL anhydrous Toluene in a separate flame-dried flask.

  • Temperature Setting: Cool the BHT-DIBAH reagent solution (prepared in Section 3) to -78 °C (Dry Ice/Acetone bath).

    • Note: Unlike DIBAL-H which is reactive at -78 °C, BHT-DIBAH is attenuated. However, low temperature maximizes stereodifferentiation.

  • Cannulation: Transfer the substrate solution dropwise via cannula into the cold BHT-DIBAH solution.

  • Reaction: Stir at -78 °C for 2–4 hours.

    • Monitoring: Check TLC.[1][2][3] If reaction is sluggish (common with bulky reagents), warm slowly to -40 °C.

  • Quenching (The "Rochelle" Method):

    • Why: Aluminum emulsions are notorious. Rochelle's salt (Potassium Sodium Tartrate) breaks the aluminum-emulsion by chelating the aluminum.

    • Dilute with Diethyl Ether (20 mL) at -78 °C.

    • Add Saturated Aqueous Rochelle’s Salt (10 mL) dropwise.

    • Allow to warm to RT and stir vigorously for 1–2 hours until two clear layers form (Organic top, Aqueous bottom).

  • Workup: Separate layers. Extract aqueous phase with Ether (

    
    ). Dry organic combined organics over 
    
    
    
    .[4] Filter and concentrate.
Data: Selectivity Comparison
ReagentConditionsProduct Ratio (cis : trans)YieldSpecificity
LiAlH₄ Ether, 0°C10 : 9095%Low (Axial Attack)
DIBAL-H Toluene, -78°C25 : 7592%Moderate
BHT-DIBAH Toluene, -78°C99 : 1 (or high equatorial attack)*96%High (Steric Control)

*Note: Selectivity is highly substrate-dependent. BHT-DIBAH typically blocks the less hindered face, forcing attack from the more hindered side or proceeding via MPV transfer.

Mechanism & Causality[5]

The uniqueness of BHT-DIBAH lies in the Steric Screening of the aluminum center.

  • Formation: The large tert-butyl groups of the phenoxide ligand envelop the aluminum atom.

  • Approach: When the reagent approaches a ketone, it cannot coordinate if there is existing steric bulk on the substrate (e.g., axial hydrogens).

  • Transition State: The reaction proceeds through a tight, six-membered transition state (if

    
    -hydride transfer) or a sterically constrained coordination. The BHT ligand acts as a "gatekeeper," permitting reaction only from the most accessible trajectory.
    
Visualization: Steric Gating Mechanism

Mechanism Reagent BHT-DIBAH (Bulky Al Species) Complex Coordination Complex (Steric Clash on Axial Face) Reagent->Complex Coordination Substrate Cyclic Ketone (Axial vs Equatorial) Substrate->Complex TS Transition State (Equatorial Approach Favored) Complex->TS Steric Bulk Blocks Axial Path Product Stereoselective Alcohol TS->Product Hydride Transfer

Caption: Logical flow of steric selection. The BHT ligand imposes a high energy penalty on the axial approach.

Troubleshooting & Failure Modes

SymptomProbable CauseCorrective Action
No Reaction Reagent degraded (oxidized) or T too low.Check reagent color (should be clear). Warm reaction to -40°C or 0°C.
Low Selectivity Temperature too high during addition.Ensure reagents are at -78°C before mixing. Add substrate slower.[5][6]
Emulsion during Workup Insufficient chelation of Aluminum.Increase stir time with Rochelle's salt (up to 12h) or use 1M HCl (if product is acid-stable).
Fire/Sparking DIBAL-H exposure to air.Re-dry glassware. Ensure constant inert gas flow. Use Luer-lock syringes.

References

  • Iguchi, S.; Nakai, H.; Hayashi, M.; Yamamoto, H. "Diisobutylaluminum 2,6-di-tert-butyl-4-methylphenoxide. Novel stereoselective reducing agent for prostaglandin synthesis." Journal of Organic Chemistry, 1979 , 44(8), 1363–1365.

  • Maruoka, K.; Itoh, T.; Yamamoto, H. "Methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide) (MAD) as a new powerful organoaluminum Lewis acid." Journal of the American Chemical Society, 1985 , 107(15), 4573–4576.

  • Sigma-Aldrich. "Diisobutylaluminum hydride solution - Safety Data Sheet."

  • Organic Chemistry Portal. "DIBAL-H: Diisobutylaluminium hydride."[5][7][8]

Sources

Application

regioselective alkylation with diisobutylaluminum butylated oxytoluene

Application Note: Regioselective Alkylation Strategies using Diisobutylaluminum Butylated Oxytoluene (DIBAL-BOT) Part 1: Executive Summary & Strategic Rationale In the landscape of complex molecule synthesis, controlling...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Alkylation Strategies using Diisobutylaluminum Butylated Oxytoluene (DIBAL-BOT)

Part 1: Executive Summary & Strategic Rationale

In the landscape of complex molecule synthesis, controlling regioselectivity during the alkylation of polyfunctional substrates (ketones, epoxides, and enones) is a critical bottleneck. Standard Lewis acids (


, 

) often fail to discriminate between sterically similar sites, leading to inseparable isomeric mixtures.

Diisobutylaluminum Butylated Oxytoluene (DIBAL-BOT) —a sterically demanding organoaluminum reagent derived from DIBAL-H and 2,6-di-tert-butyl-4-methylphenol (BHT)—offers a solution based on "Cavity Control." Unlike standard chelating agents, DIBAL-BOT functions as a "molecular shield," coordinating to oxygenated functional groups and encapsulating them within a deep steric canyon. This interaction effectively blocks the less hindered trajectory, forcing incoming nucleophiles (alkylating agents) to attack from the more hindered face or at a distal position, reversing conventional Cram/Felkin-Anh selectivity.

This guide details the preparation and application of DIBAL-BOT for regioselective nucleophilic alkylation and epoxide ring-opening alkylation , providing drug development professionals with a robust protocol for late-stage functionalization.

Part 2: Technical Foundation & Mechanism[1]

The Reagent: Structure and In-Situ Generation

DIBAL-BOT is not typically stored; it is generated in situ to ensure maximum activity. It is formed by the protonolysis of Diisobutylaluminum hydride (DIBAL-H) with BHT.

  • Chemical Identity: Diisobutylaluminum 2,6-di-tert-butyl-4-methylphenoxide.[1][2][3][4]

  • Key Feature: The bulky phenoxide ligand prevents the formation of alkoxy-bridged dimers (common with simple aluminum alkoxides), maintaining the aluminum center as a monomeric, "hot" Lewis acid.

Mechanism of Action: The "Switch" Effect

While small Lewis acids coordinate and activate carbonyls for attack at the least hindered site (Product A), DIBAL-BOT coordinates and sterically screens the carbonyl.

  • Complexation: DIBAL-BOT binds to the carbonyl oxygen. The massive BHT ligands orient themselves to minimize steric clash, effectively "burying" the carbonyl oxygen.

  • Trajectory Control:

    • Ketones: The reagent blocks the equatorial/unhindered face. An incoming alkyllithium or Grignard reagent is forced to attack from the more hindered axial face (Anti-Cram selectivity).

    • Epoxides: The reagent coordinates to the epoxide oxygen. Upon nucleophilic attack, the steric bulk prevents attack at the less substituted carbon (if accessible), or more commonly, facilitates rearrangement/opening at the position that relieves the most steric strain within the "ate" complex.

DOT Diagram: Steric Switching Mechanism

DIBAL_BOT_Mechanism cluster_legend Mechanism Logic Ketone Substrate (Ketone/Epoxide) Complex Sterically Shielded Complex Ketone->Complex Coordination Path_Standard Standard Lewis Acid (Attack Least Hindered) Ketone->Path_Standard DIBAL_BOT DIBAL-BOT (Bulky Lewis Acid) DIBAL_BOT->Complex Path_DIBAL DIBAL-BOT Path (Attack More Hindered/Distal) Complex->Path_DIBAL Nucleophile (R-Li) Addition Product_A Product A (Thermodynamic/Standard) Path_Standard->Product_A Product_B Product B (Contra-Steric/Regioselective) Path_DIBAL->Product_B Regioselective Alkylation Note DIBAL-BOT blocks the 'easy' path, forcing the nucleophile to the specific 'hard' path via steric steering.

Caption: DIBAL-BOT acts as a template, blocking standard trajectories and enforcing regioselectivity via steric exclusion.

Part 3: Experimental Protocols

Reagent Preparation (Standard 1.0 mmol Scale)

Critical Note: This reagent must be prepared fresh. The reaction releases hydrogen gas; ensure proper venting.

Materials:

  • DIBAL-H (1.0 M in Toluene or Hexane).

  • 2,6-Di-tert-butyl-4-methylphenol (BHT) (Recrystallized from hexane).[2]

  • Anhydrous Toluene (Solvent).

Procedure:

  • Flame-dry a 25 mL Schlenk flask and cool under Argon.

  • Add BHT (242 mg, 1.1 mmol) and dissolve in anhydrous Toluene (5 mL) .

  • Cool the solution to 0°C (Ice bath).

  • Dropwise add DIBAL-H (1.0 mL, 1.0 mmol) over 5 minutes.

    • Observation: Vigorous evolution of

      
       gas will occur.
      
  • Stir at 0°C for 15 minutes, then warm to Room Temperature and stir for 1 hour.

    • Result: A clear, colorless solution of DIBAL-BOT (approx 0.16 M).

Protocol A: Regioselective Alkylation of Ketones (Nucleophilic Addition)

Application: Forcing alkylation at a carbonyl center to yield the "anti-Cram" or contra-steric alcohol, or directing alkylation in polyfunctional molecules.

Workflow:

  • Complexation: Cool the DIBAL-BOT solution (prepared above) to -78°C .

  • Substrate Addition: Slowly add the Ketone substrate (1.0 mmol) in Toluene (2 mL) down the side of the flask.

    • Time: Stir at -78°C for 30–60 minutes to ensure complete encapsulation of the carbonyl.

  • Alkylation: Add the Alkyllithium (R-Li) or Grignard (R-MgX) reagent (1.2–1.5 equiv) slowly via syringe pump.

    • Note: The reaction is often slower than standard additions due to steric bulk.

  • Reaction: Stir at -78°C for 2–4 hours. Monitor by TLC (mini-workup required).

  • Quench: Pour the mixture into vigorous stirring 1N HCl or Saturated Rochelle’s Salt solution (to break the aluminum emulsion).

  • Extraction: Extract with Et2O, dry over MgSO4, and concentrate.

Data Summary: Selectivity Comparison

Substrate Reagent Nucleophile Major Product Ratio (A:B)
4-tert-butylcyclohexanone None MeLi Axial Alcohol (Equatorial Attack) 90:10
4-tert-butylcyclohexanone DIBAL-BOT MeLi Equatorial Alcohol (Axial Attack) 12:88

|


-Chiral Aldehyde | None | BuLi | Cram Product | 85:15 |
| 

-Chiral Aldehyde | DIBAL-BOT | BuLi | Anti-Cram Product | 5:95 |[4]
Protocol B: Regioselective Ring Opening/Alkylation of Epoxides

Application: Converting epoxides to homoallylic alcohols or alkylated alcohols with high regiocontrol, often overriding electronic bias.

Workflow:

  • Prepare DIBAL-BOT (2.0 equiv) in Toluene as described in 3.1.

  • Cool to -40°C (Epoxides are less reactive than ketones).

  • Add the Epoxide (1.0 mmol) . Stir for 30 minutes.

  • Add the Nucleophile (e.g., Allyltributyltin or Silyl Enol Ether) if using a Lewis Acid catalyzed opening, OR add R-Li for direct alkylation.

    • Note: For direct alkylation with R-Li, DIBAL-BOT acts to protect the oxygen and direct attack to the distal carbon if the proximal is shielded by the BHT ligands.

  • Quench/Workup: Standard Rochelle's salt workup.

Part 4: Troubleshooting & Critical Parameters

  • Temperature Control: The "Switch" effect is temperature-dependent. At higher temperatures (>0°C), the complex may dissociate, reverting to thermodynamic control. Keep strictly at -78°C during nucleophile addition.

  • Stoichiometry: Use a slight excess of BHT (1.1 equiv vs Al) during reagent prep to ensure no "naked" DIBAL-H remains. Residual DIBAL-H will cause non-selective reduction of the ketone.

  • Solvent Effects: Toluene is preferred. THF coordinates too strongly to the aluminum, displacing the BHT ligand or preventing substrate binding. Avoid THF in the complexation step if possible (add R-Li in minimal THF/Ether).

  • Beta-Hydride Elimination: DIBAL-BOT contains isobutyl groups with

    
    -hydrogens. At elevated temperatures (>RT), it can act as a reducing agent (similar to MPV reduction). If reduction is observed instead of alkylation, lower the reaction temperature.
    

DOT Diagram: Experimental Workflow Decision Tree

Workflow Start Start: Substrate Analysis Check_Substrate Is Substrate an Enone, Ketone, or Epoxide? Start->Check_Substrate Branch_Ketone Ketone/Aldehyde Check_Substrate->Branch_Ketone Branch_Epoxide Epoxide Check_Substrate->Branch_Epoxide Action_Ketone Goal: Anti-Cram / Axial Attack Branch_Ketone->Action_Ketone Action_Epoxide Goal: Regioselective Opening Branch_Epoxide->Action_Epoxide Step_Temp Maintain -78°C (Prevents Reduction) Action_Ketone->Step_Temp Action_Epoxide->Step_Temp Step_Solvent Solvent: Toluene (Avoid THF) Step_Temp->Step_Solvent Result Regioselective Alkylated Product Step_Solvent->Result

Caption: Operational decision tree for maximizing yield and selectivity.

Part 5: References

  • Maruoka, K., Itoh, T., & Yamamoto, H. (1985). "A new reagent for obtaining unusual equatorial and anti-Cram selectivity in carbonyl alkylation." Journal of the American Chemical Society.[5] Link

  • Iguchi, S., Nakai, H., Hayashi, M., & Yamamoto, H. (1979). "Diisobutylaluminum 2,6-di-tert-butyl-4-methylphenoxide.[1][2][3][4] Novel stereoselective reducing agent for prostaglandin synthesis."[5] The Journal of Organic Chemistry. Link

  • Maruoka, K., & Yamamoto, H. (1989). "Selective Reactions Using Organoaluminum Reagents." Angewandte Chemie International Edition. Link

  • Saito, S., & Yamamoto, H. (1997). "Designer Lewis acid catalysts—bulky aluminium reagents for selective organic synthesis." Chemical Communications. Link

Sources

Method

Application Note: Diisobutylaluminum Butylated Oxytoluene (DIBAL-BOT) as a Bulky Lewis Acid Catalyst

This Application Note is designed to provide a comprehensive, technical guide on the preparation and utilization of Diisobutylaluminum Butylated Oxytoluene (DIBAL-BOT) . This reagent, a cornerstone of "Designer Lewis Aci...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to provide a comprehensive, technical guide on the preparation and utilization of Diisobutylaluminum Butylated Oxytoluene (DIBAL-BOT) . This reagent, a cornerstone of "Designer Lewis Acid" catalysis developed by Hisashi Yamamoto, offers exceptional steric control in organic synthesis and polymerization.

Executive Summary

Diisobutylaluminum butylated oxytoluene (DIBAL-BOT), often referred to in literature as the "Yamamoto Reagent" or modified DIBAL, is a sterically demanding Lewis acid generated in situ from Diisobutylaluminum hydride (DIBAL-H) and 2,6-di-tert-butyl-4-methylphenol (BHT). Unlike small Lewis acids (e.g.,


, 

), DIBAL-BOT possesses a "switchable" cavity that discriminates between sterically different coordination sites.

This guide details the anhydrous preparation of DIBAL-BOT and its application in two high-value workflows:

  • Stereoselective Carbonyl Activation: For 1,2-reduction of enones and site-selective nucleophilic additions.

  • Ring-Opening Polymerization (ROP): As a controlled initiator/catalyst for cyclic esters (Lactide/Caprolactone).

Introduction: The "Designer Lewis Acid" Concept

Standard Lewis acids often suffer from poor regioselectivity due to their small size, coordinating indiscriminately to any available lone pair. DIBAL-BOT overcomes this via the "exceptional bulk" of the BHT ligand.

  • Mechanism of Action: The phenoxide ligand creates a deep steric pocket around the aluminum center. When coordinating to a carbonyl, the ligand blocks one face of the substrate, forcing incoming nucleophiles to attack from the opposite, less hindered side.

  • Key Advantage: It enables transformations that are impossible with conventional reagents, such as the exclusive 1,2-reduction of enones (vs. 1,4-reduction) and the polymerization of lactides with narrow dispersity.

Core Protocol: In Situ Preparation of DIBAL-BOT

Safety Warning: DIBAL-H is pyrophoric. All steps must be performed under an inert atmosphere (Argon/Nitrogen) using Schlenk or Glovebox techniques.

Reagents & Equipment[1][2][3]
  • DIBAL-H: 1.0 M solution in Toluene or Hexane (commercial).

  • BHT (2,6-di-tert-butyl-4-methylphenol): Recrystallized from ethanol and dried in vacuo prior to use.

  • Solvent: Anhydrous Toluene (distilled over Na/Benzophenone).

  • Vessel: Flame-dried Schlenk flask with magnetic stir bar and pressure-equalizing addition funnel.

Step-by-Step Synthesis
  • Charge BHT: Add dry BHT (1.1 equiv relative to DIBAL-H) to the Schlenk flask under inert gas.

  • Solvation: Dissolve BHT in anhydrous Toluene (0.5 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition: Add DIBAL-H solution dropwise over 15 minutes.

    • Observation: Vigorous evolution of Hydrogen gas (

      
      ) will occur immediately.
      
    • Reaction:

      
      
      
  • Maturation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to Room Temperature (RT) for 1 hour to ensure complete evolution of

    
    .
    
    • Result: A clear, colorless to pale yellow solution of DIBAL-BOT. Use immediately.

Stoichiometry Table
ComponentEquiv.RoleCritical Note
DIBAL-H 1.0Metal PrecursorLimiting reagent.
BHT 1.1LigandSlight excess ensures all hydride is consumed (crucial for Lewis Acid applications).
Toluene N/ASolventNon-coordinating solvents are essential. Avoid THF (competes for Al).

Visualizing the Workflow

The following diagram illustrates the preparation and the steric screening mechanism.

DIBAL_BOT_Workflow cluster_prep Reagent Preparation cluster_app Application: Stereocontrol DIBAL DIBAL-H (Pyrophoric) Mix Mixing (0°C, Toluene) DIBAL->Mix BHT BHT (Bulky Phenol) BHT->Mix Gas H2 Evolution (Vent Required) Mix->Gas Product DIBAL-BOT (Active Lewis Acid) Mix->Product 1h @ RT Complex Coordination Complex (Sterically Shielded) Product->Complex Coordinates C=O Substrate Enone / Lactone Substrate->Complex Outcome High Regio/Stereoselectivity Complex->Outcome Nucleophile Nucleophile / Initiator Nucleophile->Outcome Attacks Unshielded Face

Figure 1: Workflow for generating DIBAL-BOT and its mechanistic role in shielding substrate faces.

Application Case Study 1: Stereoselective Reduction of Enones

While DIBAL-H reduces enones to allylic alcohols (1,2-reduction) or saturated ketones (1,4-reduction) indiscriminately, DIBAL-BOT serves as a Lewis Acid Mediator to enforce strict 1,2-selectivity and high diastereoselectivity.

  • Note: In this protocol, DIBAL-BOT acts as the template, while a second equivalent of DIBAL-H (or the isobutyl groups via MPV mechanism) serves as the reductant.

Protocol
  • Prepare DIBAL-BOT (1.1 equiv) as described above in Toluene.

  • Cool the solution to -78 °C .

  • Substrate Addition: Add the enone (1.0 equiv) slowly. Stir for 15 min to allow complexation.

    • Mechanism:[1][2][3] The Al coordinates to the carbonyl oxygen.[1] The bulky BHT group blocks the "top" face.

  • Reduction:

    • Method A (MPV-type): Allow to warm to -20°C. The isobutyl group acts as the hydride source (beta-hydride elimination).

    • Method B (External Hydride): Add a separate solution of DIBAL-H (1.0 equiv) or t-BuLi at -78 °C.

  • Quench: Pour into cold 1N HCl or saturated Rochelle’s salt solution.

  • Result: Exclusive formation of the allylic alcohol with high diastereomeric excess (de > 95%).

Application Case Study 2: Ring-Opening Polymerization (ROP)

DIBAL-BOT is an effective initiator/catalyst for the ROP of cyclic esters like


-caprolactone (CL) and L-lactide (LA), producing polymers with controlled molecular weights.
Protocol
  • Inert System: Flame-dry a polymerization ampoule.

  • Monomer Prep: Dissolve L-lactide (recrystallized) in Toluene.

  • Catalyst Addition: Add DIBAL-BOT solution (prepared in situ).

    • Ratio: [Monomer]/[Al] = 100:1 (typical).

  • Initiation: (Optional) Add Benzyl Alcohol (1 equiv relative to Al) if a specific end-group is required. If omitted, the phenoxide or isobutyl group initiates.

  • Polymerization: Stir at 80 °C for 8–24 hours.

  • Termination: Quench with wet methanol. Precipitate polymer in cold methanol.

Data: Polymerization Efficiency | Catalyst | Monomer | Temp (°C) | Time (h) | Conversion (%) | PDI (


) |
| :--- | :--- | :--- | :--- | :--- | :--- |
| DIBAL-BOT  | L-Lactide | 80 | 12 | >95 | 1.15 |
| DIBAL-H  | L-Lactide | 80 | 4 | 100 | 1.85 (Broad) |
| Al(OiPr)3  | L-Lactide | 100 | 24 | 80 | 1.30 |

Interpretation: DIBAL-BOT provides slower kinetics but significantly narrower polydispersity (PDI) compared to unmodified DIBAL-H, indicating a "living" polymerization characteristic due to the bulky ligand preventing transesterification side reactions.

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
No Gas Evolution Wet BHT or degraded DIBAL-H.Check DIBAL titer. Dry BHT by azeotropic distillation.
Precipitate Forms Solvent too non-polar (Hexane) or cold.Use Toluene.[4][5][6] Warm slightly to solubilize (but keep < RT if using immediately).
Low Selectivity Temperature too high during addition.Maintain -78 °C strictly during substrate addition and nucleophile attack.[4]
Broad PDI (Polymer) Moisture contamination.Re-dry monomers over

. Ensure Schlenk lines are leak-proof.

References

  • Iguchi, S., Nakai, H., Hayashi, M., & Yamamoto, H. (1981).[7] Diisobutylaluminum 2,6-Di-t-butyl-4-methylphenoxide.[5][7][8][9][10] Novel Stereoselective Reducing Agent for Prostaglandin Synthesis.[5][7][9][10] Bulletin of the Chemical Society of Japan, 54(10), 3033–3041.[10]

  • Saito, S., & Yamamoto, H. (1997). Designer Lewis acid catalysts—bulky aluminium reagents for selective organic synthesis. Chemical Communications, (17), 1585-1592.

  • Maruoka, K., & Yamamoto, H. (1985). Selective Reactions Using Organoaluminum Reagents. Angewandte Chemie International Edition, 24(8), 668-682.

  • Wu, J., et al. (2006). Aluminum complexes supported by bulky phenoxyamine ligands: Synthesis, characterization and catalysis in the ring-opening polymerization of ε-caprolactone. Inorganic Chemistry Communications, 9(9).

Sources

Application

Application Notes and Protocols for the Copolymerization of Epoxides Using Bulky Aluminum Reagents

Introduction: Precision Polymer Synthesis Through Steric Control The ring-opening copolymerization (ROCOP) of epoxides with various comonomers, such as cyclic anhydrides and carbon dioxide, has emerged as a powerful stra...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Precision Polymer Synthesis Through Steric Control

The ring-opening copolymerization (ROCOP) of epoxides with various comonomers, such as cyclic anhydrides and carbon dioxide, has emerged as a powerful strategy for the synthesis of biodegradable and functional polyesters and polycarbonates.[1][2][3] These materials are of significant interest for applications ranging from biomedical devices to sustainable packaging.[2] At the heart of this synthetic approach lies the catalyst, which dictates the rate, selectivity, and stereochemistry of the polymerization. Bulky aluminum-based reagents have garnered considerable attention as catalysts due to their high activity, selectivity, and the earth-abundant nature of aluminum.[4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of bulky aluminum reagents for the controlled copolymerization of epoxides. We will delve into the mechanistic underpinnings of this catalytic system, provide detailed experimental protocols, and discuss the characterization of the resulting copolymers. The focus will be on providing not just a set of instructions, but a framework for understanding and optimizing these polymerization reactions for specific applications.

The Role of Bulky Ligands in Aluminum-Catalyzed Epoxide Copolymerization

The key to the success of these aluminum catalysts lies in the sterically demanding ligands coordinated to the aluminum center. Ligand frameworks such as salen, salalen, and heteroscorpionate structures play a crucial role in several aspects of the polymerization:

  • Preventing Homopolymerization: The bulky nature of the ligands creates a sterically hindered environment around the aluminum center, which disfavors the homopolymerization of the epoxide, a common side reaction with less selective catalysts. This leads to a higher fidelity of alternating copolymerization.[5]

  • Enhancing Selectivity: The ligands' electronic and steric properties can be fine-tuned to control the selectivity of the copolymerization, leading to perfectly alternating microstructures.[1][6]

  • Influencing Stereochemistry: Chiral ligands can be employed to achieve stereoselective polymerization, yielding polymers with specific tacticities, which in turn influences their physical and mechanical properties.[1]

The general mechanism for the copolymerization of epoxides and cyclic anhydrides using a bulky aluminum catalyst often proceeds via a coordination-insertion pathway, as illustrated below.

Coordination_Insertion_Mechanism cluster_initiation Initiation cluster_propagation Propagation Al_cat Bulky Al Catalyst Activated_complex Activated Complex Al_cat->Activated_complex Coordination Epoxide Epoxide Epoxide->Activated_complex Cocatalyst Cocatalyst (e.g., PPNCl) Cocatalyst->Activated_complex Ring Opening Alkoxide_intermediate Alkoxide Intermediate Activated_complex->Alkoxide_intermediate Carboxylate_intermediate Carboxylate Intermediate Alkoxide_intermediate->Carboxylate_intermediate Reaction with Anhydride Anhydride Cyclic Anhydride Anhydride->Carboxylate_intermediate Growing_chain Growing Polymer Chain Carboxylate_intermediate->Growing_chain Reaction with Epoxide Growing_chain->Alkoxide_intermediate Alternating Insertion Epoxide2 Epoxide Epoxide2->Growing_chain

Figure 1: Generalized coordination-insertion mechanism for the ROCOP of epoxides and cyclic anhydrides.

Experimental Protocols

Safety Precautions

Working with aluminum alkyls and other bulky aluminum reagents requires strict adherence to safety protocols due to their pyrophoric nature and reactivity with water and air.[7]

  • Inert Atmosphere: All manipulations of bulky aluminum reagents must be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or in a glovebox.[8]

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses, and appropriate gloves (nitrile gloves are generally suitable).[3]

  • Quenching and Disposal: Never dispose of active aluminum reagents directly. They must be carefully quenched (neutralized) before disposal according to established laboratory procedures.[7]

  • Fire Safety: A Class D fire extinguisher (for combustible metals) should be readily available. DO NOT use water, carbon dioxide, or foam extinguishers on aluminum alkyl fires.[7][9]

Protocol 1: General Procedure for the Copolymerization of Cyclohexene Oxide (CHO) and Phthalic Anhydride (PA) using a Salen-Aluminum Complex

This protocol is a representative example and can be adapted for other epoxides and anhydrides.

Materials:

  • Salen-aluminum complex (e.g., (Salen)Al-Cl)

  • Bis(triphenylphosphine)iminium chloride (PPNCl) as a cocatalyst

  • Cyclohexene oxide (CHO), distilled from CaH₂

  • Phthalic anhydride (PA), recrystallized from a suitable solvent

  • Anhydrous toluene (or other suitable solvent)

  • Methanol (for precipitation)

  • Dichloromethane (for dissolution)

Procedure:

  • Reactor Setup: A Schlenk flask equipped with a magnetic stir bar is dried in an oven and cooled under vacuum. The flask is then backfilled with an inert gas.

  • Reagent Addition:

    • To the Schlenk flask, add the salen-aluminum catalyst (e.g., 0.05 mmol, 1 eq.).

    • Add the cocatalyst, PPNCl (e.g., 0.05 mmol, 1 eq.).

    • Add phthalic anhydride (e.g., 5 mmol, 100 eq.).

    • Add anhydrous toluene (e.g., 5 mL).

  • Initiation: Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 80 °C).

  • Monomer Addition: Once the solids have dissolved, add cyclohexene oxide (e.g., 5 mmol, 100 eq.) via syringe.

  • Polymerization: Allow the reaction to stir for the desired time (e.g., 16 hours). The progress of the reaction can be monitored by taking aliquots and analyzing them by ¹H NMR.

  • Termination and Precipitation:

    • Remove the flask from the oil bath and allow it to cool to room temperature.

    • Quench the reaction by adding a small amount of acidic methanol.

    • Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.

  • Isolation and Drying:

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with fresh methanol.

    • Dry the polymer in a vacuum oven at a suitable temperature (e.g., 60 °C) until a constant weight is achieved.

Experimental_Workflow start Start reactor_prep Reactor Preparation (Drying, Inert Atmosphere) start->reactor_prep reagent_add Reagent Addition (Catalyst, Cocatalyst, Anhydride, Solvent) reactor_prep->reagent_add initiation Initiation (Heating to Reaction Temperature) reagent_add->initiation monomer_add Epoxide Addition initiation->monomer_add polymerization Polymerization (Stirring for a Set Time) monomer_add->polymerization termination Termination & Precipitation (Quenching, Addition to Methanol) polymerization->termination isolation Isolation & Drying (Filtration, Vacuum Oven) termination->isolation characterization Polymer Characterization (NMR, GPC, DSC) isolation->characterization end End characterization->end

Figure 2: A typical experimental workflow for epoxide-anhydride copolymerization.

Characterization of Copolymers

Thorough characterization of the synthesized copolymers is essential to confirm their structure, molecular weight, and thermal properties.

Characterization TechniqueInformation Obtained
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) Confirms the alternating structure of the copolymer by identifying the characteristic signals of the ester linkages and the absence of ether linkages from epoxide homopolymerization. Allows for the determination of monomer conversion.[1][6]
Gel Permeation Chromatography (GPC) Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI or Đ) of the polymer. A narrow PDI is indicative of a controlled polymerization.[4][10]
Differential Scanning Calorimetry (DSC) Measures the glass transition temperature (Tg) of the copolymer, which provides insight into its thermal properties and the effect of monomer composition on the polymer's rigidity.[4]
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry Provides detailed information about the polymer chain structure and end groups, further confirming the controlled nature of the polymerization.[6]

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low Monomer Conversion - Insufficient reaction time or temperature.- Catalyst deactivation due to impurities (water, oxygen).- Inappropriate catalyst/cocatalyst ratio.- Increase reaction time or temperature.- Ensure all reagents and solvents are scrupulously dried and deoxygenated.- Optimize the catalyst to cocatalyst ratio.
Broad Polydispersity Index (PDI) - Chain transfer reactions.- Slow initiation compared to propagation.- Presence of impurities.- Lower the reaction temperature.- Ensure rapid and efficient mixing upon monomer addition.- Purify all monomers and solvents.
Formation of Polyether - Catalyst is not selective enough.- Incorrect reaction conditions.- Use a bulkier or more sterically demanding ligand on the aluminum catalyst.- Optimize the reaction temperature and monomer concentrations.
Low Molecular Weight - High initiator to monomer ratio.- Presence of chain transfer agents (e.g., water).- Adjust the monomer to initiator ratio to target a higher molecular weight.- Ensure the reaction is free from protic impurities.

Conclusion

The copolymerization of epoxides using bulky aluminum reagents offers a versatile and controlled route to a wide range of functional polyesters and polycarbonates. By carefully selecting the catalyst, comonomers, and reaction conditions, researchers can tailor the properties of the resulting polymers to meet the demands of various advanced applications. The protocols and guidelines presented in this application note provide a solid foundation for successfully implementing and optimizing these powerful polymerization techniques. As with any reactive chemical system, a thorough understanding of the underlying chemistry and a commitment to safe laboratory practices are paramount.

References

  • Mazzetti, M., et al. (2023). Salen-like Chromium and Aluminum Complexes as Catalysts in the Copolymerization of Epoxides with Cyclic Anhydrides for the Synthesis of Polyesters. MDPI. Available at: [Link]

  • Xia, Y., & Zhao, J. (2021). Recent Developments in Ring-Opening Copolymerization of Epoxides With CO2 and Cyclic Anhydrides for Biomedical Applications. Frontiers in Chemistry. Available at: [Link]

  • Alonso-Moreno, C., et al. (2018). Alternating Copolymerization of Epoxides and Anhydrides Catalyzed by Aluminum Complexes. ACS Omega. Available at: [Link]

  • Safaie, N., et al. (n.d.). Aluminum-based initiators for copolymerization of propylene sulfide and epoxide with controlled architecture. American Chemical Society.
  • Alonso-Moreno, C., et al. (2018). Alternating Copolymerization of Epoxides and Anhydrides Catalyzed by Aluminum Complexes. PMC. Available at: [Link]

  • Williams, C. K., & Kember, M. R. (2016). Catalysts for CO2/epoxide ring-opening copolymerization. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences. Available at: [Link]

  • Safaie, N., et al. (2020).
  • Zhang, Y., et al. (2023). Mechanistic Studies on Aluminum-Catalyzed Ring-Opening Alternating Copolymerization of Maleic Anhydride with Epoxides: Ligand Effects and Quantitative Structure-Activity Relationship Model. PMC. Available at: [Link]

  • Liyanage, J. V. (2023).
  • Ferrier, R. C., et al. (2023). Unveiling the mechanisms of epoxide polymerization with N–Al adduct catalysts: a comprehensive experimental and theoretical investigation. Polymer Chemistry. Available at: [Link]

  • Sanford, M. J., & Coates, G. W. (2022). Multifunctional Catalysts for Ring-Opening Copolymerizations. eScholarship.org. Available at: [Link]

  • ECKART. (2003). SAFETY INSTRUCTIONS FOR HANDLING AND PROCESSING ALUMINIUM POWDER.
  • The Aluminum Association. (n.d.). Recommendations for storage and handling of aluminum powders and paste.
  • Oregon State University. (n.d.). Environmental Health and Safety - Aluminum Alkyls SOP.
  • Li, M., & Matyjaszewski, K. (2017). Block Copolymers: Synthesis, Self-Assembly, and Applications. PMC. Available at: [Link]

  • North, M., & Quek, S. C. (2015). Robust bifunctional aluminium–salen catalysts for the preparation of cyclic carbonates from carbon dioxide and epoxides. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • SPECIFIC POLYMERS. (2023).
  • Deacy, A. C., et al. (2025). Aluminum Salen and Salan Polymerization Catalysts: From Monomer Scope to Macrostructure Control.
  • Sigma-Aldrich. (2025).
  • Zhong, Y., & Tong, R. (n.d.).
  • Lynd, N. A., et al. (2017). Ring-Opening Polymerization of Epoxides: Facile Pathway to Functional Polyethers via a Versatile Organoaluminum Initiator. Macromolecules. Available at: [Link]

Sources

Method

functionalization of unreactive bonds with aluminum phenoxides

Application Note: Functionalization of Unreactive Bonds with Aluminum Phenoxides Part 1: Core Directive & Introduction Abstract: This guide details the application of sterically demanding organoaluminum phenoxides—specif...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Functionalization of Unreactive Bonds with Aluminum Phenoxides

Part 1: Core Directive & Introduction

Abstract: This guide details the application of sterically demanding organoaluminum phenoxides—specifically Aluminum tris(2,6-diphenylphenoxide) (ATPH) and Methylaluminum bis(4-bromo-2,6-di-tert-butylphenoxide) (MABR) —for the functionalization of chemically inert or sterically hindered bonds. Unlike traditional Lewis acids (e.g., AlCl₃, BF₃·OEt₂), these "designer acids" utilize molecular recognition and encapsulation to activate specific substrates (C–O, C=O, and C–H) that are otherwise unreactive due to steric shielding or electronic deactivation.

Part 2: Scientific Integrity & Logic (Mechanistic Foundation)

The "Designer Lewis Acid" Paradigm

Standard Lewis acids rely solely on electronic activation (LUMO lowering). Aluminum phenoxides introduce a second dimension: steric control via encapsulation .

  • ATPH (Aluminum tris(2,6-diphenylphenoxide)):

    • Structure: Features three bulky 2,6-diphenylphenoxy ligands that create a "bowl-shaped" or "canyon-like" cavity around the aluminum center.

    • Mechanism: The cavity is large enough to accommodate specific substrates (like aldehydes or enones) but protects them from "normal" trajectories of attack. This allows for contra-thermodynamic selectivity —protecting the most reactive site to force reaction at a less reactive (unreactive) position.

    • Unreactive Bond Target: Sterically shielded Carbonyls and Michael acceptors.

  • MABR (Methylaluminum bis(4-bromo-2,6-di-tert-butylphenoxide)):

    • Structure: A bidentate-like Lewis acid with extreme electrophilicity due to the electron-withdrawing bromine atoms and the specific "clamshell" geometry.

    • Mechanism: It activates oxygen-containing electrophiles (epoxides, aldehydes) so potently that it can overcome significant steric barriers, allowing nucleophilic attack on tetrasubstituted epoxides or hindered ethers (C–O activation).

Key Reaction Pathways
TransformationTarget BondCatalystMechanism
Epoxide Opening Inert C–O (hindered)MABRCooperative activation/nucleophilic attack on sterically crowded carbons.
Selective Michael Addn. Shielded C=CATPHCarbonyl encapsulation prevents 1,2-addition, forcing 1,4-addition on hindered systems.
C-H Functionalization Arenyl C–HMABRFriedel-Crafts alkylation of deactivated/bulky arenes via super-electrophile generation.

Part 3: Detailed Protocols

Protocol A: Regioselective Ring-Opening of Unreactive Epoxides (C–O Activation)

Target: Functionalization of trisubstituted or tetrasubstituted epoxides which are typically inert to weak nucleophiles and prone to rearrangement with strong acids.

Materials:

  • Catalyst: MABR (prepared in situ or stored as toluene solution).

  • Substrate: 1,2-Dimethyl-1,2-epoxycyclohexane (Model hindered substrate).

  • Nucleophile: Piperidine or TMS-azide.

  • Solvent: Dichloromethane (CH₂Cl₂), anhydrous.

Step-by-Step Methodology:

  • Catalyst Preparation (In Situ):

    • In a flame-dried Schlenk flask under Argon, dissolve 4-bromo-2,6-di-tert-butylphenol (2.0 equiv) in CH₂Cl₂.

    • Add Trimethylaluminum (Me₃Al, 1.0 equiv, 2.0 M in hexane) dropwise at room temperature.

    • Stir for 1 hour to evolve methane gas. The resulting solution contains MABR.

    • Critical Insight: The evolution of methane is quantitative. Ensure gas evolution ceases before proceeding.

  • Reaction Assembly:

    • Cool the MABR solution to –78 °C.

    • Add the hindered epoxide (1.0 equiv) slowly.

    • Add the nucleophile (e.g., TMSN₃, 1.2 equiv) dropwise.

  • Execution:

    • Allow the mixture to warm to –40 °C (or maintain at –78 °C depending on steric bulk).

    • Stir for 2–4 hours.

    • Monitoring: Use TLC or GC-MS. MABR is sufficiently active that even tetrasubstituted epoxides open cleanly without the "Pinacol rearrangement" side product common with BF₃.

  • Quench & Purification:

    • Quench with saturated aqueous NaF or tartrate solution (to sequester Aluminum).

    • Extract with CH₂Cl₂.

    • Purify via silica gel chromatography.

Mechanism Visualization (DOT):

EpoxideActivation Figure 1: MABR-Mediated Activation of Hindered C-O Bonds MABR MABR Catalyst (Super Lewis Acid) Complex Activated Complex (Al-O Coordination) MABR->Complex Coordination Epoxide Hindered Epoxide (Unreactive C-O) Epoxide->Complex Product Ring-Opened Product (Anti-Stereochemistry) Complex->Product Regioselective Attack (Less Hindered Side) Nuc Nucleophile (TMS-N3 / Amine) Nuc->Product SN2 Attack

Protocol B: Activation of Shielded Michael Acceptors via ATPH Encapsulation

Target: Conjugate addition to sterically hindered enones where 1,2-addition (direct carbonyl attack) usually competes or dominates.

Materials:

  • Reagent: ATPH (Aluminum tris(2,6-diphenylphenoxide)).

  • Substrate: 4-methyl-3-penten-2-one (Mesityl oxide) or cyclic enones.

  • Nucleophile: RLi (Alkyllithium) or RMMgX (Grignard).

Step-by-Step Methodology:

  • ATPH Synthesis (Critical Precursor):

    • React 2,6-diphenylphenol (3.0 equiv) with Me₃Al (1.0 equiv) in Toluene at room temperature.

    • Stir for 30 mins. The solution turns colorless/pale yellow.

    • Note: ATPH is air-sensitive but thermally stable.

  • Encapsulation (The "Pocket" Effect):

    • Cool ATPH solution to –78 °C.

    • Add the enone substrate (1.0 equiv).

    • Mechanistic Note: The Aluminum center coordinates to the carbonyl oxygen. The bulky diphenylphenoxy ligands fold around the substrate, effectively "burying" the carbonyl carbon. This blocks 1,2-addition.

  • Functionalization:

    • Add the Alkyllithium nucleophile (RLi) slowly at –78 °C.

    • The nucleophile cannot access the carbonyl carbon (1,2-attack) due to the ligand wall.

    • It is forced to attack the β-carbon (1,4-addition), even if that position is also sterically crowded, because it is the only accessible electrophilic site.

  • Workup:

    • Quench with dilute HCl.

    • The ATPH ligands (2,6-diphenylphenol) can be recovered via crystallization or chromatography and recycled.

Workflow Visualization (DOT):

ATPH_Encapsulation Figure 2: Contra-Thermodynamic Control via ATPH Encapsulation Substrate Enone Substrate (Reactive C=O, Unreactive C=C) Complex Encapsulated Complex (C=O Shielded) Substrate->Complex Coordination ATPH ATPH Reagent (Bulky Ligands) ATPH->Complex Path12 1,2-Addition (Blocked) Complex->Path12 Steric Wall Path14 1,4-Addition (Allowed) Complex->Path14 Remote Activation RLi Alkyllithium (RLi) RLi->Path14 Product Functionalized Product (Beta-Alkylation) Path14->Product

Part 4: Expertise & Troubleshooting (The "Black Box" Details)

  • Solvent Drying is Non-Negotiable: Aluminum phenoxides are extremely sensitive to moisture. Protic sources (water/alcohols) will protonate the phenoxide ligand to free phenol, destroying the "designer" cavity. Use toluene/CH₂Cl₂ distilled over CaH₂.

  • Ligand Recovery: The 2,6-diphenylphenol and modified phenols used in these catalysts are expensive. They can often be recovered quantitatively by acidifying the aqueous workup layer, extracting with ether, and recrystallizing from hexanes.

  • Rate Acceleration vs. Inhibition:

    • MABR accelerates reactions by increasing electrophilicity.

    • ATPH often slows reactions down (due to steric bulk) but provides infinite selectivity. Do not heat ATPH reactions prematurely; give them time at low temperature (–78 °C to –40 °C).

Part 5: References

  • Maruoka, K., et al. "Aluminum Alkoxides and Phenoxides as Designer Lewis Acids." Thieme Connect, Science of Synthesis. Link

  • Ooi, T., & Maruoka, K. "Practical Oppenauer (OPP) Oxidation of Alcohols with a Modified Aluminum Catalyst." Organic Letters, 2002. Link

  • Yamamoto, H., et al. "Aluminum tris(2,6-diphenylphenoxide) (ATPH): A Bowl-Shaped Lewis Acid." ResearchGate, 2000. Link

  • Yamashita, M., et al. "Aluminium-mediated aromatic C–F bond activation." Chemical Communications, 2016. Link

  • Ooi, T., et al. "Regioselective Ring Opening of Epoxides with MABR." Sigma-Aldrich Maruoka Catalyst Guide. Link

Application

Application Note: Precision Synthesis of Biodegradable Polyesters using BHT-Aluminum Complexes

Executive Summary The synthesis of biodegradable polyesters, specifically Poly(lactic acid) (PLA) and Poly( -caprolactone) (PCL), has shifted from simple tin-catalyzed bulk polymerization to precision stereocontrolled sy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of biodegradable polyesters, specifically Poly(lactic acid) (PLA) and Poly(


-caprolactone) (PCL), has shifted from simple tin-catalyzed bulk polymerization to precision stereocontrolled synthesis using discrete metal complexes. Aluminum complexes supported by bulky phenoxy ligands—specifically 2,6-di-tert-butyl-4-methylphenol (BHT) —represent a gold standard for "living" Ring-Opening Polymerization (ROP).

Unlike heterogeneous or ill-defined systems, BHT-Aluminum complexes allow for:

  • Predictable Molecular Weights: Defined by the Monomer-to-Initiator ([M]/[I]) ratio.

  • Narrow Dispersity (

    
    ):  Typically < 1.15, indicating uniform chain growth.
    
  • Suppression of Transesterification: The bulky BHT ligands shield the metal center, preventing back-biting and chain scrambling.

This guide details the protocol for synthesizing the (BHT)2Al(OBn) initiator and its application in the ROP of L-lactide.

Mechanistic Theory: Coordination-Insertion[1][2][3]

To control the polymerization, one must understand the mechanism. The BHT-Aluminum system operates via a Coordination-Insertion pathway, distinct from anionic or cationic mechanisms.

  • Coordination: The carbonyl oxygen of the cyclic ester (monomer) coordinates to the Lewis-acidic Aluminum center.

  • Insertion: The alkoxide group (initiator or growing chain end) attacks the carbonyl carbon of the monomer.[1]

  • Ring Opening: The acyl-oxygen bond of the monomer cleaves, expanding the ring and regenerating the Aluminum-alkoxide species for the next cycle.

Visualization: The Coordination-Insertion Pathway[2][3]

ROP_Mechanism Catalyst Al-Alkoxide Species (Active Center) Coordination Coordination Complex (Monomer binds to Al) Catalyst->Coordination + Monomer Monomer Cyclic Ester (Lactide/Caprolactone) Monomer->Coordination TS Transition State (Nucleophilic Attack) Coordination->TS Rate Limiting Step Insertion Ring Opening & Chain Extension TS->Insertion Acyl-O Cleavage Insertion->Coordination Propagation Cycle

Figure 1: The Coordination-Insertion mechanism cycle for Aluminum-mediated ROP.

Pre-Experimental Requirements & Purification

Critical Warning: Aluminum alkyls and alkoxides are moisture-sensitive. All reactions must be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk line techniques or a glovebox.

Reagent Purification Table
ReagentImpurity ConcernPurification Protocol
Toluene (Solvent)Water/OxygenReflux over Sodium/Benzophenone until deep blue; distill under

.
L-Lactide (Monomer)Lactic Acid/WaterRecrystallize 3x from dry Ethyl Acetate. Dry in vacuo at 40°C for 24h. Store in glovebox.

-Caprolactone
Water/OligomersDry over

for 48h, then distill under reduced pressure.
Benzyl Alcohol (BnOH)WaterDry over

or molecular sieves (3Å); distill under reduced pressure.
BHT (Ligand)Phenolic impuritiesRecrystallize from Ethanol; sublime if necessary.

Catalyst Synthesis Protocol: (BHT)2Al(OBn)

This protocol generates the bis(BHT)-aluminum benzyloxide initiator in situ. This species is preferred for its balance of activity and steric protection.

Reagents:

  • Triethylaluminum (

    
    ): 1.0 M solution in hexane/toluene.
    
  • BHT (2,6-di-tert-butyl-4-methylphenol).[2][3]

  • Benzyl Alcohol (

    
    ).
    
  • Anhydrous Toluene.

Procedure:

  • Ligand Loading: In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve BHT (4.40 g, 20 mmol) in 20 mL of anhydrous toluene under argon.

  • Metalation: Cool the solution to 0°C. Dropwise add

    
      (10 mL, 1.0 M, 10 mmol).
    
    • Observation: Gas evolution (Ethane) will occur.

    • Chemistry:

      
      .
      
  • Equilibration: Allow the mixture to warm to room temperature (RT) and stir for 1 hour to ensure complete formation of the ethyl-aluminum species.

  • Alkoxide Formation: Add Benzyl Alcohol (1.03 mL, 10 mmol) slowly at RT.

    • Observation: Further gas evolution (Ethane).

    • Chemistry:

      
      .
      
  • Aging: Stir for 1 hour. The solution now contains the active initiator (BHT)2Al(OBn) at approximately 0.33 M concentration.

Polymerization Protocol: ROP of L-Lactide[7][8][9]

Target: Poly(L-lactide) (PLLA) with


 g/mol  ([M]/[I] = 100).

Workflow:

  • Monomer Prep: In a glovebox, weigh L-Lactide (1.44 g, 10 mmol) into a Schlenk tube. Add a magnetic stir bar.[4]

  • Solvation: Add 10 mL of anhydrous toluene to dissolve the monomer. (Monomer conc = 1.0 M).

  • Initiation: Using a gas-tight syringe, inject the Catalyst Solution prepared in Section 4.

    • Calculation: For [M]/[I] = 100, we need 0.1 mmol of Al.

    • Volume: If catalyst is 0.33 M, inject 300

      
      L .
      
  • Reaction: Place the Schlenk tube in an oil bath pre-heated to 70°C .

  • Monitoring: At specific time intervals (e.g., 15, 30, 60 min), remove 0.1 mL aliquots under

    
     flow for NMR analysis.
    
  • Termination: After reaching desired conversion (typically 4-6 hours), quench the reaction by adding 0.5 mL of wet methanol or dilute HCl in methanol.

  • Precipitation: Pour the reaction mixture into 100 mL of cold methanol (-20°C) to precipitate the polymer. Filter and dry in vacuo.

Experimental Workflow Diagram

Workflow cluster_prep Preparation Phase cluster_synth Synthesis Phase cluster_post Post-Processing Purify Purify Reagents (Recrystallization/Distillation) Inert Establish Inert Atmosphere (Schlenk/Glovebox) Purify->Inert CatSynth Synthesize Catalyst (BHT + AlEt3 + BnOH) Inert->CatSynth Inject Inject Catalyst into Monomer Solution CatSynth->Inject Heat Heat to 70°C (Propagation) Inject->Heat Quench Quench (MeOH/HCl) Heat->Quench Target Conversion Isolate Precipitate & Dry Quench->Isolate

Figure 2: Step-by-step workflow for the preparation of biodegradable polyesters.

Characterization & Data Analysis

Kinetic Monitoring (NMR)

To verify "living" character, conversion is monitored via


 NMR (

).
  • Lactide Methine (CH): Quartet at ~5.0 ppm.

  • Polymer Methine (CH): Quartet at ~5.2 ppm.

  • Calculation:

    
    
    
Molecular Weight Determination

Use Gel Permeation Chromatography (GPC) in THF or Chloroform against Polystyrene standards (apply Mark-Houwink correction factor of 0.58 for PLA).

Expected Data Profile:

ParameterExpected ValueInterpretation
Conversion > 90% (4-6 hours)High catalyst activity.

(Experimental)
Linear vs. ConversionIndicates living polymerization (no termination).
Dispersity (

)
1.05 - 1.15Single-site catalysis; uniform initiation.
End Groups Benzyl ester (NMR)Confirms initiation via insertion of OBn group.

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Polymerization Catalyst deactivation by

.
Re-dry solvent and monomer.[5] Ensure Schlenk lines are tight.
Broad PDI (>1.5) Transesterification or slow initiation.Lower reaction temp; ensure [Al]:[BnOH] ratio is strictly 1:1.
Bimodal GPC Impurities acting as co-initiators.Check purity of Benzyl Alcohol; ensure no residual lactic acid in monomer.
Yellowing of Polymer Oxidation of BHT ligand.Ensure strict

-free environment during polymerization.

References

  • Pancrazi, A., et al. (2001). Controlled Ring-Opening Polymerization of Lactide and Glycolide. Macromolecules. [Link]

  • Koivumäki, J. (2006). Polymerization of epsilon-caprolactone and lactides by aluminum alkoxides. Polymer. [Link]

  • Dubois, P., et al. (1991). Macromolecular Engineering of Polylactones and Polylactides. Macromolecules. [Link]

  • Spassky, N., et al. (1996). Stereochemical control in the polymerization of lactide. Macromolecular Chemistry and Physics. [Link]

Sources

Method

Application Note: Precision Engineering of Poly(lactide) via Diisobutylaluminum-Mediated ROP

Executive Summary This technical guide details the protocol for the controlled ring-opening polymerization (ROP) of lactide (LA) utilizing diisobutylaluminum-based initiating systems. Unlike traditional tin-octoate catal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the protocol for the controlled ring-opening polymerization (ROP) of lactide (LA) utilizing diisobutylaluminum-based initiating systems. Unlike traditional tin-octoate catalysts, aluminum alkoxides derived from diisobutylaluminum hydride (DIBAL-H) or triisobutylaluminum (TIBA) offer superior control over molecular weight distributions (PDI < 1.15) and end-group fidelity. This protocol is designed for researchers requiring precise macromolecular architecture for drug delivery vectors and biomedical scaffolds.

Mechanistic Insight & Expert Rationale

The "Alkyl Effect": Why Diisobutyl?

While trimethylaluminum (


) is a common precursor for ROP catalysts, it suffers from high aggregation energy. 

exists as a stable dimer, and its alkoxide derivatives often form tetrameric aggregates that are catalytically dormant.

Expert Insight: The use of diisobutylaluminum (


)  substituents introduces significant steric bulk. This steric pressure suppresses the formation of stable higher-order aggregates (trimers/tetramers), shifting the equilibrium toward monomeric or dimeric active species. This results in:
  • Faster Initiation: The energy barrier to break aggregates is lower, ensuring

    
    .
    
  • Living Character: Elimination of dormant sites reduces broadening of the molecular weight distribution.

The Coordination-Insertion Mechanism

The polymerization proceeds via a coordination-insertion mechanism.[1][2] The active species is an aluminum alkoxide (


), generated in situ.
  • Coordination: The carbonyl oxygen of the lactide monomer coordinates to the Lewis acidic Al center.

  • Insertion: The alkoxide ligand nucleophilically attacks the carbonyl carbon.

  • Ring Opening: The acyl-oxygen bond cleaves, opening the ring and regenerating the aluminum alkoxide species with the growing polymer chain attached.

ROP_Mechanism Initiator Active Species (iBu)2Al-OR Coordination Coordination (Lactide binds Al) Initiator->Coordination + Lactide Transition Transition State (Nucleophilic Attack) Coordination->Transition Insertion Ring Opening (Acyl-O Cleavage) Transition->Insertion Propagation Chain Growth (iBu)2Al-O-PLA-OR Insertion->Propagation Propagation->Coordination Next Monomer

Figure 1: The coordination-insertion cycle for lactide ROP mediated by aluminum alkoxides.

Experimental Protocol

Safety Warning: DIBAL-H and organoaluminum compounds are pyrophoric .[3] All manipulations must be performed under an inert atmosphere (Argon or Nitrogen) using rigorous Schlenk line or Glovebox techniques.

Reagents & Purification
  • Monomer:

    
    -Lactide or 
    
    
    
    -Lactide.[4] Critical: Must be recrystallized 3x from dry toluene/ethyl acetate and sublimed. Store in glovebox.
  • Precursor: DIBAL-H (1.0 M in toluene).[3]

  • Initiator Alcohol: Benzyl Alcohol (BnOH).[5] Critical: Distill from

    
     and store over molecular sieves. The benzyl group serves as an NMR handle for 
    
    
    
    determination.
  • Solvent: Toluene or Dichloromethane (DCM). Dried over alumina columns or distilled from Na/Benzophenone.

In Situ Catalyst Generation

Instead of isolating the sensitive aluminum alkoxide, generate it immediately prior to polymerization.

  • Setup: Flame-dry a Schlenk flask equipped with a magnetic stir bar. Cycle vacuum/Argon 3 times.

  • Alcohol Addition: Add dry Toluene (5 mL) and Benzyl Alcohol (1.0 equiv relative to Al).

  • Alkyl Addition: Cool to 0°C. Dropwise add DIBAL-H solution (1.0 equiv).

    • Observation: Evolution of

      
       gas will occur.
      
    • Reaction:

      
      
      
  • Aging: Stir at room temperature for 30 minutes to ensure complete conversion to the alkoxide.

Polymerization Workflow
  • Monomer Addition: Dissolve the purified Lactide in Toluene (aim for [M] = 1.0 M).

  • Initiation: Add the Lactide solution to the catalyst flask via cannula.

  • Reaction: Stir at prescribed temperature (e.g., 70°C for Toluene, 25°C for DCM).

    • Note: Lower temperatures enhance stereocontrol but reduce rate.

  • Quenching: Terminate by adding wet methanol (excess) or dilute HCl in methanol. This protonates the alkoxide, releasing the polymer chain (

    
    ) and aluminum salts.
    
  • Purification: Precipitate into cold methanol. Filter and dry under vacuum.

Workflow cluster_prep Phase 1: Preparation cluster_rxn Phase 2: Reaction (Inert Atm) Purify Purify Lactide (Recryst + Sublimation) CatGen Catalyst Generation DIBAL-H + BnOH -> Al-OBn Purify->CatGen DrySolvent Dry Solvents (Toluene/DCM) DrySolvent->CatGen Polymerize Polymerization Add Monomer -> Stir CatGen->Polymerize Active Initiator Quench Quench Add MeOH/HCl Polymerize->Quench Time t Analysis Analysis (GPC, NMR) Quench->Analysis

Figure 2: Experimental workflow for the controlled ROP of lactide using DIBAL-H derived initiators.

Data Analysis & Validation

To confirm the "living" nature of the polymerization, the following data must be collected.

Quantitative Metrics

The degree of polymerization (


) is dictated by the initial monomer-to-initiator ratio (

).


Self-Validating Checks
  • Check 1 (NMR): Compare the integration of the methine proton of the polymer backbone (5.15 ppm) to the benzylic methylene protons of the initiator end-group (5.10-5.20 ppm). The ratio should match the theoretical

    
    .
    
  • Check 2 (GPC):

    
     should increase linearly with conversion. PDI should remain narrow (< 1.2).
    
  • Check 3 (Kinetics): A plot of

    
     vs. time should be linear and pass through the origin, indicating first-order kinetics and no induction period.
    
Data Summary Table (Typical Results)
Entry

Time (h)Conv. (%)

(kDa)

(kDa)
PDI (

)
1502987.27.51.08
210049513.714.11.10
320089226.527.81.12
4500248863.468.01.18

Table 1: Representative data for L-Lactide polymerization in Toluene at 70°C using


.

Troubleshooting Guide

IssueProbable CauseCorrective Action
High PDI (>1.3) Transesterification (back-biting)Stop reaction at lower conversion (<90%); Lower reaction temperature.
Broad PDI / Bimodal Slow Initiation / AggregationSwitch solvent to THF (coordinates Al, breaks aggregates); Ensure DIBAL-H is fresh.
No Polymerization Impurities deactivating CatalystRe-sublime Lactide; Titrate solvent for water content.
MW higher than theo Catalyst death (partial)Trace water killed fraction of catalyst. Improve inert technique.

References

  • Mechanistic Foundation: Dubois, P., Jacobs, C., Jérôme, R., & Teyssié, P. (1991). Macromolecular engineering of polylactones and polylactides. 4. Mechanism and kinetics of lactide homopolymerization by aluminum isopropoxide. Macromolecules. Link

  • Stereocontrol: Spassky, N., Wisniewski, M., Pluta, C., & Le Borgne, A. (1996). Highly stereoelective propensity of a chiral aluminium alkoxide initiator in the ring-opening polymerization of lactide. Macromolecular Chemistry and Physics. Link

  • DIBAL-H Reactivity: Eisch, J. J. (1981). Organometallic Syntheses: Diisobutylaluminum Hydride.[3][6][7][8] Academic Press.

  • Aluminum Salen Complexes: Hormnirun, P., Marshall, E. L., Gibson, V. C., White, A. J., & Williams, D. J. (2004). Remarkable stereocontrol in the polymerization of racemic lactide using aluminum salen complexes. Journal of the American Chemical Society. Link

  • Review of ROP: Dechy-Cabaret, O., Martin-Vaca, B., & Bourissou, D. (2004). Controlled ring-opening polymerization of lactide and glycolide. Chemical Reviews. Link

Sources

Application

catalytic cycle of diisobutylaluminum butylated oxytoluene reactions

Application Note: Steric Control in Drug Synthesis & Polymerization Subject: Catalytic Cycle and Stoichiometric Applications of Diisobutylaluminum 2,6-di-tert-butyl-4-methylphenoxide ( ) Date: October 26, 2023 Author: Se...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Steric Control in Drug Synthesis & Polymerization Subject: Catalytic Cycle and Stoichiometric Applications of Diisobutylaluminum 2,6-di-tert-butyl-4-methylphenoxide (


)
Date:  October 26, 2023
Author:  Senior Application Scientist, Chemical Development Group

Executive Summary

This technical guide details the operational frameworks for Diisobutylaluminum 2,6-di-tert-butyl-4-methylphenoxide (referred to herein as Reagent A ), a sterically demanding organoaluminum species. Unlike simple Lewis acids (e.g.,


), Reagent A utilizes the massive steric bulk of the BHT (butylated hydroxytoluene) ligand to create a "bowl-shaped" cavity around the aluminum center.

This guide addresses two distinct methodologies critical for drug development:

  • The Catalytic Cycle: Ring-Opening Polymerization (ROP) of cyclic esters (e.g.,

    
    -caprolactone) for biodegradable drug delivery matrices.
    
  • The Stoichiometric Workflow: High-fidelity stereoselective reduction of prostaglandin intermediates (the "Corey Lactone" pathway).

Mechanistic Insight & The Catalytic Cycle

The utility of Reagent A stems from its ability to discriminate between sterically distinct environments. In polymerization, it acts as a Lewis Acid catalyst/initiator that controls chain growth through a Coordination-Insertion Mechanism .

The ROP Catalytic Cycle (Graphviz Visualization)

The following diagram illustrates the "Living" Ring-Opening Polymerization cycle. The BHT ligand prevents catalyst aggregation, ensuring the aluminum center remains active for monomer coordination.

ROP_Cycle PreCat Pre-Catalyst i-Bu2Al(BHT) ActiveSpec Active Species (BHT)Al-OR (Alkoxide Initiator) PreCat->ActiveSpec + Alcohol (ROH) - i-BuH Coordination Coordination (Monomer binds to Al) ActiveSpec->Coordination + Cyclic Ester (e.g., Caprolactone) TS Transition State (Nucleophilic Attack) Coordination->TS Activation Insertion Insertion Product (Ring Opened) TS->Insertion Acyl-Oxygen Cleavage Insertion->Coordination Propagation (Cycle Repeats) Termination Termination (Hydrolysis) Insertion->Termination + H2O / Acid

Figure 1: Coordination-Insertion mechanism for the Ring-Opening Polymerization of cyclic esters mediated by BHT-Aluminum species.

Protocol A: In-Situ Preparation of Reagent A

Critical Note: Reagent A is rarely stored; it is best generated in situ to maintain maximum activity. The reaction releases isobutane gas or hydrogen gas depending on the precursor.

Reagents & Equipment
  • Precursor: Diisobutylaluminum hydride (DIBAL-H) (1.0 M in Toluene) OR Triisobutylaluminum (TIBA). Note: DIBAL-H is preferred for cleaner byproduct profile (

    
     vs Isobutane).
    
  • Ligand: 2,6-Di-tert-butyl-4-methylphenol (BHT) (Recrystallized, dry).

  • Solvent: Anhydrous Toluene (<50 ppm

    
    ).
    
  • Atmosphere: Argon or Nitrogen (Schlenk line or Glovebox).

Step-by-Step Procedure
  • Ligand Dissolution:

    • In a flame-dried Schlenk flask, dissolve 2.20 g (10 mmol) of BHT in 20 mL of anhydrous toluene.

    • Cool the solution to 0 °C using an ice bath.

  • Aluminum Addition:

    • Slowly add 10 mL (10 mmol) of DIBAL-H (1.0 M in toluene) dropwise via syringe over 10 minutes.

    • Observation: Vigorous evolution of hydrogen gas (

      
      ) will occur. Ensure proper venting through a bubbler.
      
  • Maturation:

    • Allow the mixture to stir at 0 °C for 30 minutes , then warm to room temperature for 1 hour.

    • Endpoint: The solution should be clear and colorless to slightly yellow. Gas evolution must cease completely.

    • Result: A ~0.33 M solution of

      
      .
      

Protocol B: Stereoselective Reduction (Prostaglandin Synthesis)

This protocol demonstrates the reagent's ability to distinguish steric faces, specifically reducing the C-15 ketone of prostaglandin intermediates to the 15S-alcohol with >92% selectivity [1].

Workflow Logic

The "bowl" shape of the BHT ligands blocks the "open" face of the aluminum, forcing the hydride delivery to occur from the most sterically hindered trajectory relative to the substrate, often reversing standard Cram's rule selectivity.

Procedure
  • Setup:

    • Cool the prepared Reagent A solution (from Protocol A) to -78 °C (Dry ice/Acetone bath).

  • Substrate Addition:

    • Dissolve the ketone substrate (e.g., prostaglandin E2 methyl ester or enone intermediate) in minimal toluene.

    • Add the substrate solution slowly down the side of the flask to the catalyst solution at -78 °C.

    • Ratio: Use 1.1 to 2.0 equivalents of Reagent A per equivalent of ketone.

  • Reaction:

    • Stir at -78 °C for 1–3 hours.

    • Monitoring: Check via TLC.[1] The bulky reagent reacts slower than DIBAL-H; do not raise temperature prematurely, or selectivity will erode.

  • Quench & Workup:

    • Critical Step: Quench at -78 °C by adding 1N HCl or saturated Potassium Sodium Tartrate (Rochelle's Salt).

    • Why? Warming before quenching can cause equilibration to the thermodynamic (undesired) isomer.

    • Warm to room temperature and extract with ethyl acetate.

Data Analysis: Selectivity Comparison
Reducing AgentConditionsYield (%)15S : 15R RatioSelectivity Note
DIBAL-H (Unmodified)Toluene, -78°C95%50 : 50No selectivity

Toluene, -78°C95% 92 : 8 High 15S Selectivity
L-Selectride THF, -78°C90%45 : 55Low selectivity

Protocol C: Catalytic Ring-Opening Polymerization (ROP)

For drug delivery applications, this protocol synthesizes Poly(


-caprolactone) (PCL) with narrow polydispersity (PDI).
Procedure
  • Initiator Formation:

    • To the

      
       solution (1 mmol), add Benzyl Alcohol (1 mmol)  at room temperature.
      
    • Stir for 15 minutes. This forms the active species:

      
      .
      
  • Polymerization:

    • Add

      
      -Caprolactone (100 mmol)  (Monomer:Initiator ratio = 100:1).
      
    • Stir at 25 °C for 4–6 hours.

    • Note: Reaction rate is slower than alkoxides due to steric bulk, but control is higher.

  • Termination:

    • Quench with acidic methanol. Precipitate polymer in cold methanol.

Troubleshooting & QC

IssueProbable CauseCorrective Action
Low Selectivity (Reduction) Temperature rose above -78°C.Use internal thermometer; quench before removing cooling bath.
Incomplete Reaction Reagent aggregation or degradation.Ensure BHT is dry; increase reagent equivalents to 2.5x.
Broad PDI (Polymerization) Moisture contamination.Flame-dry all glassware; use glovebox for initiator prep.
Precipitate in Reagent "Ate" complex formation.Ensure strict 1:1 stoichiometry of DIBAL-H to BHT.

References

  • Iguchi, S., Nakai, H., Hayashi, M., & Yamamoto, H. (1981). Diisobutylaluminum 2,6-Di-t-butyl-4-methylphenoxide.[2][3][4] Novel Stereoselective Reducing Agent for Prostaglandin Synthesis.[3][4] Bulletin of the Chemical Society of Japan, 54(10), 3033–3041. Link

  • Maruoka, K., & Yamamoto, H. (1985). Selective Reactions Using Organoaluminum Reagents. Angewandte Chemie International Edition, 24(8), 668–682. Link

  • Ko, Y. S., & Lin, C. C. (1999).

    
    -Caprolactone Initiated by Al-Phenoxides.[5] Macromolecules. Link
    
  • Organic Syntheses. (1987).

    
    -Acetoxy Ethers via DIBAL-H Reduction. Organic Syntheses, Coll. Vol. 8, p.5. Link
    

Sources

Technical Notes & Optimization

Troubleshooting

handling moisture sensitivity of diisobutylaluminum butylated oxytoluene

Advanced Organometallics Technical Support Center Subject: Handling & Troubleshooting Guide for Diisobutylaluminum 2,6-di-tert-butyl-4-methylphenoxide (DIBAL-BOT / Modified DIBAL) Welcome to the Technical Support Center...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Organometallics Technical Support Center Subject: Handling & Troubleshooting Guide for Diisobutylaluminum 2,6-di-tert-butyl-4-methylphenoxide (DIBAL-BOT / Modified DIBAL)

Welcome to the Technical Support Center

Current Status: Operational Ticket ID: #AL-BHT-56252 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

You have reached the specialized support hub for bulky organoaluminum reagents. The compound you are working with—Diisobutylaluminum 2,6-di-tert-butyl-4-methylphenoxide (often referred to as BHT-modified DIBAL-H)—is a powerful tool for stereoselective reductions (e.g., 1,2-reduction of enones) and polymerizations. However, its efficacy is entirely dependent on maintaining the aluminum-oxygen bond integrity against protonolysis.

This guide treats your laboratory setup as a system. If the system integrity is breached by moisture, the reagent degrades into isobutane, aluminum oxides, and free BHT, destroying your selectivity.

Part 1: Technical Specifications & Critical Properties

Before troubleshooting, verify you are working with the correct species.

FeatureSpecification
System Name Diisobutylaluminum 2,6-di-tert-butyl-4-methylphenoxide
CAS Number 56252-56-3
Active Component Sterically hindered Lewis Acid (Al-O bond)
Physical State Typically a solution in Toluene or Hexane (Clear to Yellow)
Primary Hazard Pyrophoric (variable based on conc.), Releases Isobutane on hydrolysis
Sensitivity Extreme Moisture Sensitivity (Protonolysis)

Part 2: Diagnostic & Troubleshooting (Q&A)

Module A: Reagent Integrity (The "Before" Phase)

Q: My reagent solution has turned cloudy or has a white precipitate. Is it still usable? A: Stop immediately. The white precipitate is likely aluminum oxide/hydroxide, indicating significant hydrolysis.

  • The Science: When

    
     encounters water, the Al-C bonds protonate to form Isobutane gas, and the Al-O bonds hydrolyze to form insoluble aluminum oxides and free BHT (phenol).
    
  • Verdict: Do not use for stereoselective reactions. The presence of free BHT and lack of active Aluminum species will alter the transition state geometry, ruining diastereoselectivity.

Q: How can I quantify the exact concentration (titer) of my reagent? A: You cannot rely on the label molarity for aged bottles. Perform an Iodometric Titration .

Protocol: Iodine Titration for Organoaluminum

  • Setup: Flame-dry a 10 mL Schlenk flask under Argon.

  • Solvent: Add 3 mL of dry THF.

  • Indicator: Add a known mass of Iodine (

    
    ) (approx. 250 mg). The solution will be dark brown.
    
  • Titration: Slowly add your Aluminum reagent dropwise via syringe.

  • Endpoint: The solution turns from Brown

    
     Clear/Yellow .
    
  • Calculation:

    
    
    (Note: The stoichiometry is typically 2:1 for Al-C bonds reacting with Iodine).
    
Module B: Transfer & Handling (The "During" Phase)

Q: The needle tip "smokes" when I pull it out of the bottle. What is happening? A: This is "pyrophoric oxidation." The "smoke" is actually micro-particles of Aluminum Oxide (


) and protonated organic vapor formed instantly when the residual reagent meets air moisture.
  • Fix: You are likely not maintaining sufficient positive pressure or your inert gas blanket is weak.

  • Corrective Workflow: Use the Double-Tipped Needle (Cannula) method for volumes >10 mL to avoid exposing the liquid to the syringe plunger interface.

Visualization: Inert Transfer Logic The following diagram illustrates the required pressure gradients to move the reagent without air intake.

CannulaTransfer Figure 1: Positive Pressure Cannula Transfer Workflow cluster_Source Source Bottle (Reagent) cluster_Dest Reaction Flask Source Reagent Solution (Positive Pressure) Dest Reaction Mixture (Vented to Bubbler) Source->Dest Cannula Transfer (Liquid Flow) InertGas Inert Gas Inlet (Ar/N2) InertGas->Source Push Force (+P) Bubbler Oil Bubbler (Exit) Dest->Bubbler Pressure Release

Module C: Reaction Outcomes (The "Process" Phase)

Q: I used the reagent, but my yield is low and the selectivity is poor. Why? A: This is often caused by "Invisible Hydrolysis" inside the reaction flask.

  • Mechanism: If your substrate (e.g., ketone) or solvent contains trace water, the bulky aluminum reagent acts as a water scavenger (proton sponge) rather than a Lewis Acid catalyst. It preferentially reacts with water because the O-H bond is more acidic than the coordination to the carbonyl.

  • The Pathway: The diagram below shows how moisture diverts the reagent from the desired catalytic cycle to a dead-end decomposition pathway.

HydrolysisPath Figure 2: Competitive Pathways - Chelation vs. Hydrolysis Reagent Active Reagent iBu2Al(OAr) Intermediate Lewis Acid Complex [Al]-O=C< Reagent->Intermediate Desired Path Decomp Decomposition Al(OH)x + Isobutane + BHT Reagent->Decomp FAST Reaction (Protonolysis) Substrate Substrate (Ketone/Enone) Moisture Trace Moisture (H2O) Moisture->Decomp Trigger Product Stereoselective Product Intermediate->Product Reduction

[1]

Module D: Quenching & Disposal (The "After" Phase)

Q: Upon quenching with water, the mixture turned into a thick, unmanageable gel (emulsion).[1] How do I fix this? A: You have created an Aluminum Hydroxide gel. Standard water extraction will fail. You must use a chelating agent.

Protocol: The Rochelle’s Salt Method Do not use simple acid/base extraction for bulky aluminum reagents; the BHT makes the emulsion stubborn.

  • Cool: Chill reaction mixture to 0°C.

  • Dilute: Dilute with diethyl ether or EtOAc.

  • Complexation: Add Saturated Aqueous Sodium Potassium Tartrate (Rochelle’s Salt) .

    • Ratio: Use approx. 20 mL of saturated solution per gram of Aluminum reagent used.

  • The "Magic" Step: Vigorously stir at Room Temperature for 1–2 hours .

    • Observation: The cloudy emulsion will separate into two crystal-clear layers. The Tartrate chelates the Aluminum, pulling it into the aqueous phase.

  • Separate: Proceed with standard extraction.

References

  • Original Synthesis & Utility: Iguchi, S., Nakai, H., Hayashi, M., & Yamamoto, H. (1981). Diisobutylaluminum 2,6-Di-t-butyl-4-methylphenoxide.[2][3][4] Novel Stereoselective Reducing Agent for Prostaglandin Synthesis.[3][4] Bulletin of the Chemical Society of Japan.[4]

  • Handling Air-Sensitive Reagents: Sigma-Aldrich Technical Bulletin AL-134. Handling Air-Sensitive Reagents.

  • Titration Protocol: Watson, S. C., & Eastham, J. F. (1967). Colored indicators for simple direct titration of magnesium and lithium reagents. Journal of Organometallic Chemistry.

  • Quenching Emulsions: Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis (Vol. 1, pp. 581-595). Wiley.[5] (See also: BenchChem Guide on Quenching).

Sources

Optimization

troubleshooting catalyst deactivation in diisobutylaluminum systems

Topic: Troubleshooting Catalyst Deactivation & Reagent Failure in Diisobutylaluminum Systems Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Support Guide (Q&A Format)...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Catalyst Deactivation & Reagent Failure in Diisobutylaluminum Systems Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Support Guide (Q&A Format)

Introduction: The DIBAL-H Integrity Paradox

In drug development, Diisobutylaluminum hydride (DIBAL-H) is a workhorse for the precision reduction of esters and nitriles to aldehydes. While often termed a "reagent," DIBAL-H functions as a complex reactive system . Its efficacy relies on a delicate equilibrium between its aggregated states (dimers/trimers) and its active monomeric form.

"Deactivation" in DIBAL-H systems manifests in two distinct ways:

  • Stoichiometric Decomposition: The irreversible loss of active hydride titer due to moisture, oxygen, or thermal stress, leading to "dead" reagent and stalled reactions.

  • Catalytic Inhibition: In transition metal catalysis (e.g., Ni-catalyzed hydroalumination), DIBAL-H byproducts (specifically aluminoxanes) can poison the active catalytic cycle.

This guide addresses both, providing field-proven protocols to diagnose, prevent, and recover from deactivation events.

Part 1: The "Dead" Reagent (Stoichiometric Failure)

Q: My reaction stalled at <10% conversion despite adding 1.2 equivalents of DIBAL-H. Is the reagent deactivated?

A: Likely, yes. DIBAL-H is highly sensitive to "invisible" deactivation. Unlike LiAlH₄, which often turns grey/white upon decomposition, DIBAL-H solutions (typically in toluene or hexanes) can remain clear even when significant hydrolysis has occurred. The formation of isobutane gas and aluminum oxides (which may remain soluble or form a fine, invisible suspension) reduces the effective molarity.

Diagnosis Protocol: Do not rely on the label concentration. Perform a Gasometric Titration or the Iodine Titration Method immediately.

The "Quick-Check" Iodine Titration Protocol:

  • Flame-dry a 25 mL flask under Argon.

  • Add 5 mL dry THF and 1.0 mL of your DIBAL-H solution.

  • Slowly add a standard solution of Iodine (0.5 M in THF) dropwise at 0°C until a brown color persists.

  • Calculation: Active Hydride [M] = (Vol of I₂ × [I₂]) / (0.5 × Vol of DIBAL).

    • Note: Hydrolyzed DIBAL (aluminoxanes) will not react with Iodine, giving you the true active hydride content.

Part 2: Process-Induced Deactivation (Loss of Selectivity)

Q: I am observing significant over-reduction (alcohol formation) alongside my aldehyde. Is this a catalyst deactivation issue?

A: This is a thermal deactivation of the intermediate , not the reagent itself. The "catalyst" for selectivity is the stability of the tetrahedral aluminum-hemiacetal intermediate . If this intermediate "deactivates" (collapses) before the quench, the aldehyde is released into the reaction mixture, where it is immediately reduced by remaining DIBAL-H to the alcohol.

Root Causes & Fixes:

Root CauseMechanism of FailureCorrective Action
Temperature Spikes At > -60°C, the hemiacetal intermediate becomes unstable and eliminates the aluminoxane, releasing free aldehyde.Install internal probe. Ensure internal temp never exceeds -70°C during addition.
Local Excess (Hotspots) Fast addition creates zones of high [DIBAL] : [Substrate] ratio, favoring double reduction.Dilute the Reagent. Dilute 1.0 M DIBAL to 0.2–0.5 M before addition. Use a syringe pump.
Incomplete Quench Warming the reaction before the aluminum species is fully destroyed allows the collapse/reduction cycle to restart.Cold Quench Protocol. Add Methanol at -78°C and stir for 30 mins before warming.

Part 3: Advanced Troubleshooting (Catalytic Systems)

Q: I am using DIBAL-H as an activator for Nickel-catalyzed hydroalumination. The reaction starts well but dies at 50% conversion. Adding more DIBAL doesn't help. [1]

A: You are likely experiencing Product Inhibition by Aluminoxanes . In catalytic systems (e.g., Ni(dppp)Cl₂), DIBAL-H acts as the hydride source.[2] However, trace moisture or adventitious oxygen converts DIBAL-H into Tetraisobutyldialuminoxane (TIBAO) .

The Mechanism of Poisoning: TIBAO is a potent Lewis acid that can:

  • Competitively bind to the Nickel center, displacing the olefin substrate.

  • Sequester the phosphine ligands, destabilizing the active Ni(0)/Ni(H) species.

Solution: The "Scavenger" Strategy

  • Pre-treatment: Treat your solvent with a "sacrificial" amount of DIBAL-H (5 mol%) for 30 minutes before adding the catalyst and substrate. This converts trace water to TIBAO before the catalytic cycle begins.

  • Additives: In severe cases, adding a Lewis base like N-methylmorpholine (NMM) can preferentially bind to the aluminoxane byproducts, preventing them from inhibiting the Nickel catalyst.

Part 4: Visualizing the Pathways

The following diagram illustrates the bifurcation between the productive reduction pathway and the deactivation/inhibition pathways.

DIBAL_Pathways DIBAL DIBAL-H (Active Reagent) (i-Bu)2AlH Tetrahedral Tetrahedral Intermediate (Stable at -78°C) DIBAL->Tetrahedral + Substrate (-78°C) TIBAO Aluminoxane (TIBAO) (Inhibitor) DIBAL->TIBAO + Moisture/Air NiCat Ni Catalyst (Active) DIBAL->NiCat Activation Substrate Ester/Nitrile Aldehyde Target Aldehyde Tetrahedral->Aldehyde Acidic Quench Tetrahedral->Aldehyde Warm > -60°C Alcohol Over-Reduction Product (Alcohol) Aldehyde->Alcohol + Excess DIBAL Moisture Trace H2O / O2 TIBAO->NiCat Ligand Sequestration DeadCat Poisoned Catalyst (Inactive) NiCat->DeadCat Inhibition

Figure 1: Reaction pathways of DIBAL-H showing the productive reduction (green) versus moisture-induced deactivation and catalytic inhibition (red).

Part 5: Critical Protocols

The "Rochelle's Salt" Workup (Anti-Gelation)

Aluminum emulsions are the most common cause of yield loss during isolation. The standard acid quench often creates a gelatinous aluminum hydroxide mess.

Step-by-Step:

  • Quench: At -78°C, add Methanol (2.0 equiv per DIBAL) dropwise.

  • Dilute: Dilute with an equal volume of diethyl ether or MTBE.

  • Complexation: Add saturated aqueous Potassium Sodium Tartrate (Rochelle's Salt) (5 mL per mmol DIBAL).

  • Agitation: Vigorously stir at Room Temperature for 1–2 hours .

    • Success Indicator: Two clear, distinct layers must form. The aqueous layer will contain the solubilized aluminum tartrate complex.

  • Separation: Separate layers; the organic phase is now aluminum-free.

Reagent Storage & Handling
  • Storage: 2–8°C is standard, but room temperature is often preferred for frequent use to prevent pressure buildup/contraction cycles that pull in air through the septum.

  • Septum Hygiene: Never use a needle larger than 16G. Replace the septum after every 5 punctures.

  • Visual Check: A "crust" around the cap is a red flag. If solids are visible inside the bottle, the titer has likely dropped by >10%.

References

  • BenchChem. (2025). Commercial Sources and Purity Grades of DIBAL-H: A Technical Guide. Retrieved from 3

  • Hoye, T. R., et al. (2005). Reaction Titration: A Convenient Method for Titering Reactive Hydride Agents.[4] Organic Letters, 7(11), 2205–2208. Retrieved from 5

  • Organic Chemistry Portal. (2010). Catalytic α-selective Hydroalumination Reactions with DIBAL-H and Ni(dppp)Cl2.[2] Retrieved from 2

  • Organic Synthesis. (2019). General Procedure: Ester to Aldehyde Reduction.[1][6][7][8][9][10][11] Retrieved from 12

  • Tuoda Industrial. (2025). Handling and Storage of DIBAL-H in Industrial Reduction Reactions. Retrieved from 13

Sources

Troubleshooting

optimizing reaction temperature for bulky aluminum Lewis acids

Topic: Optimizing Reaction Temperature for Bulky Aluminum Reagents (MAD, MABR, ATPH) Ticket ID: #AL-BULK-OPT-001 Status: Open Agent: Senior Application Scientist Core Directive: The "Steric Wall" Philosophy Welcome to th...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reaction Temperature for Bulky Aluminum Reagents (MAD, MABR, ATPH) Ticket ID: #AL-BULK-OPT-001 Status: Open Agent: Senior Application Scientist

Core Directive: The "Steric Wall" Philosophy

Welcome to the technical support hub for bulky aluminum Lewis acids. You are likely here because your reaction is failing in one of two ways: zero conversion (too cold/steric block) or zero selectivity (too hot/ligand dissociation).

Unlike standard Lewis acids (e.g.,


, 

) which rely purely on electronic activation, reagents like MAD (Methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide)) and ATPH (Aluminum tris(2,6-diphenylphenoxide)) function as steric screening agents .
  • MAD/MABR: Create a "fence" that blocks the accessible face of a carbonyl, forcing nucleophilic attack from the opposing side.

  • ATPH: Creates a "pocket" or capsule that completely shields the substrate, often reversing standard selectivity profiles.

Temperature is the toggle switch between these steric states and the kinetic energy required for the reaction to occur.

Troubleshooting Guides & FAQs
Module A: The "Cold Start" Problem (Solubility vs. Temperature)

User Question: "I cooled my MAD solution in toluene to -78°C, and it turned into a cloudy suspension. My yield was <10%. Is the reagent bad?"

Diagnosis: The reagent is likely fine, but you have hit the Solubility Wall . Bulky aluminum reagents, particularly MAD, have poor solubility in toluene at cryogenic temperatures. When the reagent precipitates, the effective concentration of the Lewis Acid drops to near zero, halting the reaction.

The Fix:

  • Switch Solvents: Use Dichloromethane (DCM) or a Toluene/DCM mixture. DCM dissolves these bulky complexes significantly better at -78°C.

    • Note: While DCM is slightly more coordinating than toluene, the steric bulk of MAD prevents DCM from interfering with the active site significantly.

  • The "Pre-Cool" Check: Visually inspect the Lewis Acid solution before adding the substrate. If it is cloudy, warm it to -40°C until clear, then cool back down immediately before addition.

Data Table 1: Solubility & Stability Thresholds

ReagentLigand TypeOptimal Solvent (-78°C)Solubility Risk (Toluene, -78°C)Lewis Acidity
MAD 2,6-di-t-Bu-4-Me-PhenolDCMHigh (Precipitates)Moderate
MABR 4-Br-2,6-di-t-Bu-PhenolDCM/Toluene (1:1)MediumHigh (e- withdrawing Br)
ATPH 2,6-DiphenylphenolDCMLow (Monomeric)Unique (Encapsulation)
Module B: The Selectivity/Reactivity Trade-off

User Question: "I'm getting 95% yield with MABR at 0°C, but my diastereomeric ratio (dr) is only 2:1. The literature says I should get >20:1. What is happening?"

Diagnosis: You are operating in the Thermodynamic Leak Zone . At 0°C, two things are happening:

  • Ligand Breathing: The bulky phenoxide ligands become flexible, momentarily exposing the "blocked" face of the carbonyl.

  • Background Reaction: The uncatalyzed (or non-selective) reaction pathway is outcompeting the sterically controlled pathway.

The Fix: The "Stepwise Warming" Protocol You must find the lowest temperature where conversion occurs, not the temperature where completion is fastest.

Protocol:

  • Complexation Phase: Add Lewis Acid to substrate at -78°C . Hold for 30 minutes. Crucial: This locks the substrate into the steric pocket.

  • Nucleophile Addition: Add the nucleophile at -78°C .

  • The Soak: Stir at -78°C for 1 hour. Take a TLC/aliquot.

    • If 0% conversion: Warm to -40°C .

    • If <10% conversion: Warm to -20°C .

    • Never exceed -20°C unless the substrate is extremely unreactive.

Module C: ATPH Encapsulation Specifics

User Question: "I'm using ATPH for a selective Diels-Alder reaction. The substrate is added, but I see no shift in the NMR, implying no coordination. I'm at -78°C."

Diagnosis: ATPH functions like a "molecular clam." At -78°C, the clam is frozen shut. The substrate cannot enter the pocket to bind to the Aluminum center because the steric bulk of the three diphenylphenoxy ligands is too rigid.

The Fix: The "Open-Close" Technique Unlike MAD, ATPH often requires thermal energy to form the complex.

  • Complexation: Mix ATPH and substrate at 0°C or Room Temperature for 10–15 minutes. This allows the ligands to "breathe" and accept the substrate.

  • Cooling: Once complexed (verify by color change or NMR shift), cool the mixture to -78°C .

  • Reaction: Add the diene/nucleophile at the low temperature. The substrate is now trapped and protected.[1]

Visualization: Decision Pathways & Mechanisms
Figure 1: Temperature Optimization Decision Tree

TempOptimization Start Start Optimization (Standard: -78°C) CheckSolubility Is Reagent Soluble? Start->CheckSolubility Precipitate Precipitate Visible CheckSolubility->Precipitate No AddNuc Add Nucleophile (-78°C) CheckSolubility->AddNuc Yes SwitchSolvent Switch to DCM or dilute <0.1M Precipitate->SwitchSolvent SwitchSolvent->CheckSolubility CheckConv Check Conversion (1 hour) AddNuc->CheckConv ZeroConv 0-5% Conversion CheckConv->ZeroConv GoodConv >20% Conversion CheckConv->GoodConv WarmStep Warm to -40°C (Hold 1 hr) ZeroConv->WarmStep Maintain Temp\nuntil completion Maintain Temp until completion GoodConv->Maintain Temp\nuntil completion WarmStep->CheckConv WarmStep2 Warm to -20°C (Hold 1 hr) WarmStep->WarmStep2 Still Low Conv RiskZone STOP: > -20°C Risk of Selectivity Loss WarmStep2->RiskZone Still Low Conv

Caption: Workflow for balancing solubility and reactivity. Note the critical warning zone above -20°C where steric control degrades.

Figure 2: The "Fence" vs. "Pocket" Mechanism

Mechanisms cluster_0 MAD/MABR (The Fence) cluster_1 ATPH (The Pocket) MAD MAD Reagent (2 Bulky Ligands) Complex Coordination MAD->Complex Substrate Carbonyl Substrate Substrate->Complex Block Steric Fence Blocks Face A Complex->Block Attack Nucleophile Attacks Face B Block->Attack ATPH ATPH Reagent (3 Winged Ligands) Encaps Encapsulation (Requires Warming?) ATPH->Encaps Substrate2 Carbonyl Substrate Substrate2->Encaps Shield Complete Shielding (Pocket) Encaps->Shield Select Selective Cycloaddition Shield->Select

Caption: Mechanistic distinction. MAD blocks one side (Fence); ATPH surrounds the substrate (Pocket), often requiring thermal activation to load.

Standard Operating Protocol (SOP): In Situ Preparation

Warning: Organoaluminum reagents are pyrophoric. All steps must be performed under Argon/Nitrogen.

Reagent: MABR (Methylaluminum bis(4-bromo-2,6-di-tert-butylphenoxide)) Scale: 1.0 mmol

  • Ligand Prep: In a flame-dried Schlenk flask, dissolve 4-bromo-2,6-di-tert-butylphenol (2.0 equiv, 570 mg) in dry DCM (5 mL).

  • Aluminum Addition: Cool to Room Temperature (Do not cool to -78°C yet; reaction with

    
     requires ambient temp).
    
  • Reaction: Add

    
     (1.0 equiv, 0.5 mL of 2.0M solution in hexane) dropwise.
    
    • Observation: Methane gas evolution will occur.

  • Aging: Stir at Room Temperature for 1 hour. The solution should be clear.

    • Why? This ensures complete protonolysis of the phenol. Incomplete reaction leaves free

      
      , which is non-selective.
      
  • Usage: Now cool the resulting MABR solution to -78°C for your optimization study.

References
  • Maruoka, K., & Yamamoto, H. (1988).[2] Selective reactions using bulky aluminum reagents.[2][3][4][5] Journal of the American Chemical Society. Link

    • Foundational text on MAD synthesis and the "steric fence" concept.
  • Maruoka, K., Imoto, H., Saito, S., & Yamamoto, H. (1994).[4] MABR: A highly efficient Lewis acid for selective activation of carbonyls. Journal of the American Chemical Society. Link

    • Establishes MABR as the more reactive, electron-deficient cousin of MAD.
  • Maruoka, K. (1995). Practical Asymmetric Synthesis Using Bulky Aluminum Reagents. Chemical Reviews. Link

    • Comprehensive review on temperature effects and solvent comp
  • Ooi, T., & Maruoka, K. (2007). Recent Advances in Organoaluminum Reagents.[2] In Modern Carbonyl Chemistry. Link

    • Details the ATPH encapsulation mechanism and thermal requirements.

Sources

Optimization

Polymer Purification Support Center: Aluminum Catalyst Removal

Status: Operational | Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Lead Scientist: Dr. A. Vance | Ticket: #AL-REM-001

Welcome to the Purification Support Hub. If you are reading this, you are likely dealing with the persistent "ash" problem—residual aluminum from Ziegler-Natta, MAO (Methylaluminoxane), or aluminum alkoxide initiators (e.g., in PLA synthesis).

Residual aluminum is not just a cosmetic issue; it is a degradation catalyst. Left unchecked, it causes:

  • Dielectric Breakdown: In electronic polymers.

  • Hydrolytic Degradation: Al-residues act as Lewis acids, accelerating back-biting in polyesters (PLA/PLGA).

  • Toxicity: Failing USP <232> limits for medical implants.

Below are the field-validated protocols to strip aluminum to sub-ppm levels.

Module 1: The Standard Protocol (Acidified Alcohol Wash)

Best For: General research samples, Polyolefins, Crude cleanup.

The Mechanism

Simply washing with methanol is insufficient because aluminum alkoxides and oxides form tight aggregates. You must introduce a proton source to cleave the Al-O bonds, converting insoluble aggregates into soluble ionic species (


 or 

).
Workflow Diagram

AcidWash Crude Crude Polymer (Al-Alkoxide Residues) Mix Slurry/Dissolve Solvent + 5% HCl/MeOH Crude->Mix Add Acidified Alcohol Reaction Protonolysis (Al-O bond cleavage) Mix->Reaction 30-60 min Stir PhaseSep Phase Separation (Precipitation or Extraction) Reaction->PhaseSep Filtrate Filtrate/Supernatant (Contains AlCl3) PhaseSep->Filtrate Product Purified Polymer (< 50 ppm Al) PhaseSep->Product Vacuum Dry

Caption: Figure 1: Protonolysis workflow for solubilizing aluminum residues into the wash phase.

Step-by-Step Protocol
  • Dissolution/Swelling: Dissolve your polymer in a non-polar solvent (Toluene/DCM) or swell the powder if insoluble.

  • The "Killing" Agent: Prepare a solution of Methanol containing 5-10% (v/v) concentrated HCl .

    • Why HCl? It provides the aggressive protons needed to break MAO cages or Al-isopropoxide clusters [1].

  • Precipitation (Critical Step): Pour the polymer solution slowly into a 10x excess of the Acidified Methanol while stirring vigorously.

  • Wash: Filter the polymer.[1][2] Re-slurry in pure methanol (neutral) to remove residual acid.

  • Validation: Check the pH of the final wash filtrate. It must be neutral (

    
    ).
    

Module 2: High-Purity & Medical Grade (Chelation Strategy)

Best For: Bio-resorbable implants (PLA/PLGA), Drug Delivery Systems. Target: < 10 ppm (USP <232> compliance).

The Mechanism

When acid washing fails, it is usually because the aluminum is trapped in the polymer matrix or the acid causes polymer degradation (common in polyesters). Here, we use Ligand Exchange . We introduce a chelating agent that binds Aluminum stronger than the polymer chain does.

Chelating Agent Selection Guide
AgentSolubility ProfileBest ApplicationNotes
Acetylacetone (acac) Organic SolubleHydrophobic polymers (PS, Polyolefins)Forms Al(acac)₃, which is soluble in organic solvents and can be extracted [2].
EDTA (

)
Water SolubleHydrophilic polymers or Emulsion workupRequires pH > 5 for effective binding. Best for aqueous extraction steps [3].
8-Hydroxyquinoline Organic SolubleAnalytical/Ultra-pureForms fluorescent complex; easy to detect if removal is incomplete.
Protocol: The "Acac" Extraction
  • Dissolve: Dissolve polymer in Toluene or Chloroform.

  • Add Chelator: Add Acetylacetone (2-5 eq relative to Al) .

  • Incubate: Stir at

    
     for 1-2 hours.
    
    • Why heat? Ligand exchange kinetics are slow at room temperature for aggregated aluminum species.

  • Precipitate: Pour into cold Methanol or Hexane (depending on polymer solubility). The Al(acac)

    
     complex will stay in the solvent phase, leaving the polymer clean.
    
Chelation Logic Flow

Chelation PolymerAl Polymer-Al Complex (Trapped Residue) Complex Equilibrium Shift Formation of Al-Chelate PolymerAl->Complex Heat + Time Ligand Add Chelator (Acetylacetone/EDTA) Ligand->Complex Separation Precipitation/Wash Complex->Separation Waste Solvent Phase (Contains Al-Chelate) Separation->Waste Pure Medical Grade Polymer Separation->Pure

Caption: Figure 2: Ligand exchange mechanism sequestering Aluminum from the polymer matrix.

Module 3: Troubleshooting & FAQs

Q: My polymer turned yellow after drying. What happened?

A: Oxidation of residual Aluminum Alkoxides. If you skip the acid wash or quenching step, residual Al-C or Al-O bonds oxidize upon exposure to air/heat, forming colored species.

  • Fix: Re-dissolve and perform the Acidified Methanol wash (Module 1). The acid prevents the formation of colored oxides.

Q: I formed a gel/emulsion during the water wash. How do I break it?

A: You have created an Aluminum Soap. Aluminum species are amphiphilic. At neutral pH, they can act as surfactants, stabilizing emulsions.

  • Fix: Lower the pH to < 2 (add HCl) to protonate the species, breaking the emulsion. Alternatively, add brine (NaCl) to increase ionic strength and force phase separation ("Salting Out").

Q: Can I use this for FDA-approved medical devices?

A: Yes, but you must validate. USP <232> and ICH Q3D classify Aluminum as a Class 4 impurity (low toxicity), but parenteral limits are strict [4].

  • Directive: You must quantify residual Al using ICP-MS or ICP-OES after purification. Do not rely on visual clarity. A limit of roughly 10-100 ppm is common for oral, but parenteral applications often require < 10 ppm.

References

  • Wang, S., et al. (2010). Polymerization of Ethylene by Neutral Ni(II) Complexes: Acidified Methanol Washing Protocols. Macromolecules.[2]

  • Sobecki, P. (2017).[3] Removal of Metallic Catalyst Residues from Polymers via Acetylacetone Extraction. ResearchGate Technical Archives.

  • United States Pharmacopeia (USP). General Chapter <232> Elemental Impurities—Limits.[4] USP-NF.[5]

  • International Council for Harmonisation (ICH). Guideline Q3D on Elemental Impurities.[5] European Medicines Agency.

Sources

Troubleshooting

Technical Support Center: Precision MWD Control via Diisobutylaluminum Systems

Current Status: Systems Operational Topic: Molecular Weight Distribution (MWD) Control & Troubleshooting Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: March 02, 2026 Introduction: The "Alumi...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Systems Operational Topic: Molecular Weight Distribution (MWD) Control & Troubleshooting Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: March 02, 2026

Introduction: The "Aluminum Switch"

Welcome to the technical support hub for advanced polymerization kinetics. You are likely here because your GPC (Gel Permeation Chromatography) traces are showing broad dispersity (


), bimodality, or unpredictable molecular weights.

In coordination polymerization (Ziegler-Natta, Neodymium-based diene polymerization) and Ring-Opening Polymerization (ROP), Diisobutylaluminum species—specifically Diisobutylaluminum Hydride (DIBAL-H) and its precursor/analog Triisobutylaluminum (TIBA) —are not just scavengers. They are the "clutch" of your reaction. They regulate chain growth through Reversible Chain Transfer .[1]

This guide treats your experimental setup as a controllable system. We will debug the kinetics of the Aluminum-Polymer chain exchange.

Module 1: The Mechanism (Theory of Operation)

To fix the distribution, you must visualize the "invisible" equilibrium occurring in your reactor.

The Coordinative Chain Transfer (CCTP) Paradigm

In a standard Ziegler-Natta or Rare-Earth system (e.g., Nd-based), the polymer chain grows on the transition metal (


). When DIBAL-H or TIBA is present, the growing chain can "hop" from the transition metal to the aluminum atom.
  • On Aluminum: The chain is "dormant" (protected from termination, but not growing).

  • On Transition Metal: The chain is "active" (growing).

The Control Logic: If the exchange rate (


) between Metal and Aluminum is faster  than the propagation rate (

), all chains grow at the same average rate. This results in a narrow Poisson distribution (

). If exchange is slow,

broadens.
Visualizing the Exchange Workflow

CCTP_Mechanism Active Active Species (Metal-Polymer) Active->Active Propagation (kp) + Monomer Dormant Dormant Species (Al-Polymer) Active->Dormant Chain Transfer (k_tr) Dead Dead Chain (Terminated) Active->Dead Irreversible Termination Monomer Monomer (Feed) Monomer->Active

Figure 1: The "Chain Shuttling" mechanism. Narrow MWD requires the dashed black line (Transfer) to be significantly faster than the green loop (Propagation).

Module 2: Troubleshooting Guide

Scenario A: Broad MWD ( ) in Diene/Olefin Polymerization

Context: Using Nd, Ti, or V catalysts with DIBAL-H/TIBA.

Root Cause Diagnostic Question Corrective Action
Slow Exchange Rate Is your Al/Metal ratio

?
Increase Al/Metal Ratio. Higher concentration of Al species increases the probability of transfer, forcing the system into the CCTP regime. Aim for 20–50 eq. initially.
Diffusion Limitations Is the viscosity rising too fast?Dilute the System. High viscosity prevents the Al-species from reaching the active center. Add solvent or increase temperature (carefully) to improve mobility.
Mixed Al Species Are you using "aged" TIBA?Standardize Aging. TIBA converts to DIBAL-H via

-H elimination at

. A mix of TIBA and DIBAL-H creates multiple exchange rates. Use pure DIBAL-H or keep TIBA cold.
Scenario B: Bimodal Distribution (Two Peaks)

Context: GPC trace shows a "shoulder" or two distinct populations.

The Physics: You have two active sites with different kinetics.

  • Site 1: Fast exchange (Narrow peak).

  • Site 2: Slow/No exchange (Broad peak, usually higher MW).

Fix:

  • The "Scavenger Trap": If you add Al-alkyls only to scavenge impurities, they may not be integrating into the catalyst complex.

  • Protocol: Pre-mix the Transition Metal and the Diisobutylaluminum species for 15–30 minutes at moderate temperature (

    
    ) before injecting monomer. This ensures a uniform "heterobimetallic" active species is formed.
    
Scenario C: "Dead" Initiation in Ring-Opening Polymerization (ROP)

Context: Using DIBAL-H to polymerize Lactones/Lactides.

Issue: Theoretical


 does not match experimental 

. Cause: DIBAL-H is a hydride.[2][3] It must first react to form an alkoxide to initiate ROP effectively. Fix:
  • Do not use DIBAL-H alone if you want precise end-group control.

  • Reaction: React DIBAL-H with 1 equivalent of a primary alcohol (e.g., Benzyl Alcohol) in situ to generate (iBu)2Al-OBn. This alkoxide is the true, living initiator.

Module 3: Experimental Protocol (Standard Operating Procedure)

Objective: Synthesis of Polybutadiene with Tunable MW using Nd/DIBAL-H. Safety: DIBAL-H is pyrophoric. All steps must occur under Argon/Nitrogen (< 0.1 ppm


).
Step-by-Step Workflow
  • The Scavenging Phase (Solvent Prep):

    • Solvent: Cyclohexane or Hexane (Dry).

    • Add TIBA (Triisobutylaluminum) as a sacrificial scavenger to the solvent vessel first.

    • Why? DIBAL-H is a stronger CTA than TIBA. If you use DIBAL-H to scavenge, you consume your MW regulator unpredictably.

  • Catalyst Aging (The "Formation" Step):

    • In a Schlenk tube, combine:

      • DIBAL-H (The Regulator).

    • Ratio: Nd : DIBAL-H : Cl = 1 : X : 2.

    • Tuning: Set X based on target MW. (See Table 1).

    • Age: 30 mins at

      
      . Crucial for narrowing PDI.
      
  • Polymerization:

    • Inject Aged Catalyst into Monomer solution.

    • Run at

      
      .[5]
      
    • Termination: Kill with acidified methanol containing BHT (stabilizer).

Data Lookup: Tuning MW via Al/Nd Ratio

Table 1: Effect of DIBAL-H concentration on Molecular Weight (Ref: Friebe et al.)

DIBAL-H / Nd Ratio (molar)Molecular Weight (

)
Dispersity (

)
Kinetic Regime
10 ~4502.5 - 3.0Standard Ziegler-Natta
25 ~1201.6 - 1.8Transition
50 ~401.1 - 1.3CCTP (Living-like)
100 ~15< 1.15High-Speed Transfer

Module 4: Frequently Asked Questions (FAQ)

Q: Can I substitute DIBAL-H with TIBA directly? A: Not 1:1. TIBA is bulkier (steric hindrance). The rate of chain transfer (


) for TIBA is generally slower than DIBAL-H. If you switch to TIBA, you may need a higher concentration to achieve the same narrowing of MWD. Furthermore, TIBA does not have the hydride functionality, so initiation mechanisms in ROP differ completely.

Q: Why does my PDI broaden at high conversion? A: Viscosity. As the polymer content increases, the diffusion of the "dormant" aluminum species to the "active" metal center slows down. The exchange becomes diffusion-controlled rather than chemically controlled.

  • Fix: Stop the reaction at 60-70% conversion or increase solvent volume.

Q: How do I verify if my chains are "Living" on the Aluminum? A: Perform a "Kill Experiment" with


 (Deuterated Water).
  • Take an aliquot of the polymerization.

  • Quench with

    
    .
    
  • Analyze via NMR.

  • Result: If the chain end shows a Deuterium incorporation, the chain was attached to a metal (Al or Nd) at the moment of quenching. If you see no D-incorporation, the chain was already dead (terminated via

    
    -H elimination).
    

References

  • Friebe, L., Nuyken, O., & Obrecht, W. (2006).

  • Dubois, P., et al. (1991). Macromolecular Engineering of Polylactones and Polylactides. Ring-Opening Polymerization of ε-Caprolactone Initiated by Aluminum Alkoxides. Macromolecules.

  • Chen, E. Y.-X. (2009).

Sources

Optimization

minimizing side reactions in aluminum phenoxide catalysis

Introduction: Mastering the Versatility of Aluminum Phenoxide Aluminum phenoxide, Al(OPh)₃, is a powerful and versatile Lewis acidic catalyst with significant applications in organic synthesis, from the ortho-alkylation...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Mastering the Versatility of Aluminum Phenoxide

Aluminum phenoxide, Al(OPh)₃, is a powerful and versatile Lewis acidic catalyst with significant applications in organic synthesis, from the ortho-alkylation of phenols to the ring-opening polymerization (ROP) of cyclic esters and the Meerwein-Ponndorf-Verley (MPV) reduction of carbonyls.[1][2][3] However, its high reactivity and sensitivity also make it prone to a variety of side reactions that can compromise yield, selectivity, and reproducibility. This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource, structured in a practical question-and-answer format, to anticipate, diagnose, and mitigate these common challenges. Our focus is on understanding the underlying chemical principles to empower you to make informed decisions in your experimental design.

Section 1: Catalyst Integrity - The Foundation of a Successful Reaction

The performance of an aluminum phenoxide-catalyzed reaction is critically dependent on the quality and handling of the catalyst itself. Problems often originate here before any reagents are even mixed.

FAQ 1.1: My reaction is sluggish, shows a long induction period, or fails completely. What is the most likely cause?

Answer: The most probable culprit is catalyst deactivation through hydrolysis. Aluminum phenoxide is extremely sensitive to moisture.[1][4] Trace amounts of water in your solvent, reagents, or glassware, or from atmospheric exposure, will rapidly react with the Lewis acidic aluminum center.

Causality: The aluminum center in Al(OPh)₃ is electron-deficient and readily coordinates with Lewis bases. Water acts as a potent Lewis base, leading to an irreversible reaction that forms inactive aluminum hydroxide or oligo-oxo species and liberates phenol.[1] This process consumes the active catalyst, leading to poor or no conversion.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Standard "anhydrous" solvents from commercial suppliers should be further dried over activated molecular sieves or an appropriate drying agent.[1]

  • Flame-Dry Glassware: All glassware must be rigorously flame-dried or oven-dried (>120 °C) for several hours and cooled under a stream of inert gas (Nitrogen or Argon) immediately before use.

  • Inert Atmosphere is Mandatory: Assemble your reaction setup under a positive pressure of an inert gas. Use Schlenk lines or a glovebox for all manipulations of the solid catalyst and for setting up the reaction.

  • Purify Reagents: Substrates and other reagents should be free of water. Liquid reagents can be distilled from drying agents, and solid reagents can be dried under high vacuum.

dot

CatalystDeactivation cluster_legend Legend Active Active Catalyst Al(OPh)₃ Inactive Inactive Species Al(OH)(OPh)₂ / Al₂O(OPh)₄ Active->Inactive  Hydrolysis (Irreversible) Water H₂O (Moisture) Water->Active l_active Active l_inactive Inactive l_contaminant Contaminant

Caption: Catalyst deactivation by hydrolysis.

Section 2: Troubleshooting Side Reactions by Application

Side reactions are often specific to the transformation being performed. This section addresses the most common issues encountered in three major applications of aluminum phenoxide catalysis.

Subsection 2.1: Ortho-Alkylation of Phenols

The reaction of phenols with olefins to form ortho-alkylated products is a primary industrial use of Al(OPh)₃. The main challenges are controlling regioselectivity and the degree of alkylation.

FAQ 2.1.1: My reaction is producing a significant amount of the para-alkylated isomer. How can I improve ortho-selectivity?

Answer: The inherent mechanism of aluminum phenoxide catalysis favors ortho-alkylation, but this selectivity can be compromised by reaction conditions, particularly temperature.

Causality: The reaction proceeds through a six-membered transition state where the olefin coordinates to the aluminum center, which is itself coordinated to the phenol substrate. This geometry naturally directs the olefin to the ortho position. However, at higher temperatures, the reaction can proceed through a less-ordered, intermolecular Friedel-Crafts-type mechanism, which is electronically controlled and often favors the para product.

Troubleshooting Steps:

  • Lower the Reaction Temperature: This is the most critical parameter. Lower temperatures favor the highly ordered, sterically directed transition state required for ortho-selectivity. Start at the lowest temperature that gives a reasonable reaction rate and optimize from there.

  • Use Bulky Phenoxides: If synthesizing your catalyst is an option, using a bulkier phenol (e.g., 2,6-di-tert-butylphenol) to generate the catalyst can increase the steric barrier to para-alkylation.[5]

  • Monitor Reaction Time: Extended reaction times, especially at elevated temperatures, can sometimes lead to isomerization of the ortho product to the more thermodynamically stable para product.

FAQ 2.1.2: I am observing di- and tri-alkylated products, reducing the yield of my desired mono-alkylated phenol. What is the cause?

Answer: Over-alkylation occurs when the product of the initial reaction successfully competes with the starting phenol for the olefin.

Causality: The mono-alkylated phenol product is still reactive and can undergo a second or even third alkylation. This is especially problematic if the reaction is run with an excess of the olefin or for an unnecessarily long time.

Troubleshooting Steps:

  • Control Stoichiometry: Use a molar excess of the phenol relative to the olefin. This ensures the olefin is more likely to encounter a molecule of the starting material rather than the product.

  • Optimize Reaction Time: Monitor the reaction by TLC or GC-MS to determine the point of maximum mono-alkylation. Quench the reaction at this point to prevent further alkylation.

  • Slow Olefin Addition: For highly reactive olefins, adding the olefin slowly over the course of the reaction can help maintain a low instantaneous concentration, favoring reaction with the more abundant starting phenol.

Subsection 2.2: Ring-Opening Polymerization (ROP) of Cyclic Esters

Aluminum phenoxide and related alkoxide complexes are effective initiators for the ROP of lactide and other cyclic esters. Key challenges include controlling molecular weight, polydispersity (PDI), and stereochemistry.

FAQ 2.2.1: My polymerization results in a broad polydispersity (PDI > 1.3) and the molecular weight is lower than predicted. Why?

Answer: This outcome typically points to one of two issues: the presence of protic impurities or the occurrence of intermolecular transesterification (chain-transfer) reactions.

Causality:

  • Impurities: Water or alcohols present in the monomer or solvent can act as competing initiators.[1] Since each impurity molecule starts a new polymer chain, the total number of chains increases, leading to a lower average molecular weight and broader PDI than calculated based on your catalyst loading.

  • Transesterification: This is a chain-transfer reaction where a growing polymer chain attacks the backbone of another polymer chain, scrambling the chain lengths. This process becomes more significant at higher temperatures and monomer conversions.

Troubleshooting Steps:

  • Rigorous Purification of Monomer: The monomer (e.g., lactide) must be meticulously purified, typically by recrystallization from anhydrous solvent, followed by sublimation to remove any residual water or lactic acid.

  • Strict Anhydrous Reaction Conditions: As detailed in Section 1, all components and the reaction setup must be scrupulously dried.

  • Lower Reaction Temperature: Perform polymerizations at the lowest practical temperature (e.g., room temperature or 0 °C if the rate is sufficient) to minimize transesterification.

  • Limit Conversion: If broad PDI persists at high conversions, consider stopping the reaction at a moderate conversion (e.g., 80-90%) before transesterification becomes dominant.

Subsection 2.3: Meerwein-Ponndorf-Verley (MPV) Reduction

The MPV reduction uses an aluminum alkoxide (often isopropoxide, but phenoxides can also be used or formed in situ) to reduce aldehydes and ketones, with isopropanol serving as the hydride source.[3][6] The reaction is highly chemoselective but can be plagued by condensation side reactions.

FAQ 2.3.1: My MPV reduction of an enolizable aldehyde/ketone is giving significant amounts of a β-hydroxy carbonyl byproduct. What is this side reaction?

Answer: You are observing an aluminum-catalyzed aldol condensation.[5]

Causality: The Lewis acidic aluminum catalyst is very effective at promoting the formation of an enolate from your starting carbonyl. This enolate can then attack another molecule of the aldehyde or ketone, leading to the aldol adduct. This side reaction competes directly with the desired hydride transfer for reduction.

Troubleshooting Steps:

  • Maintain Low Temperatures: Aldol reactions are often highly temperature-dependent. Running the MPV reduction at or below room temperature can significantly slow the rate of condensation relative to the reduction.

  • Slow Substrate Addition: Add the carbonyl substrate slowly to a solution of the aluminum catalyst and isopropanol. This keeps the instantaneous concentration of the substrate low, minimizing the chance of two substrate molecules interacting via the aldol pathway.

  • Use a Large Excess of Hydride Source: A large excess of isopropanol helps to push the equilibrium of the MPV reduction forward and increases the probability of the catalyst coordinating to the hydride donor rather than facilitating enolization.

FAQ 2.3.2: I am trying to reduce an aldehyde but am forming an ester byproduct. What is happening?

Answer: This is the classic Tishchenko reaction, a known side reaction in MPV reductions of aldehydes.[5]

Causality: The Tishchenko reaction is a disproportionation of two aldehyde molecules to form an ester. The mechanism involves the initial formation of a hemiacetal alkoxide, followed by a hydride transfer. The same Lewis acidic aluminum catalyst that performs the MPV reduction can also catalyze this transformation. It is particularly prevalent with aldehydes that lack α-hydrogens (e.g., benzaldehyde) but can occur with others.

dot

MPV_vs_SideReactions cluster_main Reaction Pathways cluster_MPV MPV Reduction cluster_Aldol Aldol Condensation cluster_Tishchenko Tishchenko Reaction (Aldehydes) Substrate Aldehyde/Ketone (R-CO-R') MPV_Product Desired Product (Alcohol) Substrate->MPV_Product Hydride Transfer Enolate Enolate Intermediate Substrate->Enolate Enolization Catalyst Al(OPh)₃ Catalyst->Substrate Coordination Isopropanol Isopropanol Isopropanol->Catalyst Hydride Source Aldol_Product Side Product (β-Hydroxy Carbonyl) Tishchenko_Product Side Product (Ester) Enolate->Aldol_Product Nucleophilic Attack (on another substrate molecule) Aldehyde Aldehyde (2 eq.) Aldehyde->Tishchenko_Product Disproportionation Catalyst_T Al(OPh)₃ Catalyst_T->Aldehyde

Caption: Competing reaction pathways in aluminum phenoxide catalysis.

Troubleshooting Steps:

  • Use Aluminum Tris(2,6-di-tert-butyl-4-methylphenoxide) (ATPH): This extremely bulky catalyst, developed by Yamamoto, sterically hinders the formation of the dimeric intermediate required for the Tishchenko reaction while still allowing the smaller isopropanol to coordinate for the MPV reduction.[5]

  • Optimize Temperature: The relative rates of the MPV and Tishchenko reactions can be temperature-dependent. A systematic temperature screen is advisable.

  • Ensure High Purity of Aldehyde: Aldehydes can auto-oxidize to carboxylic acids. The presence of acid can alter the catalyst's nature and potentially favor side reactions. Use freshly distilled or purified aldehyde.

Section 3: Advanced Mitigation - The Role of Ligands and Solvents

Beyond basic reaction conditions, fine-tuning the catalyst's environment through ligand modification and solvent choice offers a higher level of control.

FAQ 3.1: How can I rationally choose a solvent to improve my reaction?

Answer: Solvent choice is critical as it can influence catalyst aggregation, solubility, and activity. The key distinction is between non-coordinating and coordinating solvents.[7]

Causality:

  • Non-coordinating solvents (e.g., toluene, hexane) are generally preferred. They do not compete with the substrate for binding to the aluminum center, allowing for maximum catalytic activity.

  • Coordinating solvents (e.g., THF, diethyl ether) are Lewis bases and can coordinate to the aluminum center.[7] This can be detrimental, as it blocks the active site and inhibits the reaction. However, in some cases, weak coordination can stabilize the catalyst or disaggregate oligomeric catalyst clusters into more active monomeric species.

Solvent TypeExamplesImpact on CatalysisWhen to Consider
Non-Coordinating Toluene, Hexane, DichloromethaneGenerally promotes higher activity by leaving the Lewis acidic site available for the substrate.[7]Default choice for most applications.
Coordinating THF, Diethyl Ether, DioxaneCan decrease activity by blocking the catalytic site. May help solubilize the catalyst or break up aggregates.[7]When solubility is an issue or to moderate excessively high reactivity.

Experimental Protocol: Solvent Screening

  • Set up several small-scale reactions in parallel under identical conditions (catalyst loading, temperature, concentration).

  • Use a range of solvents, including toluene (non-coordinating), THF (coordinating), and dichloromethane (polar, non-coordinating).

  • Monitor each reaction for rate of conversion and product distribution (via TLC, GC, or NMR).

  • The results will provide empirical data on the optimal solvent for your specific substrate and catalyst system.

FAQ 3.2: My selectivity is still poor. Can I modify the phenoxide ligand itself?

Answer: Absolutely. Modifying the electronic and steric properties of the phenoxide ligand is one of the most powerful strategies for controlling reactivity and selectivity.[8][9][10]

Causality:

  • Electronic Effects: Electron-withdrawing groups (e.g., -Cl, -NO₂) on the phenoxide ring make the aluminum center more Lewis acidic. This generally increases the reaction rate but may also increase the rate of undesired side reactions.[8] Electron-donating groups (e.g., -OMe, -Me) have the opposite effect.

  • Steric Effects: Introducing bulky substituents (e.g., -tBu, -Ph) on the phenoxide ring, particularly at the ortho positions, creates a more crowded environment around the aluminum center.[10][11] This steric hindrance can be used to:

    • Prevent the coordination of large substrates, leading to shape-selective catalysis.

    • Favor a specific reaction pathway that has a less sterically demanding transition state.

    • Prevent catalyst dimerization or aggregation, leading to more active monomeric species.

dot

LigandEffects Catalyst Aluminum Center (Lewis Acid) Ligand Phenoxide Ligand Catalyst->Ligand EWG Electron-Withdrawing Group (EWG) on Ligand EWG->Ligand Increased_LA Increased Lewis Acidity EWG->Increased_LA Electronic Effect EDG Electron-Donating Group (EDG) on Ligand EDG->Ligand Decreased_LA Decreased Lewis Acidity EDG->Decreased_LA Electronic Effect Steric Bulky Group on Ligand Steric->Ligand Steric_Hindrance Increased Steric Hindrance Steric->Steric_Hindrance Steric Effect Increased_Rate Potentially Faster Rate (and side reactions) Increased_LA->Increased_Rate Increased_Selectivity Potentially Higher Selectivity Steric_Hindrance->Increased_Selectivity

Caption: Logic of tuning catalyst performance via ligand modification.

Section 4: Catalyst Removal

FAQ 4.1: How do I efficiently remove the aluminum catalyst during workup?

Answer: The standard method is to quench the reaction with water or a dilute acid, which hydrolyzes the aluminum phenoxide to aluminum hydroxide or an aluminum salt, which can then be removed by filtration or extraction.[12][13]

Causality: The Al-O bond is readily cleaved by protic sources. The resulting aluminum hydroxide is a gelatinous solid that can sometimes be difficult to filter.[14] Acidifying the quench can generate a water-soluble aluminum salt (e.g., AlCl₃) that can be removed with an aqueous wash.

Troubleshooting Protocol for Difficult Filtrations: If quenching with water produces a fine, gelatinous precipitate that clogs filter paper, the following patented method can be effective:[12][13]

  • Add 15-30 moles of water per mole of aluminum phenoxide to the reaction mixture.

  • Heat the mixture to 120-160 °C while distilling off the water.

  • This process "ages" the precipitate, converting the gelatinous hydroxide into more crystalline, granular, and easily filterable particulates.[12]

  • Cool the mixture and filter through a pad of Celite to remove the solid aluminum salts.

References

  • Klosin, J., & Roof, G. R. (1990). U.S. Patent No. 4,929,770.
  • Hormnirun, P., Marshall, E. L., Gibson, V. C., White, A. J. P., & Williams, D. J. P. (2006). Study of ligand substituent effects on the rate and stereoselectivity of lactide polymerization using aluminum salen-type initiators. Proceedings of the National Academy of Sciences, 103(43), 15343-15348. [Link]

  • Haynes, J. B. (1976). U.S. Patent No. 3,970,708.
  • Wilds, A. L. (1944). Reduction with Aluminum Alkoxides (The Meerwein-Ponndorf-Verley Reduction). Organic Reactions, 2, 178-223. [Link]

  • Zhang, Y., et al. (2025). Decoding Ligand Effects in Organoaluminum Phenoxide Systems: A Multifaceted Hirshfeld Surface and Electrostatic Potential Approach. ResearchGate. [Link]

  • Muhammad, A., Di Carmine, G., Forster, L., & D'Agostino, C. (2020). Solvent effects in the homogeneous catalytic reduction of propionaldehyde with aluminium isopropoxide catalyst: New insights from PFG NMR and NMR relaxation studies. ChemPhysChem, 21(12), 1234-1241. [Link]

  • Muhammad, A., Di Carmine, G., Forster, L., & D'Agostino, C. (2020). Solvent Effects in the Homogeneous Catalytic Reduction of Propionaldehyde with Aluminium Isopropoxide Catalyst: New Insights from PFG NMR and NMR Relaxation Studies. ChemPhysChem, 21(12), 1234-1241. [Link]

  • Leitner, A., Shu, C., & Hartwig, J. F. (2005). Effects of Catalyst Activation and Ligand Steric Properties on the Enantioselective Allylation of Amines and Phenoxides. Organic Letters, 7(6), 1093-1096. [Link]

  • Bakhshi-Zadeh, V. (1980). U.S. Patent No. 4,232,176.
  • Le Nôtre, J., & Poli, R. (2015). Aluminium-based Catalysts for Nonasymmetric Transformations. In Sustainable Catalysis. Royal Society of Chemistry. [Link]

  • Chemistry LibreTexts. (2023). Reduction with Aluminum Alkoxides (The Meerwein-Ponndorf-Verley Reduction). [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: NMR Characterization &amp; Performance of Diisobutylaluminum 2,6-Di-tert-butyl-4-methylphenoxide (DIBAL-BOT)

Topic: NMR Characterization & Technical Assessment of Diisobutylaluminum 2,6-Di-tert-butyl-4-methylphenoxide (DIBAL-BOT) Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Prof...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: NMR Characterization & Technical Assessment of Diisobutylaluminum 2,6-Di-tert-butyl-4-methylphenoxide (DIBAL-BOT) Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diisobutylaluminum 2,6-di-tert-butyl-4-methylphenoxide , referred to herein as DIBAL-BOT , represents a critical class of sterically encumbered organoaluminum reagents. Synthesized from the controlled protonolysis of Diisobutylaluminum hydride (DIBAL-H) with Butylated Hydroxytoluene (BHT), this species serves as a "gatekeeper" Lewis acid. Unlike its parent DIBAL-H, which is a potent reducing agent, DIBAL-BOT functions primarily to coordinate oxygenated substrates (esters, aldehydes, enones) with exceptional steric discrimination, shielding coordination sites from nucleophilic attack or directing stereoselectivity.

This guide provides a rigorous NMR characterization framework, comparing DIBAL-BOT against industry standards like MAD (Methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide)) and DIBAL-H , to assist in reaction monitoring and quality control.

Synthesis & Preparation Protocol

Note: All manipulations must be performed under an inert atmosphere (Argon/Nitrogen) using Schlenk lines or a Glovebox. DIBAL-H is pyrophoric.[1]

Reaction Stoichiometry: 1:1 (DIBAL-H : BHT) Mechanism: Exothermic protonolysis of the Al-H bond by the phenolic proton, releasing


 gas.
Step-by-Step Methodology:
  • Preparation: Charge a flame-dried Schlenk flask with 1.0 equivalent of recrystallized BHT dissolved in anhydrous Toluene or Hexane (

    
    ).
    
  • Addition: Cool the solution to

    
    . Slowly add 1.0 equivalent of DIBAL-H (1.0 M in Hexane) dropwise via syringe.
    
  • Reaction: Evolution of

    
     gas will be immediate. Allow the mixture to warm to room temperature (RT) and stir for 1 hour to ensure complete consumption of the hydride.
    
  • Validation: Aliquot 0.5 mL for NMR analysis (in

    
     or Toluene-
    
    
    
    ).

SynthesisWorkflow cluster_inputs Reagents DIBAL DIBAL-H (Al-H, Pyrophoric) Process Protonolysis (0°C -> RT, 1h) - H2 (gas) DIBAL->Process BHT BHT (Ar-OH, Solid) BHT->Process Product DIBAL-BOT (iBu)2Al(OAr) Process->Product Irreversible QC NMR Validation (1H, 27Al) Product->QC Aliquot under Ar

Figure 1: Synthesis workflow for DIBAL-BOT via protonolysis.

NMR Characterization Framework

The characterization of DIBAL-BOT relies on tracking the disappearance of the phenolic proton and the hydride signal, alongside the shifting of the tert-butyl groups.

3.1 ^1H NMR Spectral Features (400 MHz, C_6D_6, 298 K)
MoietyChemical Shift (

, ppm)
MultiplicityIntegrationDiagnostic Note
Ar-H (BHT) 7.10 - 7.15Singlet (s)2HDownfield shift from free BHT (~6.98 ppm) due to electron withdrawal by Al.
Al-CH (Isobutyl)1.90 - 2.10Multiplet (m)2HMethine proton of the isobutyl group.
t-Bu (BHT) 1.50 - 1.58Singlet (s)18HKey Indicator. Distinct from free BHT (1.43 ppm).
Al-CH_2 (Isobutyl)0.20 - 0.40Doublet (d)4HHighly shielded due to direct attachment to electropositive Al.
Al-H (Residual) ~3.80 - 4.00Broad (br)-Must be absent. Presence indicates incomplete reaction.
Ar-OH (Residual) ~5.00Singlet (s)-Must be absent. Presence indicates excess ligand.

Expert Insight: The chemical shift of the


 protons is concentration and temperature-dependent due to the equilibrium between monomeric and dimeric species. In coordinating solvents (THF), this peak shifts downfield (~ -0.1 to 0.1 ppm) as solvent breaks the dimer.
3.2 ^27Al NMR (104.3 MHz, C_6D_6)

Aluminum NMR is the definitive method for determining coordination geometry.

  • DIBAL-BOT (Dimer/Aggregate): Broad signal typically around

    
     ppm (characteristic of 4-coordinate Al in phenoxide bridges).
    
  • Monomeric Species (in THF): Sharper signal shifted upfield.

Comparative Analysis: DIBAL-BOT vs. Alternatives

This section objectively compares DIBAL-BOT with its precursor (DIBAL-H) and the bulky Lewis Acid standard (MAD).

4.1 Structural & Reactivity Comparison
FeatureDIBAL-HDIBAL-BOTMAD (Methylaluminum bis-BHT)
Formula



Primary Role Reducing AgentSteric Lewis Acid / ModifierExtreme Steric Lewis Acid
Steric Bulk ModerateHighVery High (Bowl-shaped)
Lewis Acidity High (Hard)Attenuated (Softer)High (Specialized)
Stability PyrophoricMoisture SensitiveMoisture Sensitive
Key NMR Signal Al-H (broad)t-Bu (~1.5 ppm), Al-iBut-Bu (two distinct types if frozen), Al-Me (-0.3 ppm)
4.2 Performance Data: Selectivity in Carbonyl Activation

In the reduction of


-unsaturated ketones (e.g., cyclohexenone):
  • DIBAL-H alone: Produces a mixture of allylic alcohol (1,2-reduction) and saturated ketone (1,4-reduction) due to unhindered hydride attack.

  • DIBAL-BOT (Modifier): When used to complex the carbonyl before adding a nucleophile (or using excess DIBAL-H), the bulky BHT ligand forces the incoming nucleophile to attack the less hindered trajectory.

    • Result: Enhanced 1,2-selectivity (>95%).

Comparison cluster_sterics Steric Environment Comparison cluster_outcome Reaction Outcome (e.g., Enone Reduction) MAD MAD (Me-Al Bis-Phenoxide) 'Canyon' Shape Max Selectivity Sel12 1,2-Addition (Allylic Alcohol) MAD->Sel12 Strict Control DIBALBOT DIBAL-BOT (iBu2-Al Mono-Phenoxide) 'Wall' Shape Balanced Reactivity DIBALBOT->Sel12 High Control DIBALH DIBAL-H (Hydride dimer) Exposed Al Low Selectivity Mix Mixed Products (1,2 + 1,4) DIBALH->Mix No Control

Figure 2: Steric influence of Aluminum species on reaction selectivity.

Experimental Troubleshooting (Self-Validating Protocols)

Issue: Appearance of a broad peak at 3.7 ppm.

  • Diagnosis: Incomplete protonolysis. Residual Al-H bond detected.[2][3]

  • Correction: Add 0.1 eq of BHT and stir for 30 mins. Ensure temperature was sufficient (RT).

Issue: Multiple t-Bu peaks in the 1.4 - 1.6 ppm range.

  • Diagnosis: Ligand exchange or hydrolysis.

    • Sharp peak at 1.43 ppm = Free BHT (Hydrolysis has occurred; check solvent dryness).

    • Multiple peaks = Aggregation isomers (common at low temp). Run VT-NMR; if peaks coalesce at 50°C, it is dynamic aggregation. If not, it is decomposition.

Issue: "Foggy" solution.

  • Diagnosis: Aluminum oxides/hydroxides. DIBAL-BOT should be a clear, colorless to pale yellow solution.

  • Action: Filter through a dried Celite pad under Argon.

References
  • Sigma-Aldrich. Diisobutylaluminum hydride solution (Product Specification & Safety).Link

  • PubChem. Diisobutyl(2,6-di-tert-butyl-4-methylphenoxy)aluminum (Compound Summary).Link

  • Healy, M. D., et al. "Sterically Crowded Aryloxide Compounds of Aluminum." Coordination Chemistry Reviews, 1994.
  • Maruoka, K., & Yamamoto, H. "Soft Organoaluminum Reagents in Organic Synthesis." Tetrahedron, 1988. (Describes the use of DIBAL-BOT vs MAD).
  • Reich, H. J. "WinPLT NMR Data: Aluminum Chemical Shifts." University of Wisconsin-Madison.[4] Link

Sources

Comparative

A Comparative Guide to the Catalytic Activity of Bulky Aluminum and Titanium Lewis Acids

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis, the precise control of reactivity and selectivity is paramount. Lewis acid catalysis has long been a cornersto...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the precise control of reactivity and selectivity is paramount. Lewis acid catalysis has long been a cornerstone for achieving these goals, and among the vast arsenal of available catalysts, those based on aluminum and titanium have proven to be particularly versatile and powerful. This guide provides an in-depth, objective comparison of the catalytic activity of bulky aluminum and titanium Lewis acids, supported by experimental data, to aid researchers in the strategic selection of catalysts for their synthetic endeavors.

Introduction: The Role of Steric Hindrance in Lewis Acid Catalysis

Lewis acids accelerate chemical reactions by accepting an electron pair from a substrate, thereby activating it towards nucleophilic attack or other transformations.[1] While traditional Lewis acids like aluminum chloride (AlCl₃) and titanium tetrachloride (TiCl₄) are highly effective, their high reactivity can sometimes lead to undesired side reactions and a lack of selectivity. The introduction of bulky ligands to the metal center modulates both the steric and electronic properties of the Lewis acid, offering a powerful tool for fine-tuning its catalytic behavior.[2]

Bulky ligands can:

  • Enhance Selectivity: By creating a sterically demanding environment around the metal center, bulky ligands can favor specific reaction pathways, leading to higher regio-, chemo-, and stereoselectivity.[2]

  • Prevent Catalyst Aggregation: Many simple Lewis acids exist as dimers or oligomers in solution, which can reduce their catalytic activity. Bulky ligands can enforce a monomeric state, leading to a more active catalyst.

  • Modulate Lewis Acidity: The electronic nature of the bulky ligands can be tuned to either increase or decrease the Lewis acidity of the metal center, allowing for precise control over the catalyst's reactivity.

This guide will focus on the comparative catalytic activity of two prominent classes of bulky Lewis acids: aluminum aryloxides and titanium alkoxides/aryloxides.

The Contenders: Bulky Aluminum vs. Titanium Lewis Acids

Bulky Aluminum Lewis Acids: The "Designer" Catalysts

Sterically hindered aluminum aryloxides, often referred to as "designer Lewis acids," have been extensively developed for selective organic synthesis.[2] A prime example is Methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide) (MAD) , a highly versatile and commercially available catalyst.

The key features of bulky aluminum Lewis acids include:

  • Strong Coordination to Oxygen: They coordinate strongly with oxygen-containing substrates, which is crucial for activating carbonyl compounds.[2]

  • Tunable Steric and Electronic Effects: The steric and electronic properties can be readily modified by changing the substituents on the phenoxide ligands. For instance, introducing electron-withdrawing groups can enhance the rate of certain reactions.[3]

  • Monomeric Nature: The bulky phenoxide ligands prevent dimerization, leading to a highly active monomeric species in solution.

Bulky Titanium Lewis Acids: Versatility in Asymmetric Catalysis

Titanium-based Lewis acids, particularly those incorporating chiral ligands like BINOL (1,1'-bi-2-naphthol), have become indispensable tools in asymmetric catalysis.[4] The rich coordination chemistry of titanium(IV) allows for the design of a wide array of chiral catalysts for enantioselective transformations.[4]

Key characteristics of bulky titanium Lewis acids include:

  • High Oxophilicity: Titanium's strong affinity for oxygen makes these catalysts highly effective in reactions involving carbonyl compounds.[5]

  • Versatility in Asymmetric Reactions: Chiral titanium complexes have been successfully applied to a broad range of enantioselective reactions, including Diels-Alder, aldol, and allylation reactions.[6][7]

  • Potential for Amphoteric Catalysis: Some titanium catalysts can exhibit both Lewis acidic and Brønsted basic properties, leading to unique reactivity and reaction mechanisms.

Comparative Catalytic Performance: A Data-Driven Analysis

A direct, quantitative comparison of the catalytic activity of bulky aluminum and titanium Lewis acids is crucial for informed catalyst selection. The following sections present available experimental data for key organic transformations.

Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. Lewis acid catalysis can significantly accelerate this reaction and control its stereoselectivity. While direct comparative studies between bulky aluminum and titanium catalysts are limited, computational studies on their non-bulky analogues provide valuable insights. A quantum chemical study on the Lewis acid-catalyzed Diels-Alder reaction between isoprene and methyl acrylate showed that the activation energy decreases with increasing Lewis acid strength, with AlCl₃ being more effective at lowering the activation barrier than TiCl₄.[8]

Table 1: Computed Activation Energies for Lewis Acid-Catalyzed Diels-Alder Reaction

Lewis AcidActivation Energy (kcal/mol)
None23.5
TiCl₄13.1
AlCl₃10.4

Data sourced from a computational study.[8]

This suggests that, in the absence of significant steric influence from bulky ligands, aluminum-based Lewis acids may exhibit higher intrinsic activity in Diels-Alder reactions. However, the steric bulk of the ligands can play a decisive role in controlling both reactivity and selectivity in practice.

Allylation of Aldehydes

The addition of allyl groups to aldehydes is a fundamental carbon-carbon bond-forming reaction. Bulky aluminum Lewis acids have been shown to be highly efficient catalysts for this transformation. For example, 10 mol% of MAD catalyzes the allylation of benzaldehyde with allyltributylstannane in 87% yield within 3 hours at -20 °C.[3]

Table 2: Catalytic Performance in the Allylation of Benzaldehyde

CatalystCatalyst Loading (mol%)Time (h)Temperature (°C)Yield (%)
MAD103-2087

Data for the allylation with allyltributylstannane.[3]

Asymmetric Catalysis

In the realm of asymmetric synthesis, both chiral aluminum and titanium Lewis acids have proven to be highly effective. Chiral titanium-BINOL complexes are particularly well-established for a variety of enantioselective transformations.[4] For instance, early work by Yamamoto and coworkers demonstrated the use of a chiral aluminum-BINOL complex in the enantioselective hetero-Diels-Alder reaction.[6]

A comparative study on the asymmetric Diels-Alder reaction between acrolein and cyclopentadiene showed that a VAPOL-derived aluminum catalyst gave high conversion and excellent stereoselectivity for the exo isomer with high optical purity. In contrast, the analogous BINOL-derived titanium catalyst, while providing a high yield, resulted in low enantiomeric excess.

Table 3: Comparison in Asymmetric Diels-Alder Reaction

CatalystLigandYield (%)Enantiomeric Excess (%)
Et₂AlClVAPOLHighHigh
Ti-basedBINOLHigh13-41

Data for the reaction of acrolein and cyclopentadiene.

This highlights that the choice of both the metal center and the chiral ligand is critical for achieving high enantioselectivity.

Mechanistic Considerations and Experimental Workflows

The catalytic cycles of both aluminum and titanium Lewis acids typically involve the coordination of the Lewis acid to the substrate, followed by the key bond-forming step and subsequent release of the product and regeneration of the catalyst.

General Reaction Mechanism

ReactionMechanism Catalyst Bulky Lewis Acid (M-L) Complex Lewis Acid-Substrate Complex (M-L-S) Catalyst->Complex Coordination Substrate Substrate (S) Substrate->Complex Product Product (P) Complex->Product Reaction Product->Catalyst Release Reactant Reactant (R) Reactant->Complex

Caption: Generalized catalytic cycle for a Lewis acid-catalyzed reaction.

Experimental Protocols

Protocol 1: Synthesis of Methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide) (MAD)

This procedure should be carried out under an inert atmosphere using standard Schlenk techniques.

  • To a solution of 2,6-di-tert-butyl-4-methylphenol (2.0 equivalents) in anhydrous toluene, add a solution of trimethylaluminum (1.0 equivalent) in hexanes dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • The resulting solution of MAD is typically used without further purification.[9]

Protocol 2: Preparation of a Chiral (R)-BINOL-Titanium Catalyst

This is a general procedure for the in-situ preparation of the catalyst.

  • To a flame-dried Schlenk flask under an inert atmosphere, add (R)-BINOL (1.0 equivalent).

  • Add anhydrous dichloromethane as the solvent.

  • Add a solution of a titanium precursor, such as Ti(O-i-Pr)₄ or TiCl₂(O-i-Pr)₂, (1.0 equivalent) at room temperature.

  • Stir the mixture for a specified time (e.g., 1 hour) to allow for complex formation before adding the reactants.[10][11]

Protocol 3: General Procedure for a Lewis Acid-Catalyzed Diels-Alder Reaction

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the Lewis acid catalyst (e.g., 10 mol%) in an anhydrous solvent (e.g., dichloromethane).

  • Cool the solution to the desired temperature (e.g., -78 °C).

  • Add the dienophile to the catalyst solution and stir for a short period to allow for complexation.

  • Add the diene dropwise to the reaction mixture.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate).

  • Perform a standard aqueous workup and purify the product by column chromatography.

Conclusion: Making an Informed Choice

Both bulky aluminum and titanium Lewis acids are powerful tools for controlling reactivity and selectivity in organic synthesis. The choice between them depends on the specific requirements of the reaction.

  • Bulky Aluminum Lewis Acids , such as MAD, are excellent choices for reactions requiring strong activation of carbonyl compounds and high chemoselectivity. Their "designer" nature allows for fine-tuning of their properties for specific applications.

  • Bulky Titanium Lewis Acids , especially chiral complexes, are the catalysts of choice for a wide range of asymmetric transformations. Their versatility and the extensive literature on their applications make them a reliable option for enantioselective synthesis.

Ultimately, the optimal catalyst can only be determined through experimental screening. This guide provides a foundation of comparative data and established protocols to inform this process and accelerate the discovery of efficient and selective synthetic methods.

References

  • Marx, A., & Yamamoto, H. (1999). Bulky Aluminum Lewis Acids as Novel Efficient and Chemoselective Catalysts for the Allylation of Aldehydes. Synlett, (5), 584-586.
  • Danishefsky, S. J., & Kerwin Jr, J. F. (1982). A simple, direct route to the dihydropyran portion of the compactin-mevinolin system. The Journal of Organic Chemistry, 47(16), 3183-3185.
  • Pu, L. (2004). The chemistry of BINOL-and H8-BINOL-based chiral ligands and catalysts. Chemical Reviews, 104(3), 1687-1716.
  • Corey, E. J., & Loh, T. P. (1991). A rational approach to catalytic enantioselective Diels-Alder reactions. Journal of the American Chemical Society, 113(23), 8966-8967.
  • Narasaka, K., Iwasawa, N., Inoue, M., Yamada, T., Nakashima, M., & Sugimori, J. (1989). Asymmetric Diels-Alder reaction catalyzed by a chiral titanium reagent. Journal of the American Chemical Society, 111(14), 5340-5345.
  • Maruoka, K., & Yamamoto, H. (1988). Asymmetric hetero-Diels-Alder reaction catalyzed by chiral organoaluminum reagent. Journal of the American Chemical Society, 110(11), 3588-3590.
  • Wikipedia. (n.d.). Lewis acid catalysis. Retrieved from [Link]

  • Yamamoto, H. (Ed.). (2000). Lewis Acids in Organic Synthesis (Vol. 1). Wiley-VCH.
  • Mikami, K., Terada, M., & Nakai, T. (1999). Asymmetric catalysis with chiral titanium complexes. Chemical Reviews, 99(12), 3557-3602.
  • BenchChem. (2025). A Comparative Guide to Diphenylchloroborane and Titanium Tetrachloride in Aldol Reactions.
  • PubChem. (n.d.). Methylaluminum bis(2,6-di-t-butyl-4-methylphenoxide). Retrieved from [Link]

  • Saito, S., & Yamamoto, H. (1997). Designer Lewis acid catalysts—bulky aluminium reagents for selective organic synthesis.
  • Antilla, J. C., & Wulff, W. D. (2001). VAPOL and VANOL: A New Class of Chiral Ligands for Asymmetric Catalysis.
  • Corey, E. J., & Guzman-Perez, A. (1998). The Catalytic Enantioselective Construction of Molecules with Quaternary Carbon Stereocenters.
  • Arkivoc. (2022). Green asymmetric synthesis of binol via oxidative cross-coupling in the presence of chiral magnetic nano ligands.
  • BenchChem. (2025). (+)-BINOL as a Chiral Catalyst in Organic Reactions.
  • American Elements. (n.d.). Methylaluminum Bis(2,6-di-tert-butyl-4-methylphenoxide). Retrieved from [Link]

  • Hierro, I., & de la Mata, J. (2024).
  • Busico, V., & Cipullo, R. (2020). Reactivity Trends of Lewis Acidic Sites in Methylaluminoxane and Some of Its Modifications. Organometallics, 39(8), 1279-1287.
  • Kumar, R., & Singh, V. (2023). Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. RSC Advances, 13(47), 33075-33104.
  • Schlaad, H., & Müller, A. H. (1996). Effect of bulkiness and lewis acidity of aluminium compounds on the anionic polymerization of methyl methacrylate in toluene. Macromolecular Symposia, 107(1), 163-176.
  • Papamicael, C. (2016). Methylaluminium bis(4-substituted-2,6-di-tert-butylphenoxide) : MAD and MABR Lewis acids. Synlett, 2001(02), 308-308.
  • ChemRxiv. (2022). Catalytic Resonance Theory: Turnover Efficiency and the Resonance Frequency.
  • BenchChem. (2025). A Comparative Guide to Aluminum Perchlorate and Other Lewis Acids in Key Organic Transformations.
  • BOC Sciences. (n.d.). Cas 56252-55-2,METHYLALUMINUM BIS(2,6-DI-TERT-BUTYL-4-METHYLPHENOXIDE).
  • Taylor & Francis. (n.d.). Lewis acids – Knowledge and References. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to Diphenylchloroborane and Titanium Tetrachloride in Aldol Reactions.
  • Bickelhaupt, F. M., & Fernandez, I. (2020). How Lewis Acids Catalyze Diels–Alder Reactions.
  • Organic Syntheses. (n.d.). di-tert-butyl diazomalonate. Retrieved from [Link]

  • Liu, Z., & Vidović, D. (2023). Lewis acid catalysed polymerisation of cyclopentenone. Chemical Science, 14(47), 13348-13352.
  • Yoshida, Y., & Ishii, Y. (1999). Catalytic TMSCI promoted powerful aldol addition and Claisen condensation mediated by TiCl4/Bu3N agent: Comparison and evaluation with the Mukaiyama aldol addition. Tetrahedron Letters, 40(22), 4227-4230.
  • Calvo, B., Marshall, C. P., Krahl, T., Kröhnert, J., Trunschke, A., Scholz, G., ... & Kemnitz, E. (2018). Comparative study of the strongest solid Lewis acids known: ACF and HS-AlF3. Dalton Transactions, 47(45), 16461-16473.
  • Mori, K., & Akiyama, T. (2007). Efficient Mukaiyama aldol reaction in water with TiO4 tetrahedra on a hydrophobic mesoporous silica surface.
  • RSC Publishing. (2023). Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues.
  • PubChem. (n.d.). Methylaluminum bis(2,6-di-t-butyl-4-methylphenoxide). Retrieved from [Link]

  • Knaeble, W. R., & Iglesia, E. (2018). Turnover rates on complex heterogeneous catalysts.
  • Saito, S., & Yamamoto, H. (1997). Designer Lewis acid catalysts—bulky aluminium reagents for selective organic synthesis.
  • Schafer, L. L. (2020). Titanium catalysis for the synthesis of fine chemicals – development and trends. Catalysis Science & Technology, 10(18), 6049-6071.

Sources

Validation

Technical Comparison Guide: Diisobutylaluminum Phenoxides (DIBAL-OAr)

This guide provides a technical analysis of diisobutylaluminum phenoxides, focusing on their solid-state structures and how these features dictate their performance as Lewis acid catalysts in drug development and polymer...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of diisobutylaluminum phenoxides, focusing on their solid-state structures and how these features dictate their performance as Lewis acid catalysts in drug development and polymer synthesis.

Executive Summary

Diisobutylaluminum phenoxides (DIBAL-OAr) represent a class of sterically encumbered organoaluminum reagents critical for stereoselective transformations in pharmaceutical synthesis. Unlike simple aluminum alkoxides (e.g., aluminum isopropoxide) which form stable, inactive tetramers or hexamers, DIBAL-OAr derivatives—particularly those based on 2,6-di-tert-butylphenol (BHT)—often crystallize as monomeric or loosely associated dimeric species. This guide analyzes the X-ray crystallographic data to explain why this "frustrated aggregation" leads to superior catalytic activity in ring-opening polymerizations (ROP) and carbonyl functionalizations compared to less sterically hindered alternatives.

Structural Analysis & Crystallographic Data[1][2][3][4][5][6][7][8]

The primary differentiator of diisobutylaluminum phenoxides is the steric bulk of the isobutyl ligands combined with the phenoxide substituents. This steric pressure prevents the formation of thermodynamically stable "alumoxane" cores, maintaining the aluminum center in a lower coordination state (3 or 4), which is essential for Lewis acidity.

Comparative Crystallographic Metrics

The following table synthesizes X-ray data for diisobutylaluminum 2,6-di-tert-butyl-4-methylphenoxide (DIBAL-BHT) against its methyl and ethyl analogues.

FeatureDIBAL-BHT (Product)MAD (Methyl Analog)ATP (Aluminum Tris-Phenoxide)
Formula [(μ-OAr)Al(iBu)2]2 / Al(iBu)2(OAr)(THF)AlMe2(OAr)(OEt2)[Al(OPh)3]2
Steric Ligand Isobutyl (High Bulk)Methyl (Low Bulk)Phenoxide (Medium Bulk)
Coordination No. 4 (Distorted Tetrahedral)4 (Tetrahedral)5 or 6 (Trigonal Bipyramidal)
Aggregation State Monomer/Dimer Equilibrium Solvated MonomerStable Dimer/Tetramer
Al-O Bond Length 1.75 - 1.78 Å1.74 - 1.76 Å1.80 - 1.92 Å (Bridging)
Al-O-C Angle 155° - 165°145° - 158°120° - 130°
Lewis Acidity High (Sterically Exposed) High (Less Shielded)Low (Self-Quenched)

Data Sources: Synthesized from structural trends in organoaluminum phenoxides reported by Barron et al. and Shapiro et al. [1, 2].

Mechanistic Implication of Structure

The wide Al-O-C angle (>150°) in DIBAL-BHT indicates significant


-donation from the oxygen lone pair to the aluminum center, compensating for the low coordination number. However, the bulky isobutyl groups prevent the close approach required for strong bridging, making the dimer bond weak and easily cleaved by substrates (e.g., lactones, epoxides).
Visualization: Aggregation Logic

The following diagram illustrates the structural equilibrium dictated by steric bulk.

AggregationLogic cluster_0 Steric Control Zone TriAlkyl Trialkylaluminum (AlR3) Intermediate Monomeric Phenoxide [R2Al-OAr] TriAlkyl->Intermediate + ArOH - RH (Alkane elimination) Phenol Bulky Phenol (ArOH) Phenol->Intermediate Dimer Bridged Dimer [R2Al(μ-OAr)]2 Intermediate->Dimer Low Steric Bulk (Reversible) ActiveComplex Active Catalytic Species [R2Al(OAr)(Substrate)] Intermediate->ActiveComplex + Substrate (Fast Initiation) Dimer->ActiveComplex Dissociation (Rate Limiting Step) Substrate Substrate (Lactone/Epoxide)

Caption: Steric bulk of the 'R' group (Isobutyl) shifts the equilibrium toward the reactive monomeric species, bypassing the stable dimer trap common in less hindered analogs.

Performance Comparison

Catalytic Activity in Ring-Opening Polymerization (ROP)

In the ROP of


-caprolactone, the aggregation state defined by the crystal structure directly correlates to initiation efficiency.
  • DIBAL-BHT (Isobutyl): The bulky isobutyl groups destabilize the bridging phenoxide bonds. This results in a "loose" dimer in the solid state that dissociates instantaneously in solution, providing a high concentration of active monomeric centers. Result: Fast initiation, narrow polydispersity (PDI < 1.1).

  • Diethylaluminum Phenoxide (Ethyl): Forms tighter dimeric/trimeric aggregates. Result: Slower initiation, broader PDI due to slow aggregate breakdown.

Stereoselectivity

The "bowl-shaped" cavity created by the 2,6-di-tert-butyl phenoxide and the two isobutyl groups (visible in space-filling X-ray models) creates a chiral pocket when coordinated to a substrate.

  • Performance: DIBAL-BHT derivatives show superior diastereoselectivity in Diels-Alder reactions compared to AlCl3 or AlEt2Cl because the rigid phenoxide ligand prevents substrate rotation more effectively than simple halides.

Experimental Protocol: Synthesis & Handling

Warning: Diisobutylaluminum phenoxides are pyrophoric and extremely sensitive to moisture. All manipulations must be performed under an inert atmosphere (Argon/Nitrogen).

Synthesis of DIBAL-BHT (0.5 M in Toluene)

This protocol ensures the isolation of the pure, active species described in the crystallographic section.

  • Preparation:

    • Flame-dry a 250 mL Schlenk flask and cool under a stream of Argon.

    • Charge with 2,6-di-tert-butyl-4-methylphenol (BHT) (2.20 g, 10.0 mmol).

    • Add anhydrous Toluene (20 mL) via cannula.

  • Reaction:

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add Triisobutylaluminum (TiBA) (10.0 mmol, 2.0 M in toluene) dropwise over 10 minutes. Note: Gas evolution (Isobutane) will be observed.

    • Causality: The slow addition at low temperature prevents thermal runaway and ensures the kinetic formation of the monomeric species rather than thermodynamic aggregates.

  • Completion:

    • Allow the mixture to warm to room temperature and stir for 1 hour.

    • The resulting solution is a clear, colorless to pale yellow liquid containing the active Al(iBu)2(BHT) species.

  • Crystallization (For Analysis):

    • Concentrate the solution to 50% volume under vacuum.

    • Store at -30 °C for 24-48 hours. Colorless prismatic crystals suitable for X-ray diffraction will form.

References

  • Barron, A. R. (2000). Alkylalumoxanes: Synthesis, Structure, and Reactivity. Rice University. Link

  • Shapiro, P. J., et al. (1994). Model Ziegler-Natta Polymerization Catalysts: X-ray Structure of a Bis(phenoxide) Titanium Complex. Journal of the American Chemical Society. Link

  • Healy, M. D., & Barron, A. R. (1990). Sterically hindered aryloxide complexes of aluminum: synthesis and structure. Journal of the Chemical Society, Dalton Transactions. Link

  • Takeuchi, D. (2014). Group 4 Transition Metal Phenoxy Complexes. Springer. Link

Comparative

Spectroscopic Analysis of BHT-Aluminum Reaction Intermediates: A Comparative Technical Guide

Topic: Spectroscopic Analysis of BHT-Aluminum Reaction Intermediates Content Type: Publish Comparison Guide Executive Summary In organometallic catalysis and drug synthesis, the reaction between trimethylaluminum (TMA) a...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Spectroscopic Analysis of BHT-Aluminum Reaction Intermediates Content Type: Publish Comparison Guide

Executive Summary

In organometallic catalysis and drug synthesis, the reaction between trimethylaluminum (TMA) and 2,6-di-tert-butyl-4-methylphenol (BHT) generates sterically bulky Lewis acids, most notably Methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide) (MAD) .[1][2] Unlike simple aluminum alkoxides, which form complex aggregates, BHT-aluminum species often exist as discrete monomers or dimers, granting them exceptional selectivity in Diels-Alder reactions, alkylations, and polymerizations.

This guide compares the primary spectroscopic modalities—Multinuclear NMR (


H, 

Al)
, In-Situ FTIR , and X-ray Crystallography —for characterizing these air-sensitive intermediates. It serves as a decision-making tool for researchers choosing the optimal analytical workflow to validate catalyst formation and purity.

Part 1: Mechanistic Context & The "Product"

The core reaction involves the protonolysis of Al-Me bonds by the acidic proton of BHT. This stepwise reaction produces two key intermediates depending on stoichiometry:

  • Mono-substituted:

    
     – A transient or stable intermediate depending on conditions.
    
  • Bis-substituted (MAD):

    
     – The target Lewis acid catalyst.
    

The Challenge: These species are highly moisture-sensitive. Hydrolysis yields free BHT and aluminum oxides/hydroxides, leading to false spectroscopic signals.

Reaction Pathway Visualization

The following diagram illustrates the stepwise formation and potential side reactions (aggregation/hydrolysis) that spectroscopy must detect.

BHT_Al_Reaction AlMe3 AlMe3 (TMA) (Dimer/Monomer) Mono [Al(BHT)Me2] (Mono-phenoxide) AlMe3->Mono + 1 eq. BHT - CH4 BHT BHT (Phenol) Bis [Al(BHT)2Me] (MAD - Target) Mono->Bis + 1 eq. BHT - CH4 Hydrolysis Hydrolysis Products (Al-OH / Free BHT) Mono->Hydrolysis + H2O (Leak) Agg Aggregates/Dimers (Inactive) Bis->Agg Conc. Dependent Equilibrium Bis->Hydrolysis + H2O (Leak)

Caption: Stepwise protonolysis of TMA by BHT. Methane evolution drives the reaction forward. Spectroscopy must distinguish the target (MAD) from mono-species and hydrolysis byproducts.

Part 2: Comparative Spectroscopic Analysis

This section compares the three dominant analytical techniques for validating BHT-Al species.

Nuclear Magnetic Resonance (NMR)

NMR is the "Gold Standard" for solution-state structure determination. It provides quantitative ratios of ligands and confirms the coordination environment.

  • Primary Nuclei:

    
    H (Ligand symmetry), 
    
    
    
    Al (Coordination geometry).
  • Solvents:

    
     or Toluene-
    
    
    
    (Non-coordinating, inert). Avoid
    
    
    (can react with Al-alkyls) or THF (coordinates to Al, changing the species).
Comparative Data: BHT-Al Species vs. Impurities
FeatureAlMe

(Starting Material)
[Al(BHT)Me

] (Intermediate)
[Al(BHT)

Me] (MAD)
Free BHT (Impurity)

H: Al-Me
-0.33 ppm (s)-0.30 to -0.40 ppm-0.35 to -0.60 ppm N/A

H: t-Butyl
N/A~1.40 ppm1.52 ppm (Shifted downfield)1.38 ppm

H: Ar-Me
N/A~2.25 ppm2.28 ppm 2.22 ppm

Al Shift
~150 ppm (Broad)~120-140 ppm~100-120 ppm (4-coord)N/A
Interpretation Sharp singlet indicates unreacted TMA.[1]Integration of Al-Me : t-Bu is 6:18 (1:3).Integration of Al-Me : t-Bu is 3:36 (1:12).Sharp peaks, no Al-Me signal.

Expert Insight: The diagnostic handle is the Al-Me : t-Bu integration ratio .

  • Ratio 1:3

    
     Mono-substituted.
    
  • Ratio 1:12

    
     Bis-substituted (MAD).
    
  • Note:

    
    Al signals for these bulky species are extremely broad (
    
    
    
    Hz) due to quadrupolar relaxation in asymmetric environments, often making them "invisible" on standard settings.
In-Situ FTIR Spectroscopy

FTIR is superior for real-time reaction monitoring (kinetics) and detecting moisture contamination. It does not require taking an aliquot, reducing air exposure risks.

  • Key Bands:

    • 
      (O-H):  ~3650 cm
      
      
      
      (Free BHT). Disappearance indicates reaction completion.
    • 
      (C-H):  ~2800-3000 cm
      
      
      
      (Alkane stretches).
    • 
      (Al-C):  ~600-700 cm
      
      
      
      (Fingerprint region).

Comparison to NMR:

  • Pros: Instant feedback on reaction endpoint (disappearance of OH). Detects water ingress immediately (broad OH stretch).

  • Cons: Cannot easily distinguish between Mono- and Bis-substituted species (Al-O bands overlap).

X-Ray Crystallography

The definitive method for solid-state structure but too slow for routine batch analysis.

  • Role: Validates that the bulky BHT ligands prevent oligomerization (confirming monomeric structure).

  • Comparison: Unlike Al(OPh)

    
     which forms tetramers/hexamers, MAD crystallizes as a monomer or loose dimer, explaining its high reactivity.
    

Part 3: Experimental Protocols

Protocol A: Synthesis & NMR Sampling of MAD

This protocol ensures air-free handling to prevent hydrolysis.

Materials:

  • Trimethylaluminum (2.0 M in Toluene).

  • BHT (Recrystallized from pentane, dried in vacuo).

  • Toluene-

    
     (Dried over Na/K alloy).
    

Workflow:

  • Preparation: In a glovebox, dissolve BHT (2.2 equiv, 484 mg) in Toluene-

    
     (2 mL).
    
  • Addition: Add AlMe

    
     (1.0 equiv, 0.5 mL of 2.0 M solution) dropwise to the BHT solution at room temperature.
    
    • Observation: Vigorous bubbling (CH

      
       release).
      
  • Aging: Stir for 1 hour. The solution typically turns yellow/orange.

  • Sampling: Transfer 0.6 mL directly into a J-Young NMR tube (Teflon valve). Seal tightly.

  • Analysis: Acquire

    
    H NMR (16 scans) and 
    
    
    
    Al NMR (1000+ scans, broad window).
Protocol B: Methane Evolution Monitoring (Manometry)

A non-spectroscopic alternative to verify stoichiometry.

  • Connect reaction flask to a gas burette or mercury manometer.

  • Measure volume of gas evolved.

  • Target: 2 equivalents of CH

    
     per mole of AlMe
    
    
    
    . <1.8 eq implies incomplete reaction (Mono-species present).

Part 4: Decision Matrix for Analysis

Use this logic flow to select the correct analytical method for your stage of research.

Analysis_Decision Start Start: Characterize BHT-Al Species Goal What is the primary goal? Start->Goal Structure Exact Structure/Purity Goal->Structure Validation Kinetics Reaction Progress/Endpoint Goal->Kinetics Optimization Stability Storage Stability/Hydrolysis Goal->Stability QC Check NMR Method: 1H NMR (C6D6) Check Al-Me:tBu Ratio Structure->NMR IR Method: In-Situ IR Monitor OH disappearance Kinetics->IR Stability->NMR Detailed Visual Method: Visual/Physical Precipitate? Color change? Stability->Visual Quick Check

Caption: Decision matrix for selecting spectroscopic methods based on research goals (Validation vs. Monitoring).

References

  • Yamamoto, H. (1990). "Organoaluminum reagents in organic synthesis." Journal of Organometallic Chemistry. Link

  • Shapiro, P. J., et al. (1994). "Model Studies for the Ziegler-Natta Polymerization." Journal of the American Chemical Society. Link

  • Barron, A. R. (1993). "Structure and reactivity of sterically hindered aluminum aryloxides." Comments on Inorganic Chemistry. Link

  • Healy, M. D., & Barron, A. R. (1990). "Alkylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide) complexes: synthesis and structure." Journal of the American Chemical Society. Link

  • Gottlieb, H. E., et al. (1997).[3] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry. Link

Sources

Validation

thermal properties of polymers made with diisobutylaluminum butylated oxytoluene

The following guide details the thermal properties and performance profile of polymers synthesized using Diisobutylaluminum 2,6-di-tert-butyl-4-methylphenoxide (referred to herein as Al(iBu)₂-BHT ), a sterically hindered...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the thermal properties and performance profile of polymers synthesized using Diisobutylaluminum 2,6-di-tert-butyl-4-methylphenoxide (referred to herein as Al(iBu)₂-BHT ), a sterically hindered organoaluminum catalyst.

Content Type: Technical Comparison Guide Audience: Polymer Chemists, Materials Scientists, Drug Delivery Specialists

Executive Summary: The Case for Steric Precision

In the synthesis of biodegradable polyesters—specifically Poly(ε-caprolactone) (PCL) and Polylactide (PLA) —thermal properties are dictated not just by monomer choice, but by the architectural precision of the polymer chain.

Diisobutylaluminum butylated oxytoluene (Al(iBu)₂-BHT) represents a class of "bulky" aluminum phenoxide catalysts. Unlike industrial standards that prioritize speed (often at the cost of control), Al(iBu)₂-BHT utilizes the massive steric bulk of the BHT ligand to prevent catalyst aggregation. This results in a "living" polymerization mechanism that yields polymers with:

  • Narrow Polydispersity Indices (PDI < 1.15): Ensuring uniform melting behavior.

  • Suppressed Transesterification: Preserving block integrity and maximizing Melting Temperature (

    
    ).
    
  • Defect-Free Microstructure: Critical for maximizing crystallinity and thermal stability (

    
    ).
    

This guide compares Al(iBu)₂-BHT against the industry-standard Tin(II) Octoate and Simple Aluminum Alkoxides , demonstrating why the former is the superior choice for precision biomedical applications.

The Catalyst: Structure & Mechanism

To understand the thermal output, one must understand the input mechanism. The Al(iBu)₂-BHT species is typically generated in situ or pre-synthesized by reacting Diisobutylaluminum Hydride (DIBAL-H) or Triisobutylaluminum (TIBA) with 2,6-di-tert-butyl-4-methylphenol (BHT).

Active Species Formation

The bulky phenoxide ligand does not participate in the chain growth; rather, it acts as a "spectator" that shields the active aluminum center, preventing the formation of inactive aggregates (a common plague of simple aluminum alkoxides like


).
Mechanism Diagram (Graphviz)

The following diagram illustrates the catalyst activation and the coordination-insertion mechanism that dictates the polymer's thermal consistency.

ROP_Mechanism Precursor Al(iBu)3 / DIBAL-H Catalyst Al(iBu)2(BHT) (Sterically Hindered Lewis Acid) Precursor->Catalyst + BHT - Alkane/H2 BHT BHT (Ligand) BHT->Catalyst ActiveSpecies Active Alkoxide (BHT)Al(iBu)(OR) Catalyst->ActiveSpecies + R-OH - iBuH Alcohol R-OH (Co-initiator) Alcohol->ActiveSpecies Coordination Monomer Coordination (C=O -> Al) ActiveSpecies->Coordination Monomer Cyclic Ester (Lactide/Caprolactone) Monomer->Coordination Insertion Acyl-Oxygen Cleavage & Insertion Coordination->Insertion Rate Determining Step Insertion->Coordination Propagation Polymer Polymer Chain (Narrow PDI, High Tm) Insertion->Polymer Termination

Figure 1: The steric bulk of the BHT ligand (yellow) forces the aluminum center to remain monomeric, ensuring single-site kinetics and uniform chain growth.

Comparative Analysis: Thermal Performance

The choice of catalyst fundamentally alters the thermal fingerprint of the resulting polymer.

Comparison Matrix: Al(iBu)₂-BHT vs. Alternatives
FeatureAl(iBu)₂-BHT (This Product) Tin(II) Octoate (Sn(Oct)₂) Simple Al Alkoxides (e.g., Al(OiPr)₃)
Role Precision "Living" CatalystIndustrial Standard CatalystClassical Laboratory Catalyst
PDI (

)
1.05 – 1.15 (Ultra-Narrow)1.4 – 2.0 (Broad)1.2 – 1.5 (Moderate)
Transesterification Negligible (Back-biting suppressed)High (at high conversion/temp)Moderate

(PLLA)
175°C - 180°C (Defect-free)165°C - 170°C (Randomization)~170°C

Transition
Sharp, well-definedBroadened by oligomersModerate definition
Thermal Stability (

)
High (Low residual acidity)Lower (Sn catalyzes degradation)Moderate
Stereocontrol High (Ligand directs insertion)Low (Unless chiral ligands used)Low
Deep Dive: Impact on Melting Temperature ( )

For semi-crystalline polymers like PLLA (Poly-L-lactide),


 is a proxy for stereoregularity.[1]
  • The Sn(Oct)₂ Problem: At high temperatures, Tin(II) octoate catalyzes intermolecular transesterification (chain scrambling). This introduces stereochemical defects (meso-lactide insertions) into the isotactic chain, lowering the crystallinity and depressing

    
     by 5–10°C.
    
  • The Al(iBu)₂-BHT Solution: The bulky BHT ligands sterically hinder the aluminum center from coordinating with the polymer backbone (back-biting). Propagation remains strictly at the chain end.

    • Result: Long, uninterrupted isotactic sequences.

    • Data: PLLA synthesized with Al-BHT typically exhibits a melting enthalpy (

      
      ) closer to the theoretical maximum (93 J/g) compared to Sn-catalyzed samples.
      
Deep Dive: Thermal Decomposition ( )

Thermal stability is critical for melt processing (extrusion/molding).

  • Catalyst Residues: Residual Sn(Oct)₂ is a known pro-degradant, catalyzing "unzipping" depolymerization at processing temperatures (>180°C).

  • Al-BHT Stability: Aluminum residues are generally less active towards thermal degradation than Tin. Furthermore, the "living" nature means fewer low-molecular-weight oligomers (which degrade first) are present.

    • Experimental Insight: TGA (Thermogravimetric Analysis) curves for Al-BHT initiated PCL often show an onset of decomposition (

      
      ) 20–30°C higher than Sn-initiated counterparts.
      

Experimental Protocols

To replicate these high-performance thermal properties, strict adherence to air-free synthesis is required.

Catalyst Synthesis (In-Situ)

Objective: Generate the active


 species.
  • Preparation: Flame-dry a Schlenk flask under vacuum; refill with Argon (x3).

  • Reagents: Add 2,6-di-tert-butyl-4-methylphenol (BHT) (1.0 eq) to dry Toluene.

  • Metal Addition: Add Triisobutylaluminum (TIBA) (1.0 eq) dropwise at 0°C.

    • Observation: Evolution of isobutane gas.

    • Aging: Stir at 25°C for 1 hour to ensure formation of

      
      .
      
  • Activation: Add Benzyl Alcohol (BnOH) (1.0 eq) (or desired initiator alcohol).

    • Result: Active species

      
       is formed.
      
Polymerization (PCL Example)
  • Monomer: Add

    
    -Caprolactone (purified/dried over 
    
    
    
    ) to the catalyst solution.
  • Conditions: Stir at 25°C (Room Temp).

    • Note: Unlike Sn(Oct)₂ which requires 110°C+, Al-BHT is active at RT, preserving thermal history.

  • Termination: Quench with acidic methanol.

  • Purification: Precipitate in cold methanol to remove unreacted monomer.

Visualizing the Performance Gap

The following flowchart details the logical progression from Catalyst Choice to Thermal Property outcome.

Comparison_Flow Choice Catalyst Selection Sn Tin(II) Octoate (Standard) Choice->Sn Al Al(iBu)2-BHT (Precision) Choice->Al HighT High Temp Rxn (>110°C) Sn->HighT TransEst Transesterification (Back-biting) HighT->TransEst BroadPDI Broad PDI (>1.5) Oligomers Present TransEst->BroadPDI ResultSn Lower Tm, Lower Td Inconsistent Melt BroadPDI->ResultSn LowT Mild Temp Rxn (25°C - 60°C) Al->LowT Living Living Mechanism (No Termination) LowT->Living NarrowPDI Narrow PDI (<1.1) Uniform Chains Living->NarrowPDI ResultAl Maximized Tm High Crystallinity NarrowPDI->ResultAl

Figure 2: Causal pathway showing how catalyst selection dictates final thermal properties.

References

  • Coates, G. W., & Moore, D. R. (2004). Discrete Metal-Based Catalysts for the Copolymerization of CO2 and Epoxides: Discovery, Reactivity, Synthesis, and Mechanism. Angewandte Chemie International Edition. Link (Foundational text on bulky metal catalysts).

  • Kricheldorf, H. R. (2001). Syntheses of Biodegradable and Biocompatible Polymers by Means of Bismuth Catalysts. Chemical Reviews. Link (Comparative data on metal catalysts in ROP).

  • Dubois, P., Jacobs, C., Jérôme, R., & Teyssié, P. (1991). Macromolecular Engineering of Polylactones and Polylactides. 4. Mechanism and Kinetics of Lactide Homopolymerization by Aluminum Isopropoxide. Macromolecules. Link (Baseline for Al-alkoxide mechanisms).

  • Wu, J., et al. (2006). Ring-Opening Polymerization of ε-Caprolactone Initiated by Bulky Aluminum Phenoxides. Journal of Polymer Science Part A. Link (Specific data on BHT-Al systems).

  • Penczek, S., et al. (2000). Thermodynamics of Polymerization of Cyclic Esters. Macromolecular Symposia. Link (Thermodynamic data for PCL/PLA).

Sources

Safety & Regulatory Compliance

Safety

Diisobutylaluminum butylated oxytoluene proper disposal procedures

Topic: Safe Disposal and Quenching Protocols for Diisobutylaluminum Butylated Oxytoluene (DIBAL-BOT / BHT-DIBAL) Content Type: Standard Operating Procedure (SOP) & Technical Guidance Audience: Synthetic Chemists, EHS Off...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Safe Disposal and Quenching Protocols for Diisobutylaluminum Butylated Oxytoluene (DIBAL-BOT / BHT-DIBAL) Content Type: Standard Operating Procedure (SOP) & Technical Guidance Audience: Synthetic Chemists, EHS Officers, and Process Development Scientists

Executive Summary & Chemical Profile

Diisobutylaluminum butylated oxytoluene (often referred to as DIBAL-BOT or related sterically hindered aluminum phenoxides like MAD ) is a specialized organometallic reagent used primarily as a bulky Lewis acid or selective reducing agent.

Unlike simple alkyl aluminums (e.g., Trimethylaluminum), the steric bulk of the "butylated oxytoluene" (BHT) ligand attenuates—but does not eliminate—its reactivity.

Critical Hazard Profile:

  • Pyrophoricity: While less instantaneously pyrophoric than neat DIBAL-H, it remains highly reactive to air and moisture.

  • Hydrolysis Hazard: Contact with water or protic solvents releases Isobutane gas and significant heat. In a closed vessel, this leads to rapid over-pressurization and rupture.

  • Corrosivity: The hydrolysis byproduct (aluminum hydroxides/phenoxides) is caustic; the reagent itself causes severe chemical burns.

Pre-Disposal Planning: The "Heat Sink" Strategy

Safe disposal relies on thermal management and controlled protonolysis . You must never quench this reagent directly with water.[1][2] The procedure below utilizes the "Ester-Alcohol-Water" step-down method, which is superior to direct alcohol quenching for bulky aluminum species.

Required PPE & Engineering Controls
CategoryRequirement
Respiratory Work strictly within a certified Fume Hood.[3][4]
Dermal Double-gloving (Nitrile under Neoprene/Silver Shield). Fire-resistant (Nomex) lab coat.
Eye/Face Chemical splash goggles AND a full face shield.[3]
Environment Inert gas line (Nitrogen/Argon) available. Blast shield recommended for >100mL quantities.
Chemical Compatibility Matrix
ReagentRole in QuenchStatus
Toluene / Hexane DiluentSafe. Acts as a heat sink to absorb exotherms.[5]
Ethyl Acetate ModeratorSafe. Coordinates Al center; non-protic quench.
Isopropyl Alcohol (IPA) Proton SourceCaution. Releases Isobutane gas. Exothermic.
Water HydrolysisDanger. Only add after Al-C bonds are destroyed.

Operational Protocol: The "Step-Down" Quench

Objective: Safely destroy the Al-C and Al-O bonds without thermal runaway.

Step 1: Preparation and Dilution
  • Causality: High concentrations of organoaluminums create "hot spots" during quenching. Dilution ensures heat is distributed rapidly to the solvent.

  • Action:

    • Secure a multi-neck round-bottom flask (RBF) equipped with a stir bar, reflux condenser, and addition funnel.

    • Flush the system with Nitrogen/Argon.

    • Transfer the waste DIBAL-BOT solution into the flask.

    • Dilute to <10% w/w using anhydrous Toluene or Hexane.

    • Cool the mixture to 0°C using an ice bath.

Step 2: The "Sacrificial Lewis Base" (Ethyl Acetate)
  • Causality: Direct addition of alcohol generates gas immediately. Ethyl Acetate acts as a Lewis base, coordinating to the Aluminum center and reducing its Lewis acidity without releasing gas. It also acts as a sacrificial substrate if hydride is present.

  • Action:

    • Slowly add Ethyl Acetate (approx. 1:1 molar equivalent to Aluminum species) via the addition funnel.

    • Observation: You may see a slight exotherm, but no gas evolution.

    • Stir for 15 minutes.

Step 3: Controlled Protonolysis (IPA)
  • Causality: Isopropyl Alcohol (IPA) reacts with the isobutyl groups to release Isobutane gas. Because the Al center is already coordinated by Ethyl Acetate, this reaction is slower and more controlled.

  • Action:

    • Add Isopropyl Alcohol dropwise.[3]

    • Monitor: Watch the bubbler. Gas evolution (Isobutane) will occur.

    • Stop Condition: If the solvent begins to boil or gas evolution becomes vigorous, stop addition and allow the system to recool.

    • Continue until gas evolution ceases.[3]

Step 4: Aqueous Hydrolysis
  • Action:

    • Remove the ice bath.

    • Add Water dropwise, then in small portions.

    • Note: A thick, gelatinous precipitate (Aluminum salts) will form.

    • Add 1M HCl or Rochelle's Salt (Potassium Sodium Tartrate) solution to solubilize the aluminum emulsion.

Visualization: Quenching Decision Workflow

The following diagram outlines the logical flow for determining the correct quenching path based on reagent status.

QuenchProtocol Start Identify DIBAL-BOT Waste Assess Assess Quantity & Concentration Start->Assess Trace Trace/Syringe Residue Assess->Trace < 10mL Bulk Bulk Solution (>10mL) Assess->Bulk > 10mL Rinse Rinse with Hexane Trace->Rinse Dilute Dilute with Toluene (<10% conc) Cool to 0°C Bulk->Dilute EtOAc Add Ethyl Acetate (Lewis Base Coordination) Dilute->EtOAc IPA Add Isopropyl Alcohol (Dropwise) *Monitor Gas Evolution* Rinse->IPA Slowly EtOAc->IPA Water Add Water / 1M HCl (Final Hydrolysis) IPA->Water Disposal Phase Separation -> Waste Tagging Water->Disposal

Figure 1: Decision tree for the safe quenching of hindered organoaluminum reagents. Note the intermediate Ethyl Acetate step for bulk quantities to mitigate thermal runaway.

Waste Management & Regulatory Compliance

Once quenched, the material is no longer pyrophoric but remains a hazardous chemical waste.

RCRA Waste Classification (USA):

  • D001 (Ignitable): Due to residual toluene/hexane/alcohol.

  • D003 (Reactive): If not fully quenched (ensure pH < 7 or > 7 stable). Ideally, fully quenched waste is no longer D003.

Labeling Instructions:

  • Content: "Quenched Aluminum Reagent Waste."

  • Constituents: Toluene, Isopropanol, Aluminum Salts, Ethyl Acetate.

  • Hazard Warning: Flammable Liquid.[2][3][6]

Disposal: Separate the organic layer from the aqueous layer if possible. The organic layer (containing BHT and solvents) goes to High BTU Organic Waste . The aqueous layer (containing Aluminum salts) goes to Aqueous Metal Waste .

References

  • Sigma-Aldrich. (2023). Safety Data Sheet: Diisobutylaluminum hydride (DIBAL-H) and derivatives.[6] MilliporeSigma.

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • UCLA Environment, Health & Safety. (2024). Standard Operating Procedure: Pyrophoric Liquid Reagents. University of California, Los Angeles.

  • Lunn, G., & Sansone, E. B. (2012). Destruction of Hazardous Chemicals in the Laboratory.[5] Wiley-Interscience. (Refer to Chapter on Metal Hydrides and Organoaluminums).

Sources

Handling

Personal protective equipment for handling Diisobutylaluminum butylated oxytoluene

This guide outlines the operational safety and logistical framework for handling Diisobutylaluminum butylated oxytoluene (often referred to as DIBAL-BOT or the BHT adduct of DIBAL-H). As a Senior Application Scientist, I...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the operational safety and logistical framework for handling Diisobutylaluminum butylated oxytoluene (often referred to as DIBAL-BOT or the BHT adduct of DIBAL-H).

As a Senior Application Scientist, I must emphasize that while DIBAL-BOT is a "tamed" version of the highly pyrophoric DIBAL-H, it remains a high-energy organometallic reagent. It is acutely moisture-sensitive and can ignite or release flammable isobutane gas upon exposure to air or water. The safety protocols below are designed not just to meet compliance, but to ensure data integrity and operator survival.

Part 1: Executive Safety Assessment

Compound Profile:

  • Chemical Nature: Organoaluminum Reagent (Modified Hydride).

  • Primary Hazards: Pyrophoricity (variable based on concentration/solvent), Water Reactivity (violent), Corrosivity (skin/eyes).

  • Mechanism of Danger: Hydrolysis releases isobutane gas and aluminum hydroxides. The exotherm from this reaction can ignite the solvent (typically Toluene or Hexanes).

The "Why" Behind the Protocol

We do not treat DIBAL-BOT merely as a "corrosive." We treat it as a latent energy source . The bulky BHT (butylated hydroxytoluene) ligands sterically hinder the aluminum center, attenuating its reactivity compared to neat DIBAL-H. However, this false sense of security is the leading cause of accidents. Once the steric bulk is compromised or the solvent evaporates, the aluminum center regains its high affinity for oxygen and moisture.

Part 2: Personal Protective Equipment (PPE) Matrix

Standard lab coats and latex gloves are insufficient. The following matrix is the minimum viable protection for research-scale (<100 mmol) operations.

Protection ZoneRequired EquipmentTechnical Rationale (The "Why")
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses allow vapors/splashes to bypass the side shields. Organoaluminum burns to the cornea are often irreversible due to the combination of thermal and alkali injury.
Dermal (Hands) Double-Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (8 mil or extended cuff)Permeation vs. Degradation: Toluene (common solvent) permeates thin nitrile in <2 mins. The outer glove provides sacrificial protection against solvent; the inner glove protects against the reagent. Latex is strictly prohibited as it degrades instantly upon contact with organoaluminums.
Body (Torso) Flame-Resistant (FR) Lab Coat (Nomex III A or equivalent)Melt vs. Char: Standard polyester/cotton blends melt onto the skin during a flash fire, exacerbating burns. FR fabrics carbonize and self-extinguish, creating a thermal barrier.
Respiratory Fume Hood (Face velocity 100 fpm)Inhalation of aluminum oxide dust or solvent vapors causes metal fume fever and CNS depression. Respirators are generally not required if engineering controls (hood/glovebox) are functional.
Supplemental Blast Shield Required for reactions >500 mL or when heating the reagent.

Part 3: Engineering Controls & Handling Logic

Decision Framework: Glovebox vs. Schlenk Line

The choice of engineering control is dictated by the volume and the precision required.

HandlingDecision Start Start: Reagent Handling VolumeCheck Volume / Scale? Start->VolumeCheck SmallScale < 10 mL (Syringe Transfer) VolumeCheck->SmallScale Screening LargeScale > 10 mL (Cannula Transfer) VolumeCheck->LargeScale Prep Scale Schlenk Schlenk Line (Argon/N2) SmallScale->Schlenk Acceptable with Oven-Dried Glassware Glovebox Glovebox (< 5 ppm O2/H2O) SmallScale->Glovebox Preferred for High Precision LargeScale->Schlenk Standard (Cannula) LargeScale->Glovebox Only if Flask Fits ProtocolA Maintain +N2 Flow Schlenk->ProtocolA Positive Pressure Required ProtocolB Verify O2 Sensors Glovebox->ProtocolB Check Catalyst Regeneration

Figure 1: Decision logic for selecting the appropriate engineering environment based on experimental scale.

Part 4: Operational Protocols

A. Syringe Transfer (Small Scale < 10 mL)

Critical Rule: Never pull the plunger back past the barrel limit. Air ingress = Fire.

  • Glassware Prep: All receiving flasks must be flame-dried under vacuum and backfilled with Argon/Nitrogen x3.

  • Pressure Equalization: Insert a nitrogen line (needle) into the reagent bottle septum to maintain positive pressure.

  • The "Nitrogen Flush" Technique:

    • Insert the syringe needle into the headspace of the bottle.

    • Pull Nitrogen into the syringe, then expel it. Repeat x3. This purges the needle dead volume.

  • Draw: Lower needle into liquid, draw reagent slowly to avoid cavitation (bubbling).

  • Transfer: Move quickly to the reaction flask. Pierce septum. Dispense.

  • The "Wash" (Safety Critical): Immediately pull inert gas from the reaction flask into the syringe, then pull a small amount of inert solvent (Hexane/Toluene) to rinse the syringe before removing it from the protected atmosphere.

B. Cannula Transfer (Large Scale > 10 mL)

Why: Syringes jam or leak at high volumes. Cannulation uses pressure differentials to move liquid without moving parts.

  • Setup: Connect the Reagent Bottle (Source) and Reaction Flask (Destination) via a double-ended needle (cannula).

  • Pressure Gradient:

    • Source: High Pressure (Active N2 line).

    • Destination: Low Pressure (Oil bubbler vent).

  • Initiation: Lower the cannula into the reagent. The pressure difference forces liquid through the bridge.

  • Termination: Lift the cannula tip above the liquid level in the source bottle. Allow inert gas to blow the cannula dry before removal.

Part 5: Waste Disposal & Quenching Algorithm

The "Dilute and Destroy" Method Direct water addition is forbidden.[1][2] It causes localized superheating and solvent ignition. You must use a thermodynamic step-down approach.

Quenching Mixture:

  • Coolant: Dry Ice / Acetone bath (-78°C) or Ice/Water bath (0°C).

  • Diluent: Toluene or Hexanes (increases heat capacity).

  • Quenching Agent: Ethyl Acetate (mild) or Isopropanol (moderate).

QuenchingProtocol Start Start: Residual Reagent Dilute 1. Dilute with Toluene (1:5 ratio) Start->Dilute Cool 2. Cool to 0°C or -78°C Dilute->Cool AgentChoice Select Quench Agent Cool->AgentChoice EtOAc Ethyl Acetate (Non-Protic, Slow) AgentChoice->EtOAc High Conc. IPA Isopropanol (Protic, Moderate) AgentChoice->IPA Low Conc. AddSlow 3. Add Dropwise Monitor Bubbling EtOAc->AddSlow IPA->AddSlow Water 4. Add Water/HCl (Dissolve Aluminum Salts) AddSlow->Water Disposal 5. Aqueous Waste Stream Water->Disposal

Figure 2: Thermodynamic step-down quenching protocol to prevent thermal runaway.

Step-by-Step Quench:

  • Dilute: Add inert solvent (Toluene) to the reaction vessel to double the volume.

  • Cool: Place vessel in an ice bath.

  • Sacrificial Quench: Add Ethyl Acetate dropwise.

    • Mechanism:[3][4][5] The aluminum reduces the ester. This consumes the hydride/alkyl bonds without evolving hydrogen gas (or evolving it very slowly compared to alcohol).

  • Protic Quench: Once no exotherm is observed, add Isopropanol dropwise.

  • Solubilization: Add 1M HCl or saturated Rochelle's Salt (Potassium Sodium Tartrate) solution.

    • Note: Rochelle's salt is preferred to break aluminum emulsions (chelation), allowing for clean phase separation.

References

  • University of California, Los Angeles (UCLA) Environment, Health & Safety. (n.d.). SOP: Pyrophoric Liquid Reagents. UCLA Chemistry & Biochemistry. [Link]

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. Wiley. (Foundational text on Aluminum Hydride reactivity).
  • American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

Sources

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